molecular formula C8H9Cl2NO B13288402 4-(1-Aminoethyl)-2,6-dichlorophenol

4-(1-Aminoethyl)-2,6-dichlorophenol

Cat. No.: B13288402
M. Wt: 206.07 g/mol
InChI Key: PMJBFUMHAPWEDP-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-dichlorophenol is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Aminoethyl)-2,6-dichlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminoethyl)-2,6-dichlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dichlorophenol

InChI

InChI=1S/C8H9Cl2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3

InChI Key

PMJBFUMHAPWEDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)Cl)O)Cl)N

Origin of Product

United States

Foundational & Exploratory

4-(1-Aminoethyl)-2,6-dichlorophenol: Structural Profiling, Reactivity, and Applications in Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, bifunctional building blocks dictate the pharmacokinetic and pharmacodynamic boundaries of novel therapeutics. 4-(1-Aminoethyl)-2,6-dichlorophenol (CAS: 1270421-72-1) is a highly specialized, sterically hindered intermediate. By integrating a primary amine with a chiral alpha-methyl group and a highly acidic, sterically shielded phenolic core, this compound offers a unique synthetic canvas. This technical guide provides a deep dive into its physicochemical profile, mechanistic reactivity, and field-proven protocols for its integration into complex molecular architectures.

Physicochemical & Structural Profiling

The utility of 4-(1-aminoethyl)-2,6-dichlorophenol is governed by three distinct structural motifs, each contributing specific electronic and steric properties:

  • The 2,6-Dichloro Phenolic Core: The electron-withdrawing inductive effect of the two ortho-chlorine atoms significantly increases the acidity of the phenolic hydroxyl group. While an unsubstituted phenol exhibits a pKa of ~9.95, the 2,6-dichloro substitution drives the pKa down to approximately 6.78[1]. At physiological pH (7.4), this hydroxyl exists predominantly as an ionized phenoxide. This drastic shift alters target protein binding affinities (acting as a bioisostere for acidic moieties) and sterically blocks Phase II metabolic pathways, such as O-glucuronidation.

  • The Alpha-Methyl Phenethylamine Motif: The 1-aminoethyl group provides a primary amine handle for functionalization. Biologically, the alpha-methyl group introduces critical steric hindrance. This bulk makes derived compounds exceptionally poor substrates for2, preventing rapid oxidative deamination and prolonging the biological half-life of the resulting pharmacophores[2].

  • Zwitterionic Equilibrium: With an acidic phenol (pKa ~6.78) and a basic primary amine (pKa ~9.5), the molecule exists as a zwitterion at neutral pH. This necessitates careful pH control during aqueous workups and chromatographic purifications.

Quantitative Data Summary
PropertyValueSource / Methodology
IUPAC Name 4-(1-Aminoethyl)-2,6-dichlorophenol
CAS Number 1270421-72-1
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
TPSA 46.25 ŲComputed via 3[3]
pKa (Phenolic OH) ~6.78Extrapolated from 1[1]
LogP ~2.28 - 2.60Computed via3[3]

Mechanistic Reactivity & Synthetic Divergence

G Core 4-(1-Aminoethyl)- 2,6-dichlorophenol (Zwitterionic Core) Amide N-Acylation (Amide Derivatives) Core->Amide R-COOH, HATU DIPEA, DMF Amine Reductive Amination (Secondary Amines) Core->Amine R-CHO, NaBH(OAc)3 DCE, AcOH Ether Phenolic Alkylation (Ether Derivatives) Core->Ether R-X, K2CO3 Acetone, Heat

Figure 1: Synthetic divergence of 4-(1-aminoethyl)-2,6-dichlorophenol into key pharmacophores.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric rationales and in-process analytical checkpoints to confirm transformation prior to downstream isolation.

Protocol A: Selective N-Acylation (Amide Bond Formation)

Causality & Rationale: The primary amine is intrinsically more nucleophilic than the phenolic oxygen. However, to guarantee absolute chemoselectivity (N-acylation over O-acylation), N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA acts as a non-nucleophilic proton sink that free-bases the amine without deprotonating the sterically hindered, acidic phenol sufficiently to cause competitive O-attack. HATU is selected for its high efficiency in coupling sterically hindered amines (due to the alpha-methyl group).

Step-by-Step Workflow:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes to generate the active O-Atabenzotriazole ester.

  • Coupling: Add 4-(1-aminoethyl)-2,6-dichlorophenol (1.0 eq) to the activated mixture.

  • Validation Checkpoint: Stir for 2 hours at RT. Monitor the reaction via LC-MS. Self-validation: The reaction is deemed complete when the substrate mass (m/z 206 [M+H]+) is fully consumed, confirming the steric bulk of the alpha-methyl group has been overcome.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Causality & Rationale: Synthesizing secondary amines from this substrate requires overcoming the steric hindrance of the alpha-methyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its milder reducing power prevents the premature reduction of the aldehyde, allowing the sterically hindered iminium ion time to form. Catalytic acetic acid is critical here to accelerate imine formation.

Step-by-Step Workflow:

  • Imine Formation: Combine 4-(1-aminoethyl)-2,6-dichlorophenol (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (0.1 eq).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution at RT.

  • Validation Checkpoint: Stir for 12 hours. Self-validation: Perform TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot (ninhydrin positive, turns purple) and the appearance of a new secondary amine spot validate the reductive amination.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acetic acid and borate complexes).

  • Isolation: Extract with DCM (3x). Wash the organic phase with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

References

  • Title: 2,6-Dichlorophenol (Physicochemical Baseline Data) Source: Wikipedia URL: [Link]

  • Title: Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Whitepaper: 2,6-Dichloro-4-(1-aminoethyl)phenol – Structural Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-dichloro-4-(1-aminoethyl)phenol is a highly specialized, sterically hindered building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by its unique combination of a primary benzylic amine, a chiral center, and an ortho-dichloro substituted phenol, this molecule serves as a critical pharmacophore and linker in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors. This whitepaper provides an authoritative, in-depth guide to its chemical identity, self-validating synthesis protocols, and analytical characterization.

Chemical Identity and Structural Profiling

Understanding the fundamental physicochemical properties of 2,6-dichloro-4-(1-aminoethyl)phenol is essential for predicting its behavior in synthetic pathways and biological systems. The presence of the two electron-withdrawing chlorine atoms at the ortho positions significantly increases the steric bulk around the phenolic hydroxyl group and lowers its pKa, altering its reactivity profile compared to un-substituted analogs.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name 4-(1-aminoethyl)-2,6-dichlorophenol
CAS Number
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
SMILES CC(N)c1cc(Cl)c(O)c(Cl)c1
InChIKey PMJBFUMHAPWEDP-UHFFFAOYSA-N
Common Synonyms 2,6-dichloro-4-(1-aminoethyl)phenol; Phenol, 4-(1-aminoethyl)-2,6-dichloro-

Synthesis and Manufacturing Workflows

The synthesis of 2,6-dichloro-4-(1-aminoethyl)phenol is most efficiently achieved via the reductive amination of 4-acetyl-2,6-dichlorophenol. This pathway is preferred because it allows for the direct installation of the primary amine while maintaining the integrity of the halogenated phenol ring.

Causality Behind Experimental Choices

The selection of anhydrous methanol as the solvent is not arbitrary; it prevents the premature hydrolysis of the transient imine intermediate back to the starting ketone. Furthermore, sodium cyanoborohydride (NaBH₃CN) is explicitly chosen over sodium borohydride (NaBH₄) because NaBH₃CN remains stable in the mildly acidic conditions (pH 6-7) required for imine formation. It selectively reduces the iminium ion without attacking the unreacted ketone. This causality ensures high chemoselectivity and maximizes the yield of the primary amine while preventing the formation of secondary amine dimers.

Step-by-Step Methodology: Reductive Amination

This protocol is designed as a self-validating system , ensuring that each step inherently verifies the success of the preceding one.

  • Reaction Preparation: Dissolve 4-acetyl-2,6-dichlorophenol (1.0 eq) in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.

  • Imine Formation: Add ammonium acetate (NH₄OAc, 10.0 eq). The large excess of NH₄OAc serves a dual purpose: it acts as the nitrogen source and provides the mild acidic catalysis necessary to drive the equilibrium toward the imine intermediate. Stir at room temperature for 2 hours.

    • In-Process Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The reduction step must not be initiated until TLC confirms the complete disappearance of the ketone starting material, validating that imine formation has reached equilibrium.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH₃CN (1.5 eq) portion-wise over 15 minutes. The low temperature controls the exothermic reduction and minimizes side-product formation. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Workup: Quench the reaction by slowly adding 1M HCl to destroy excess borohydride (Caution: HCN gas evolution; perform in a well-ventilated fume hood). Stir for 30 minutes.

    • In-Process Validation Checkpoint 2: Carefully adjust the aqueous layer to exactly pH 9.0 using saturated NaHCO₃. This validates that the amine is fully deprotonated into its free-base form, guaranteeing quantitative partitioning into the organic extraction phase (Ethyl Acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure racemic target compound.

SynthesisWorkflow SM 2,6-Dichlorophenol (Starting Material) Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) SM->Acylation Ketone 4-Acetyl-2,6-dichlorophenol (Intermediate) Acylation->Ketone Imine Imine Formation (NH4OAc, Methanol) Ketone->Imine Reduction Reductive Amination (NaBH3CN, RT) Imine->Reduction Product 4-(1-aminoethyl)-2,6-dichlorophenol (Target Compound) Reduction->Product

Synthetic workflow for 4-(1-aminoethyl)-2,6-dichlorophenol via reductive amination.

Table 2: Reaction Optimization Parameters

ParameterSuboptimal ConditionOptimal ConditionRationale for Optimization
Solvent EthanolAnhydrous MethanolMethanol provides superior solubility for ammonium acetate and accelerates imine formation.
Reducing Agent NaBH₄NaBH₃CNNaBH₃CN is stable at mildly acidic pH and selectively reduces the imine over the ketone.
Temperature 60°CRoom Temp (20-25°C)Lower temperature minimizes the formation of the secondary amine side product (dimerization).

Pharmacological and Biological Applications

The structural geometry of 2,6-dichloro-4-(1-aminoethyl)phenol makes it a highly sought-after scaffold in modern medicinal chemistry.

PROTAC Linker Technology

Aminoethyl phenols are increasingly utilized as versatile linkers in Proteolysis Targeting Chimeras (PROTACs), as documented by . The primary amine of 2,6-dichloro-4-(1-aminoethyl)phenol provides a highly reactive nucleophilic handle for amide bond formation with E3 ligase ligands (e.g., thalidomide or VHL ligands). Crucially, the inclusion of the 2,6-dichloro substitution pattern sterically hinders the phenolic hydroxyl group. This steric shielding protects the linker from rapid Phase II metabolism (such as glucuronidation), thereby significantly enhancing the pharmacokinetic half-life of the entire PROTAC molecule in vivo.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex Formation (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule (Includes 2,6-dichloro-4-(1-aminoethyl)phenol linker) PROTAC->Ternary Bridges POI & E3 E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination Degradation Proteasomal Degradation (26S Proteasome) Ubiquitination->Degradation

PROTAC mechanism utilizing 2,6-dichloro-4-(1-aminoethyl)phenol as a structural linker.

Histone Deacetylase (HDAC) Inhibitors

Derivatives of 4-(2-aminoethyl)phenol have demonstrated potent activity as Histone Deacetylase (HDAC) inhibitors . The 4-(1-aminoethyl)-2,6-dichlorophenol scaffold introduces a chiral center at the benzylic position, allowing for stereospecific spatial orientation within the HDAC active site. Furthermore, the electron-withdrawing chlorine atoms increase the acidity of the phenolic hydroxyl, altering its coordination dynamics with the catalytic zinc ion (Zn²⁺) in the enzyme pocket, which can be leveraged to increase binding affinity and target selectivity.

Analytical Characterization

To validate the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required.

Table 3: Expected Analytical Data

TechniqueKey Signals / ParametersInterpretation
¹H NMR (DMSO-d₆) δ 1.25 (d, 3H), 4.05 (q, 1H), 7.35 (s, 2H), 8.50 (br s, 2H, NH₂), 10.1 (br s, 1H, OH)Confirms the 1-aminoethyl group (doublet/quartet splitting) and the symmetric aromatic protons.
LC-MS (ESI+) m/z 206.0 [M+H]⁺, 208.0 [M+2+H]⁺ (ratio ~100:65)Confirms molecular weight and the presence of two chlorine atoms via the distinct isotopic pattern.
HPLC (UV 254 nm) Retention Time ~4.5 min (C18 column, H₂O/MeCN gradient)Confirms purity >98%. The highly polar primary amine elutes early under reverse-phase conditions.

Safety, Handling, and Toxicology

While specific toxicological data for 2,6-dichloro-4-(1-aminoethyl)phenol is limited, drawing parallels from the structurally related 4-amino-2,6-dichlorophenol provides a reliable safety baseline. According to the, these classes of halogenated phenols are classified under the Globally Harmonized System (GHS) as:

  • Skin Irritant (Category 2): Causes skin irritation (H315).

  • Eye Irritant (Category 2): Causes serious eye irritation (H319).

  • STOT SE (Category 3): May cause respiratory irritation (H335).

Handling Protocols: All synthetic manipulations must be conducted within a certified chemical fume hood. Personnel must wear standard Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In the event of skin contact, wash immediately with copious amounts of soap and water.

References

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 80037, 4-Amino-2,6-dichlorophenol." PubChem.[Link]

  • ResearchGate. "Resulting designed structural element (HIT) as hCA inhibitor from the 4-(2-aminoethyl) phenol derivatives." ResearchGate.[Link]

An In-depth Technical Guide to the Research Applications of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-dichloro-4-hydroxyphenyl)ethylamine is a halogenated phenethylamine derivative with a unique substitution pattern that suggests a wide range of potential research applications. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active compounds allows for a reasoned exploration of its potential as a pharmacological tool, a scaffold for drug discovery, and a candidate for agrochemical development. This guide synthesizes information from related chemical classes to provide a comprehensive overview of the prospective research avenues for 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine, including its synthesis, potential mechanisms of action, and detailed experimental protocols for its investigation.

Introduction: The Significance of Halogenated Phenethylamines

The phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and a vast array of synthetic drugs. Halogenation of this scaffold is a well-established strategy for modulating its pharmacological properties, including receptor affinity, metabolic stability, and blood-brain barrier penetration. The introduction of chlorine atoms, in particular, can significantly alter the electronic and steric characteristics of the molecule, leading to novel biological activities. The 3,5-dichloro-4-hydroxyphenyl moiety, in particular, is found in a variety of compounds with demonstrated antimicrobial, anticancer, and enzymatic inhibitory activities. This guide focuses on the untapped potential of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine, a molecule that combines the key features of a halogenated phenethylamine with a hydroxyl group, suggesting a rich and diverse pharmacology.

Chemical Profile and Synthesis

Chemical Structure and Properties
  • IUPAC Name: 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine

  • Molecular Formula: C₈H₉Cl₂NO

  • Molecular Weight: 206.07 g/mol

  • Key Features:

    • Phenethylamine Backbone: Provides a structural basis for interaction with various biological targets, particularly in the central nervous system.

    • 3,5-Dichloro Substitution: The two chlorine atoms on the phenyl ring are expected to increase lipophilicity and alter the acidity of the phenolic hydroxyl group. This substitution pattern is known to be important for certain biological activities.

    • 4-Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for receptor interactions.

    • Chiral Center: The α-carbon of the ethylamine side chain is a chiral center, meaning the compound can exist as two enantiomers (R and S), which may exhibit different biological activities.

PropertyPredicted Value
pKa (amine)~9.5
pKa (phenol)~7.5
LogP~2.5
Proposed Synthetic Pathway

A plausible synthetic route to 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine could commence with the chlorination of a suitable precursor, such as 4-hydroxyacetophenone. The resulting 3,5-dichloro-4-hydroxyacetophenone can then be converted to the corresponding oxime, followed by reduction to the target amine.

Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine

  • Chlorination of 4-hydroxyacetophenone: To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., glacial acetic acid), add a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) dropwise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Oxime Formation: The resulting 3,5-dichloro-4-hydroxyacetophenone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The reaction mixture is heated to reflux until completion.

  • Reduction of the Oxime: The purified oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Purification: The final product is purified by column chromatography or recrystallization to yield 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine.

Synthetic Pathway A 4-Hydroxyacetophenone B 3,5-Dichloro-4-hydroxyacetophenone A->B Chlorination (e.g., SO2Cl2) C 3,5-Dichloro-4-hydroxyacetophenone Oxime B->C Hydroxylamine (NH2OH·HCl) D 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine C->D Reduction (e.g., LiAlH4) Neurotransmitter Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles NT_release Neurotransmitter Release NT_vesicle->NT_release NT Neurotransmitter NT_release->NT Transporter Monoamine Transporter (SERT, DAT, NET) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Signal Transduction Compound 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine Compound->Transporter Inhibition

Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph and safety manual for Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine (systematically known as 4-(1-aminoethyl)-2,6-dichlorophenol ).[1]

Note to Researchers: As a specialized intermediate with limited public toxicological data, the safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis, utilizing validated data from structural analogs (e.g., 2,6-dichlorophenol,


-methylbenzylamine, and chlorophentermine).[1] Treat this compound with the precautions reserved for corrosive, bioactive chlorophenolic amines .

Safety, Handling, and Chemical Properties

Chemical Identity & Significance

This compound represents a hybrid pharmacophore combining a lipophilic, electron-deficient phenolic ring (characteristic of uncouplers and antiseptics) with a chiral primary amine (characteristic of sympathomimetic agents).[1] It is frequently encountered as a degradation impurity or synthetic intermediate in the development of


-adrenergic agonists (e.g., Clenbuterol analogs).[1]
Property Details
Common Name Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine
IUPAC Name 4-(1-aminoethyl)-2,6-dichlorophenol
Molecular Formula

Molecular Weight 206.07 g/mol
CAS Number Not widely listed; treat as Research Chemical
Structure Class Halogenated Phenethylamine / Aminophenol

Hazard Identification (GHS Classification)

Based on Analog Read-Across (2,6-Dichlorophenol &


-Methylbenzylamine)[1]
Signal Word: DANGER
Hazard Class Category Hazard Statement Code
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.[1]H314
Acute Toxicity (Oral) 3 Toxic if swallowed.[1]H301
Aquatic Toxicity (Acute) 1 Very toxic to aquatic life.[1]H400
Sensitization (Resp) 1 May cause allergy or asthma symptoms if inhaled.[1]H334
Risk Assessment Logic (DOT Visualization)

The following diagram illustrates the structural origins of the specific hazards associated with this molecule.

HazardLogic Struct Structure: Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine Phenol Moiety: 2,6-Dichlorophenol Struct->Phenol Amine Moiety: Primary Amine (Alpha-methyl) Struct->Amine Tox Hazard: Systemic Toxicity (Uncoupling/Neuro) Phenol->Tox Lipophilicity Env Hazard: Aquatic Toxicity (Bioaccumulation) Phenol->Env Halogenation Corr Hazard: Corrosive (pH > 11) Skin Corr. 1B Amine->Corr Basicity Amine->Tox Sympathomimetic Potential

Figure 1: Structural dissection of hazards.[1] The chlorinated phenol drives toxicity and environmental risk, while the amine drives corrosivity.[1]

Composition & Stability

Chemical Properties[1][2][3][4][5][6][7]
  • Zwitterionic Nature: The molecule contains both an acidic phenol (

    
    , lowered by Cl electron withdrawal) and a basic amine (
    
    
    
    ).[1] In neutral solution, it likely exists as a zwitterion.[1]
  • Reactivity:

    • Air Sensitivity: The amine group readily absorbs

      
       from the air to form carbamates.[1]
      
    • Light Sensitivity: Chlorinated phenols can undergo photodegradation to form quinones.[1]

    • Incompatibility: Strong oxidizers, acid chlorides, anhydrides.[1]

First Aid & Emergency Response Protocols

Self-Validating Protocol: The "Neutralize & Dilute" Principle

Inhalation
  • Immediate Action: Move victim to fresh air.

  • Assessment: If breathing is labored, administer oxygen (trained personnel only).

  • Rationale: Chlorophenolic amines cause immediate bronchial spasm.[1] Do not use mouth-to-mouth resuscitation; use a bag-valve mask to prevent rescuer exposure.[1]

Skin Contact (Critical)
  • Drench: Immediately flush with water for minimum 20 minutes .[1]

  • Neutralize (Caution): Do not use vinegar or acids on open wounds.[1] Water is the safest universal solvent here.[1]

  • PPE Removal: Remove contaminated clothing under the shower to prevent dragging chemical across the face.[1]

  • Medical: Treat as a chemical burn (Phenol absorption risk).[1] Monitor for signs of systemic poisoning (tremors, collapse).[1]

Eye Contact
  • Irrigate: Flush with saline or water for 30 minutes. Lifting eyelids is mandatory.[1]

  • Contraindication: Do not use neutralizing eye drops.

Emergency Workflow Diagram

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Safety Shower (20 min) 2. Remove Clothing 3. Monitor for Phenol Poisoning Skin->ActionSkin ActionEye 1. Eye Wash (30 min) 2. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Pulmonary Edema Inhale->ActionInhale

Figure 2: Triage workflow for acute exposure. Note the emphasis on systemic monitoring for skin contact due to phenol absorption.[1]

Handling, Storage, & Engineering Controls[2][9][10]

Engineering Controls
  • Enclosure: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA/Carbon filtration.

  • Atmosphere: Store and weigh under Inert Gas (Argon/Nitrogen) .[1] The amine moiety is hygroscopic and reacts with atmospheric

    
    .[1]
    
Personal Protective Equipment (PPE)
Component Specification Rationale
Gloves Double-gloving: Laminate film (Silver Shield) inner + Nitrile outer. Chlorinated phenols penetrate standard latex/nitrile rapidly.[1] Laminate film provides >4h breakthrough time.[1]
Respiratory Full-face respirator with ABEK-P3 cartridges. Protects against organic vapors (amine), acid gases (potential HCl), and particulates.[1]
Body Tyvek® or chemically resistant apron. Prevents dermal absorption of the solid.[1]

Physical & Chemical Properties (Predicted)

Parameter Value (Predicted) Source/Logic
Physical State Crystalline SolidHigh MW zwitterion.[1][2]
Color Off-white to beigePhenolic oxidation often yellows the solid.[1]
Melting Point 165 - 175 °CAnalogous to 4-amino-2,6-dichlorophenol.[1][3]
Solubility (Water) Low to ModerateZwitterionic, but dichloro groups increase lipophilicity.[1]
Solubility (Organic) High (DMSO, Methanol)Polar aprotic solvents dissolve the salt form.[1]
Partition Coeff (

)
~2.5 - 3.0Dichloro substitution increases lipophilicity significantly.[1]
Acidity (

)
Phenol: ~6.8; Amine: ~9.5Cl groups acidify the phenol; amine remains basic.[1]

Toxicological Information

Based on Analog Read-Across

Acute Toxicity[1][3][11][12]
  • Oral: Likely Toxic (

    
     est. 50-300 mg/kg) .[1] Chlorinated phenols uncouple oxidative phosphorylation; amines can cause CNS stimulation.[1]
    
  • Dermal: High risk of systemic toxicity via absorption.[1]

Mechanism of Action (Toxicity)[1][9]
  • Uncoupling: The 2,6-dichlorophenol moiety acts as a protonophore, disrupting the mitochondrial gradient.[1]

  • Corrosion: The primary amine attacks mucous membranes, causing necrosis.[1]

  • Neurotoxicity: Structural similarity to sympathomimetics suggests potential adrenergic receptor interaction (tachycardia, agitation).[1]

Ecological & Disposal Considerations

Environmental Fate[1]
  • Aquatic Toxicity: Very High. Chlorinated phenols are persistent and toxic to fish/invertebrates (

    
    ).[1]
    
  • Bioaccumulation: Moderate potential due to

    
    .[1]
    
Disposal Protocol
  • Dissolution: Dissolve in a combustible solvent (e.g., acetone).[1]

  • Incineration: Must be incinerated in a facility equipped with a scrubber to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.[1]

  • Prohibition: NEVER dispose of down the drain. This compound kills biological waste treatment bacteria.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8456, 2,6-Dichlorophenol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Structure Activity Relationship (SAR).[1] Retrieved from [Link]

Sources

The Halogenated Phenethylamine Scaffold in Medicinal Chemistry: Structure-Activity Relationships, Receptor Pharmacology, and Translational Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethylamine (2-phenylethan-1-amine) forms the structural backbone of numerous endogenous neurotransmitters and exogenous psychoactive compounds. In medicinal chemistry, the targeted halogenation of the phenethylamine core—particularly at the 4-position of the phenyl ring—profoundly alters the molecule's pharmacodynamics, lipophilicity, and metabolic stability. This whitepaper provides an in-depth technical analysis of halogenated phenethylamine derivatives, exploring their structure-activity relationships (SAR), GPCR signaling mechanisms, and the rigorous experimental protocols required to evaluate their pharmacology.

The Chemical Space of Halogenated Phenethylamines

The introduction of a halogen atom (such as chlorine, bromine, or iodine) into a phenethylamine framework is a classic bioisosteric strategy. Halogenation increases the partition coefficient (LogP), thereby enhancing blood-brain barrier (BBB) permeability. More importantly, it enables halogen bonding —a highly directional, non-covalent interaction where the electron-deficient region (sigma-hole) of the halogen interacts with electron-rich Lewis bases, such as the aromatic rings or backbone carbonyls of receptor amino acids.

Compounds such as the "2C" series (e.g., 2C-B, 2C-I) and their amphetamine homologues (DOx series) leverage these halogens to engage in highly specific interactions within the binding pockets of monoamine receptors[1]. Beyond serotonergic targets, halogenated phenethylamines are utilized in supramolecular chemistry; for example, novel BODIPY-appended aza-crown ethers utilize halogen bonding to selectively sense neurotransmitter salts like dopamine hydrochloride over other phenethylamine derivatives.

Structure-Activity Relationships (SAR) at 5-HT Receptors

The 5-HT2A receptor is the primary target for hallucinogenic phenethylamines. SAR studies reveal that a 2,5-dimethoxy substitution pattern on the phenyl ring is optimal for orienting the molecule within the orthosteric site[2]. However, it is the substituent at the 4-position and the amine nitrogen that dictate the ultimate binding affinity and functional potency.

  • Steric and Electronic Effects at the 4-Position : Moving from a chlorine (DOC) to a bromine (DOB) and to an iodine (DOI) atom increases the polarizability and the strength of the halogen bond, which strongly correlates with an increase in 5-HT2A affinity[1].

  • N-Benzyl Substitution (The NBOMe Series) : The addition of an N-(2-methoxybenzyl) group to the phenethylamine amine yields the "NBOMe" series. This modification exploits an auxiliary hydrophobic pocket in the 5-HT2A receptor, drastically increasing the affinity by over an order of magnitude compared to the parent 2C compounds[3]. For instance, 25I-NBOMe exhibits a sub-nanomolar

    
     of 0.044 nM, making it a super-potent full agonist[3].
    
Quantitative Binding Affinities

Table 1: Binding Affinities (


) of Key Halogenated Phenethylamines at the Human 5-HT2A Receptor
Compound4-Position SubstituentN-Substitution5-HT2A

(nM)
Reference
2C-I IodineNone0.73[3]
2C-B BromineNone8.6[4]
DOB BromineNone (

-methyl)
0.6[1]
DOI IodineNone (

-methyl)
0.7[1]
DOC ChlorineNone (

-methyl)
1.4[1]
25I-NBOMe Iodine2-methoxybenzyl0.044[3]

Pharmacodynamics and GPCR Signaling Pathways

Halogenated phenethylamines act primarily as partial to full agonists at the 5-HT2A, 5-HT2B, and 5-HT2C receptors[2]. The 5-HT2A receptor is a Class A G-protein coupled receptor (GPCR) that canonically couples to the Gq/11 protein[2].

Upon agonist binding, the receptor undergoes a conformational change that activates Gq, leading to the stimulation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (


) from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC)[5]. Furthermore, these compounds exhibit biased agonism, differentially recruiting 

-arrestin pathways versus Gq pathways, which is critical for their distinct neurobehavioral profiles[2].

G Ligand Halogenated Phenethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel PKC Protein Kinase C DAG->PKC Activation Ca2->PKC Co-activation

5-HT2A GPCR signaling pathway highlighting Gq/11-mediated calcium release and β-arrestin recruitment.

Experimental Methodologies: Synthesis and Functional Assays

To rigorously study these compounds, precise synthesis and self-validating functional assays are required.

Protocol 1: Synthesis of -Halogenated Phenethylamine Intermediates

The synthesis of pharmaceutical intermediates of


-halogenated phenethylamines requires careful control of stereochemistry and functional group tolerance.

Causality & Rationale : Using ethyl bromoacetate and dibenzylamine as starting materials allows for sequential substitution and addition. Catalytic hydrogenation is employed to selectively reduce the intermediate without cleaving the sensitive carbon-halogen bond, followed by controlled chlorination/acylation to yield the final functionalized ethylamine[6].

  • Substitution : React ethyl bromoacetate with dibenzylamine in the presence of a mild base (e.g.,

    
    ) in acetonitrile to form the N,N-dibenzyl amino ester.
    
  • Addition & Hydrogenation : Perform catalytic hydrogenation over Pd/C under controlled

    
     pressure to remove the benzyl protecting groups while preserving the core skeleton[6].
    
  • Halogenation : Introduce the halogen (e.g., via N-chlorosuccinimide for chlorination) under an inert atmosphere to ensure regioselectivity at the

    
    -position.
    
  • Acylation : Treat with the appropriate acyl chloride to yield the final protected

    
    -halogenated phenethylamine intermediate[6].
    
Protocol 2: In Vitro Functional Assay (IP-1 Accumulation) for 5-HT2A Activity

Causality & Rationale : Because IP3 has a very short half-life, measuring it directly is highly variable. Instead, the assay measures Inositol Monophosphate (IP-1), a downstream metabolite. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, preventing IP-1 degradation. This causes IP-1 to accumulate proportionally to receptor activation, creating a robust, stable readout[5].

Self-Validating System : The protocol includes a vehicle control (baseline), a reference full agonist (Serotonin, 5-HT) to define


, and a selective 5-HT2A antagonist (e.g., Ketanserin) to prove that the IP-1 accumulation is specifically receptor-mediated.
  • Cell Culture : Seed HEK-293 cells stably expressing the human 5-HT2A receptor in 384-well plates (10,000 cells/well)[5].

  • Stimulation Buffer : Prepare buffer containing 50 mM LiCl to block IP-1 degradation.

  • Ligand Incubation : Treat cells with serial dilutions of the halogenated phenethylamine (e.g., 10 pM to 10

    
    M). Include wells with 10 
    
    
    
    M 5-HT (positive control) and wells pre-treated with 1
    
    
    M Ketanserin (antagonist control). Incubate at 37°C for 60 minutes.
  • Lysis and Detection : Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-IP1-Cryptate and d2-labeled IP1.

  • Readout : Measure the fluorescence emission ratio (665 nm / 620 nm). The time-resolved nature of HTRF eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratio.

  • Data Analysis : Plot the dose-response curve to calculate the

    
     and 
    
    
    
    relative to 5-HT[5].

W CellPrep Step 1: Cell Culture HEK-293 h5-HT2A LigandPrep Step 2: Ligand Dilution Serial dilutions + Controls CellPrep->LigandPrep Incubation Step 3: Incubation 37°C, 60 min with LiCl LigandPrep->Incubation Lysis Step 4: Cell Lysis & IP-1 Extraction Incubation->Lysis Detection Step 5: HTRF Detection Emission ratio (665/620 nm) Lysis->Detection Analysis Step 6: Data Analysis Dose-response curve Detection->Analysis

Step-by-step experimental workflow for the in vitro IP-1 accumulation functional assay using HTRF.

Beyond Serotonin: Dopaminergic Targets

While 5-HT2A is the primary target for hallucinogenic derivatives, halogenated phenethylamines also serve as critical tools for studying the Dopamine Transporter (DAT). Dopamine itself is prone to rapid oxidation, complicating crystallographic studies. Researchers screened halogenated phenethylamine derivatives to find a stable analogue and discovered that 3,4-dichlorophenethylamine (DCP) possesses high affinity for DAT[7]. Because DCP is isosteric to dopamine but resists oxidation, it successfully stabilized the partially occluded state of the DAT for structural elucidation[7].

Conclusion & Translational Outlook

Halogenated phenethylamine derivatives represent a highly tunable chemical scaffold. By manipulating the halogen atom and amine substituents, medicinal chemists can dial in extreme selectivity and potency for specific monoamine receptors. While highly potent derivatives like the NBOMe series carry significant toxicity and abuse liability[3], selective 5-HT2A agonists like (R)-DOI are currently being investigated for their profound anti-inflammatory effects at sub-behavioral doses (as low as 0.003 mg/kg)[2]. The precise understanding of their SAR, coupled with robust functional validation, paves the way for developing novel neurotherapeutics with minimized psychotropic side effects.

References

  • USD.edu . 2,5-Dimethoxy-4-Iodoamphetamine [(R)-Doi] Influences Coping Strategies...2

  • NIH.gov . Comparison of the behavioral responses induced by phenylalkylamine hallucinogens...4

  • RSC.org . A halogen bonding BODIPY-appended aza-crown ether for selective optical sensing...

  • JSU.edu.cn.

    
    -Halogenated Phenethylamine6
    
  • NIH.gov . Neurotransmitter and psychostimulant recognition by the dopamine transporter7

  • Wikipedia.org . 25I-NBOMe3

  • NIH.gov . Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines...5

  • Wikipedia.org . 2,5-Dimethoxy-4-hexylamphetamine1

Sources

Navigating Chirality: Advanced Synthesis of Building Blocks for Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative for Chiral Purity

As a Senior Application Scientist overseeing the development of active pharmaceutical ingredients (APIs), I have observed a paradigm shift in the synthesis of sympathomimetic agents. Beta-adrenergic agonists—such as salbutamol (albuterol) and formoterol—are foundational in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Historically administered as racemates, modern pharmacology demands enantiopure formulations.

The causality behind this shift lies in stereospecific receptor binding. The


-enantiomer (eutomer) of salbutamol is almost exclusively responsible for bronchodilation via the 

-adrenoceptor, whereas the

-enantiomer (distomer) is not only inactive but has been implicated in pro-inflammatory responses and airway hyperresponsiveness[1]. Similarly,

-formoterol (arformoterol) is approximately 1,000-fold more potent than its

-isomer, which exhibits pro-inflammatory properties devoid of bronchodilatory activity[2]. Consequently, isolating or selectively synthesizing the correct chiral building blocks—such as chiral epoxides, halohydrins, and amino alcohols—is a critical regulatory and therapeutic requirement.

G R_Agonist (R)-Beta-Agonist B2AR Beta-2 Adrenergic Receptor R_Agonist->B2AR Binds Gs Gs Protein Activation B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation

Beta-2 adrenergic receptor cAMP signaling pathway activated by (R)-agonists.

Strategic Approaches to Chiral Building Blocks

The synthesis of the


-hydroxy-

-isopropylamine or

-tert-butylamine moiety common to

-agonists relies on establishing the stereocenter at the benzylic carbon. We utilize three primary strategic vectors:
  • Transition-Metal Catalyzed Asymmetric Hydrogenation: The reduction of prochiral

    
    -amino ketones (e.g., salbutamone) using Rhodium or Ruthenium catalysts paired with chiral bidentate phosphine ligands. This method is highly scalable and avoids the 50% yield cap inherent to classical resolution[3].
    
  • Biocatalytic Desymmetrization and Kinetic Resolution: Utilizing lipases, epoxide hydrolases, or alcohol dehydrogenases (ADHs) to achieve exquisite enantioselectivity (

    
     ee) under mild, aqueous conditions[4].
    
  • Chiral Auxiliaries: Employing

    
    -symmetric acyl anion equivalents, such as 
    
    
    
    -1,3-dithiane 1,3-dioxide, to direct the stereochemical outcome of nucleophilic additions to aromatic aldehydes[5].
Quantitative Comparison of Synthetic Strategies

To rationally select a synthetic route, we must evaluate the yield, enantiomeric excess (ee), and scalability of each method. The data below summarizes field-proven metrics for synthesizing these critical intermediates.

Substrate / PrecursorSynthetic MethodCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)
SalbutamoneAsymmetric HydrogenationRh(I) + Chiral Bidentate Phosphine


Formoterol FumarateClassical ResolutionL-(+)-Tartaric Acid


Racemic ChlorohydrinEnzymatic Kinetic ResolutionLipase (Amano PS-IM)


Aromatic AldehydeChiral Auxiliary Addition

-1,3-dithiane 1,3-dioxide


Mechanistic Workflows and Self-Validating Protocols

The reliability of a synthetic process hinges on understanding the causality behind the reaction conditions. Below are two detailed, step-by-step methodologies representing the forefront of chemical and biological asymmetric synthesis.

Workflow Prochiral Prochiral Ketone (e.g., Salbutamone) MetalCat Rh/Ru Chiral Phosphine Hydrogenation Prochiral->MetalCat H2, 20 bar Racemic Racemic Epoxide BioCat Epoxide Hydrolase Kinetic Resolution Racemic->BioCat Buffer, pH 7.0 R_Alcohol (R)-Chiral Building Block (>99% ee) MetalCat->R_Alcohol Asymmetric Reduction BioCat->R_Alcohol Unreacted (R)-Epoxide S_Diol (S)-Diol (Waste/Recycle) BioCat->S_Diol Hydrolyzed

Synthetic workflows for chiral building blocks via metal catalysis and biocatalysis.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of Salbutamone

This protocol details the industrial-scale preparation of


-salbutamol from prochiral salbutamone[3].

Causality & Logic: We utilize a Rhodium catalyst with a chiral bidentate phosphine ligand because the rigid chiral pocket dictates the facial selectivity of the hydride transfer. A pressure of 20 bar is selected to ensure that hydrogen insertion into the metal-substrate complex is rapid, preventing reversible steps that degrade enantioselectivity.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of salbutamone hydrochloride in a protic solvent mixture (e.g., Methanol/Water, 9:1 v/v). Causality: The addition of water enhances the solubility of the hydrochloride salt and stabilizes the highly polar transition state via hydrogen bonding.

  • Catalyst Complexation: In a strictly inert atmosphere (glovebox or Schlenk line), prepare the catalyst system by mixing

    
     and the chiral bidentate phosphine ligand (e.g., a pyrrolidine-based ligand) at a substrate-to-catalyst (S/C) ratio of 1000:1. Stir for 30 minutes to ensure complete ligand exchange.
    
  • Pressurization & Reaction: Transfer the substrate and catalyst solution to a high-pressure autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 20 bar with

    
     and heat to 50°C.
    
  • In-Process Control (Self-Validation): After 12 hours, sample the reactor. Analyze via chiral HPLC (e.g., Chiralcel OD-H column). Validation Gate: Do not proceed to depressurization until conversion is

    
     and ee is 
    
    
    
    .
  • Workup: Depressurize the reactor safely. Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate in vacuo and crystallize the resulting

    
    -salbutamol from ethanol to upgrade the optical purity to 
    
    
    
    ee.
Protocol B: Biocatalytic Kinetic Resolution of Racemic Chlorohydrins

For highly sensitive substrates where metal contamination is unacceptable, biocatalysis offers an elegant alternative[4].

Causality & Logic: Lipases (e.g., Amano PS-IM) selectively acetylate one enantiomer of a racemic alcohol. Because enzymes operate via a lock-and-key mechanism, the steric bulk of the distomer prevents it from entering the catalytic triad, leaving the desired


-enantiomer untouched.

Step-by-Step Methodology:

  • System Assembly: Suspend racemic chlorohydrin (rac-4) in an organic solvent (e.g., dry vinyl acetate, which acts as both the solvent and the irreversible acyl donor). Causality: Vinyl acetate tautomerizes to acetaldehyde upon acyl transfer, rendering the transesterification irreversible and driving the reaction to completion.

  • Enzyme Addition: Add the immobilized lipase (Amano PS-IM) at a loading of 10% w/w relative to the substrate. Maintain the suspension at 30°C with magnetic stirring at 800 rpm.

  • Kinetic Monitoring (Self-Validation): Monitor the reaction via Gas Chromatography (GC) using a chiral stationary phase. Validation Gate: The reaction must be terminated at exactly

    
     conversion. Allowing the reaction to proceed further will degrade the enantiomeric excess of the remaining unreacted 
    
    
    
    -chlorohydrin.
  • Isolation: Filter the immobilized enzyme (which can be washed and recycled for subsequent batches). Concentrate the filtrate.

  • Separation: Separate the unreacted

    
    -chlorohydrin (
    
    
    
    ee) from the acetylated
    
    
    -ester using silica gel column chromatography (Hexane/Ethyl Acetate gradient). The
    
    
    -chlorohydrin is then subjected to amination with tert-butylamine to yield the final
    
    
    -agonist.

Conclusion

The synthesis of chiral building blocks for


-adrenergic agonists requires a rigorous alignment of mechanistic chemistry and process engineering. Whether deploying the robust, scalable Rhodium-catalyzed asymmetric hydrogenation or the highly selective, green-chemistry aligned biocatalytic kinetic resolution, the defining factor of success is the strict control of transition-state energetics. By adhering to self-validating protocols and understanding the causality behind solvent, pressure, and catalyst choices, development professionals can reliably produce the eutomers necessary for next-generation respiratory and cardiovascular therapeutics.

References

  • Aggarwal, V. K., & Esquivel-Zamora, B. N. (2002). Application of the Chiral Acyl Anion Equivalent, trans-1,3-Dithiane 1,3-Dioxide, to an Asymmetric Synthesis of (R)-Salbutamol. The Journal of Organic Chemistry.
  • Boehringer Ingelheim Pharma Kg. (2006). Process for preparing (R)-salbutamol.
  • ACS Publications. (2025). Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol.
  • PMC. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol.

Sources

4-Acetyl-2,6-dichlorophenol reductive amination products

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reductive Amination Products of 4-Acetyl-2,6-dichlorophenol

Executive Summary

The synthesis of novel amine derivatives is a cornerstone of modern pharmaceutical and agrochemical development. 4-Acetyl-2,6-dichlorophenol serves as a valuable starting material, and its conversion to a diverse array of chiral amines via reductive amination offers a powerful route to high-value compounds. This guide provides a comprehensive overview of the reductive amination of 4-acetyl-2,6-dichlorophenol, detailing the underlying reaction mechanisms, strategic reagent selection, detailed experimental protocols, and product characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a highly efficient and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through a one-pot process that combines a carbonyl compound (in this case, the ketone 4-acetyl-2,6-dichlorophenol) with an amine and a reducing agent.[2] This method is often preferred over direct alkylation of amines, which can be difficult to control and frequently results in over-alkylation.[3] The products derived from 4-acetyl-2,6-dichlorophenol are of particular interest due to the presence of the dichlorinated phenol moiety, a common feature in bioactive molecules, including insecticides and potential pharmaceutical agents.[4][5][6]

Reaction Mechanism and Core Principles

The reductive amination process is fundamentally a two-stage reaction that occurs in a single pot:

  • Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 4-acetyl-2,6-dichlorophenol. This forms an unstable hemiaminal intermediate.[7] The hemiaminal then undergoes dehydration to form a C=N double bond. If a primary amine is used, a neutral imine is formed. If a secondary amine is used, a positively charged iminium ion is formed.[8][9] This step is often catalyzed by mildly acidic conditions (pH 4-5), which facilitate the dehydration of the hemiaminal.[3]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion intermediate to the corresponding amine.[10] The key to a successful reductive amination is the use of a reducing agent that is reactive enough to reduce the C=N bond but not so powerful that it reduces the starting ketone before the imine can form.[2]

Mechanism Overview Diagram

G sub 4-Acetyl-2,6-dichlorophenol (Ketone) hemi Hemiaminal Intermediate (Unstable) sub->hemi amine Amine (R-NH₂ or R₂NH) amine->hemi water_out - H₂O hemi->water_out iminium Imine / Iminium Ion Intermediate water_out->iminium prod Final Amine Product (Primary, Secondary, or Tertiary) iminium->prod reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->iminium

Caption: General mechanism of reductive amination.

Strategic Reagent Selection: A Field-Proven Rationale

The success and selectivity of the reductive amination of 4-acetyl-2,6-dichlorophenol are critically dependent on the judicious choice of the amine and the reducing agent.

The Amine Component

The nature of the amine starting material directly dictates the class of the final product.[8]

  • Ammonia (or an ammonia source like ammonium acetate): Reacts with the ketone to yield a primary amine, 1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine.

  • Primary Amines (R-NH₂): Produce secondary amines, N-alkyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amines.

  • Secondary Amines (R₂-NH): Result in tertiary amines, N,N-dialkyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amines.

The Reducing Agent: A Comparative Analysis

The choice of reducing agent is paramount for achieving high yields and minimizing side reactions, such as the reduction of the starting ketone.[11][12]

Reducing AgentKey Characteristics & RationaleCommon Solvents
Sodium Borohydride (NaBH₄) Powerful, inexpensive, but lacks selectivity. It can readily reduce the starting ketone, leading to alcohol byproducts and lower yields.[2][13] It is best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[14]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Milder and more selective than NaBH₄.[15] The electron-withdrawing cyano group makes it less reactive, allowing it to selectively reduce protonated imines in the presence of ketones at a slightly acidic pH.[3][16] Trustworthiness Note: Its primary drawback is high toxicity and the potential to liberate hydrogen cyanide (HCN) gas under strong acidic conditions.[16][17]Methanol, Ethanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) (Recommended) An exceptionally mild, selective, and safe reducing agent, making it the preferred choice for modern reductive aminations.[18][19] The bulky and electron-withdrawing acetoxy groups temper its reactivity, making it highly selective for iminium ions over ketones.[18] It is less sensitive to moisture than NaBH₄ and avoids the toxicity concerns of NaBH₃CN.[17][19]1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[14][20]
Catalytic Hydrogenation (H₂/Pd, H₂/Ni, etc.) An atom-economical and environmentally friendly ("green") method, ideal for large-scale industrial synthesis.[7] It avoids stoichiometric boron waste products. However, it may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[12]Methanol, Ethanol, Ethyl Acetate

Experimental Protocol: Synthesis of N-methyl-1-(4-hydroxy-3,5-dichlorophenyl)ethanamine

This protocol describes a reliable, lab-scale synthesis using the preferred reagent, sodium triacetoxyborohydride (STAB).

Materials:

  • 4-Acetyl-2,6-dichlorophenol

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-acetyl-2,6-dichlorophenol (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add the methylamine solution (1.1 - 1.2 eq) to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq) to the mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup - Washing & Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-methyl-1-(4-hydroxy-3,5-dichlorophenyl)ethanamine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Workflow Diagram

G start Start: Reagent Preparation setup 1. Reaction Setup (Ketone + Amine in DCE) start->setup add_stab 2. Add NaBH(OAc)₃ setup->add_stab react 3. Stir & Monitor (TLC / GC-MS) add_stab->react quench 4. Quench Reaction (aq. NaHCO₃) react->quench extract 5. Extraction & Washing quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purification (Chromatography) dry->purify end End: Pure Product Characterization purify->end

Caption: Step-by-step experimental workflow.

Product Portfolio and Characterization

The reaction of 4-acetyl-2,6-dichlorophenol with various amines yields a predictable portfolio of N-substituted amine products.

Amine ReactantProduct Structure (General)Product Class
Ammonia (NH₃)1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-aminePrimary Amine
Methylamine (CH₃NH₂)N-methyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amineSecondary Amine
Dimethylamine ((CH₃)₂NH)N,N-dimethyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amineTertiary Amine
Aniline (C₆H₅NH₂)N-phenyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amineSecondary Amine
Benzylamine (C₆H₅CH₂NH₂)N-benzyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amineSecondary Amine

Analytical Characterization: The identity and purity of the synthesized amines must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful formation of the new C-N bond and the presence of the alkyl group(s) on the nitrogen.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch (around 1680 cm⁻¹) from the starting material and the appearance of N-H stretching bands (for primary and secondary amines, around 3300-3500 cm⁻¹) in the product.

Conclusion

The reductive amination of 4-acetyl-2,6-dichlorophenol is a robust and highly adaptable synthetic transformation for generating a library of valuable amine compounds. The strategic selection of the amine reactant and, most critically, the reducing agent, allows for precise control over the final product. The use of sodium triacetoxyborohydride (STAB) represents the current state-of-the-art for this reaction on a laboratory scale, offering an excellent balance of selectivity, efficiency, and safety.[11] This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this key reaction in their synthetic programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

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  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

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Navigating the Metabolic Gauntlet: An In-depth Technical Guide to the Metabolic Stability of 2,6-Dichlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount determinant of its ultimate success or failure.[1] A compound's ability to withstand the body's metabolic machinery, primarily housed within the liver, dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen.[1][2] For phenolic compounds, and specifically for derivatives of 2,6-dichlorophenol, this metabolic gauntlet is particularly challenging. Their inherent chemical structures make them susceptible to extensive biotransformation, which can lead to rapid clearance, reduced efficacy, and in some cases, the formation of toxic metabolites.[3] This guide, crafted for the discerning researcher and drug development professional, provides a comprehensive exploration of the metabolic landscape of 2,6-dichlorophenol derivatives. We will delve into the core enzymatic pathways governing their transformation, offer detailed protocols for assessing their stability, and present strategic considerations for designing molecules with enhanced metabolic resilience.

Part 1: The Metabolic Fate of 2,6-Dichlorophenol Derivatives: A Mechanistic Overview

The biotransformation of 2,6-dichlorophenol and its derivatives is a multi-faceted process, primarily orchestrated by Phase I and Phase II metabolic enzymes.[4] Understanding these pathways is fundamental to predicting and modulating the metabolic stability of novel drug candidates.

Phase I Metabolism: The Primacy of Cytochrome P450

The initial phase of metabolism typically involves the introduction or unmasking of functional groups, rendering the molecule more polar and susceptible to subsequent conjugation reactions.[4] The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary catalysts of these oxidative transformations.[5]

For dichlorophenol isomers, CYP-mediated hydroxylation is a key metabolic route.[6][7] While specific data on 2,6-dichlorophenol is less abundant than for its 2,4-isomer, it is well-established that human CYP isoforms, particularly those in the CYP1 and CYP2 families, are active towards low-chlorinated phenols.[7] For instance, the metabolism of 2,4-dichlorophenol by human CYP3A4 has been shown to produce metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone.[6] It is plausible that 2,6-dichlorophenol derivatives undergo similar oxidative transformations, leading to the formation of hydroxylated and quinone-like intermediates.

The susceptibility of an aromatic ring to CYP-mediated oxidation is a critical factor influencing metabolic stability.[8] Unsubstituted or electron-rich aromatic rings are particularly vulnerable. The presence of two chlorine atoms in the 2 and 6 positions of the phenol ring in 2,6-dichlorophenol derivatives already introduces a degree of electronic deactivation, which can influence the rate and site of oxidation.

Phase II Metabolism: The Conjugation Cascade

Following Phase I oxidation, or for phenolic compounds that already possess a suitable functional group, Phase II metabolism proceeds via conjugation reactions.[4][9] These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[10] For phenolic compounds, the two most important conjugation pathways are glucuronidation and sulfation.[3][9][10]

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for the clearance of phenolic compounds.[3][10][11] The phenolic hydroxyl group serves as a prime site for the attachment of glucuronic acid. The avoidance of the phenolic function has been noted as a strategy to prevent rapid glucuronidation.[12]

  • Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to the phenolic hydroxyl.[10] For many phenols, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. The balance between these two pathways can vary depending on the specific substrate and species.[9] The compound 2,6-dichloro-4-nitrophenol has been identified as a potent and selective inhibitor of phenol sulfation, highlighting the significance of this pathway for dichlorophenol derivatives.[13][14]

The rapid and extensive metabolism of phenolic substances through these conjugation pathways is a major contributor to their often-poor bioavailability.[3]

Part 2: In Vitro Assessment of Metabolic Stability: A Practical Guide

The early assessment of metabolic stability is crucial in the drug discovery pipeline to identify and optimize promising candidates.[1][2] A variety of in vitro systems are employed to model the metabolic environment of the liver.[1]

Key In Vitro Models
  • Liver Microsomes: These are subcellular fractions containing the majority of the CYP enzymes and UGTs.[2][15] They are a cost-effective and high-throughput tool for evaluating Phase I and some Phase II metabolism.[15]

  • Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of both Phase I and Phase II metabolism.[2][15] They can be used in suspension or as plated cultures for longer-term studies.[15]

Experimental Workflow: Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a 2,6-dichlorophenol derivative using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound (2,6-dichlorophenol derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., a rapidly metabolized drug)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the HLM suspension and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the test compound (at a final concentration typically between 0.1 and 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Diagram: Experimental Workflow for a Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound & Control Solutions mix Combine HLM, Buffer, & Test Compound prep_compound->mix prep_nadph Prepare NADPH Regenerating System prep_hlm Prepare HLM Suspension prep_hlm->mix start_reaction Initiate with NADPH (37°C) mix->start_reaction time_points Withdraw Aliquots at Time Points start_reaction->time_points quench Quench with Cold Organic Solvent time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ & Clint lcms->data_analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2,6-Dichlorophenol Derivative phase1_metabolite Oxidized Metabolite (e.g., Hydroxylated, Quinone) parent->phase1_metabolite CYP450s glucuronide Glucuronide Conjugate parent->glucuronide UGTs sulfate Sulfate Conjugate parent->sulfate SULTs phase1_metabolite->glucuronide UGTs phase1_metabolite->sulfate SULTs excretion Excretion glucuronide->excretion sulfate->excretion

Caption: Primary metabolic routes for 2,6-dichlorophenol derivatives, highlighting Phase I and Phase II transformations.

Conclusion: Designing for Metabolic Resilience

The metabolic stability of 2,6-dichlorophenol derivatives is a complex interplay of their intrinsic chemical properties and the intricate machinery of the body's metabolic enzymes. A thorough understanding of the primary metabolic pathways—oxidation via cytochrome P450s and conjugation via UGTs and SULTs—is essential for any researcher working with this class of compounds. By employing robust in vitro assays early in the discovery process and implementing rational design strategies to mitigate metabolic liabilities, it is possible to engineer molecules with improved pharmacokinetic profiles and a greater probability of clinical success. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, and overcoming the hurdle of metabolic instability is a critical step towards that goal.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Vertex AI Search.
  • Aerobic Mineralization of 2,6-dichlorophenol by Ralstonia Sp. Strain RK1. (1998). PubMed.
  • Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. (n.d.). PubMed.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • Metabolic Stability. (2021). Pharma Focus Asia.
  • Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.).
  • What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse.
  • Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. (2022). PMC.
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  • Inhibition of sulfation of phenols in vivo by 2,6-dichloro-4-nitrophenol: selectivity of its action in relation to other conjugations in the rat in vivo. (1979). PubMed.
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  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). PNAS.
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  • A spectrophotometric biochemical oxygen demand determination method using 2,6-dichlorophenolindophenol as the redox color indicator and the eukaryote Saccharomyces cerevisiae. (2007). PubMed.
  • Aerobic biotransformation of 2, 4, 6-trichlorophenol by Penicillium chrysogenum in aqueous batch culture: degradation and residual phytotoxicity. (n.d.). SciELO.
  • Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. (2016). SciRP.org.
  • Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. (2014). MDPI.
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Strategic Utilization of 4-Substituted-2,6-Dichlorophenol Intermediates in Bioactive Scaffold Design

[1]

Executive Summary

The 4-substituted-2,6-dichlorophenol moiety represents a privileged scaffold in modern medicinal chemistry and agrochemical development.[1] Its structural significance lies in its dual role: acting as a bioisostere for iodinated thyroid hormones and serving as a metabolically stable anchor that modulates pKa and lipophilicity.

This technical guide dissects the synthetic utility of this scaffold, with a specific focus on 4-amino-2,6-dichlorophenol as a divergent intermediate.[1] We explore its critical application in the synthesis of the NASH therapeutic Resmetirom (MGL-3196) and benzoylurea insecticides like Chlorfluazuron , providing actionable protocols for chemoselective functionalization.

Structural & Physicochemical Significance[2]

The introduction of chlorine atoms at the 2- and 6-positions of a phenol ring drastically alters its electronic and steric landscape. For drug developers, understanding these parameters is crucial for Structure-Activity Relationship (SAR) optimization.[1]

Acidity and pKa Modulation

The inductive electron-withdrawing effect (-I) of the two ortho-chlorines stabilizes the phenoxide anion, significantly lowering the pKa compared to unsubstituted phenol. This increased acidity enhances the hydrogen-bond donor capability of the hydroxyl group (when protonated) and facilitates nucleophilic attack by the phenoxide under mild basic conditions.

Table 1: Physicochemical Comparison of Phenolic Cores

CompoundStructurepKa (approx)LogPElectronic Effect
Phenol C₆H₅OH9.951.46Baseline
2-Chlorophenol C₆H₄Cl(OH)8.522.15Mono-inductive (-I)
2,6-Dichlorophenol C₆H₃Cl₂(OH)6.78 2.80Dual-inductive (-I), Steric Shielding
4-Amino-2,6-dichlorophenol H₂N-C₆H₂Cl₂(OH)~7.0 (OH)2.28Push-Pull System (NH₂ donor, Cl acceptor)
Bioisosterism in Thyromimetics

The 2,6-dichlorophenol ring is a validated bioisostere for the 2,6-diiodophenol ring found in Triiodothyronine (T3) .[1] While iodine provides a specific halogen bond and steric bulk, the dichloro-analog maintains similar steric occupancy and lipophilicity while offering improved metabolic stability against deiodinases.[1] This principle underpins the design of thyromimetics like Sobetirome and Resmetirom .

Synthetic Strategies and Pathways

The synthesis of 4-substituted-2,6-dichlorophenols generally proceeds via two main logic streams: Direct Electrophilic Substitution (often plagued by regioselectivity issues) or Functional Group Interconversion (FGI) from pre-halogenated precursors.[1]

Pathway Analysis

The most robust industrial route to the key intermediate 4-amino-2,6-dichlorophenol involves the nitration of 2,6-dichlorophenol followed by reduction.[1] This intermediate is the "pivot point" for divergent synthesis:

  • Path A (O-Alkylation): Exploits the acidic phenolic OH for ether formation (e.g., Resmetirom).[1]

  • Path B (N-Acylation): Exploits the aniline nitrogen for urea/amide formation (e.g., Benzoylureas).[1]

SynthesisPathwayscluster_legendReaction LogicPhenolPhenolDCP2,6-Dichlorophenol(pKa 6.78)Phenol->DCPCl2, controlledNitro4-Nitro-2,6-dichlorophenolDCP->NitroHNO3Amino4-Amino-2,6-dichlorophenol(Key Pivot)Nitro->AminoH2, Pd/Cor Fe/HClResmetiromResmetirom (MGL-3196)(THR-β Agonist)Amino->Resmetirom1. O-Alkylation (Pyridazinone)2. N-DerivatizationChlorfluazuronChlorfluazuron(Insecticide)Amino->Chlorfluazuron1. O-Alkylation2. Isocyanate couplingRed Arrow: Divergent SynthesisRed Arrow: Divergent Synthesis

Figure 1: Divergent synthetic workflow starting from 2,6-dichlorophenol, highlighting the central role of the 4-amino derivative.

Case Study: Resmetirom (MGL-3196)[1][3][4][5]

Resmetirom is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist approved for the treatment of non-alcoholic steatohepatitis (NASH).[1][2][3]

  • Structural Logic: The molecule features a 3,5-dichloro-4-hydroxyphenyl core (derived from the 2,6-dichloro-4-substituted phenol numbering).[1] This moiety mimics the "outer ring" of T3, ensuring high affinity for the receptor.

  • Synthetic Challenge: The synthesis requires the coupling of the phenol oxygen to a pyridazinone core while preserving the aniline functionality for later construction of the triazinedione headgroup.

  • Solution: The high acidity of the 2,6-dichlorophenol OH allows for chemoselective O-alkylation in the presence of the aniline NH₂ using mild bases (e.g., K₂CO₃), which deprotonate the phenol (pKa ~7) but not the aniline (pKa ~4 for conjugate acid, neutral NH₂ is nucleophilic but less acidic).

Experimental Protocol: Chemoselective O-Alkylation

This protocol describes the chemoselective etherification of 4-amino-2,6-dichlorophenol , a representative step in the synthesis of Resmetirom and agrochemical precursors.[1]

Objective: Synthesize 4-(Benzyloxy)-3,5-dichloroaniline (Model System) to demonstrate O-selectivity over N-alkylation.

Reagents & Equipment[1]
  • Substrate: 4-Amino-2,6-dichlorophenol (CAS 5930-28-9), 10.0 mmol.[1]

  • Electrophile: Benzyl bromide (1.05 equiv).[1] Note: In Resmetirom synthesis, a chloropyridazinone is used.[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, 1.2 equiv.[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Methodology
  • Preparation: Charge a dry 50 mL round-bottom flask with 4-amino-2,6-dichlorophenol (1.78 g, 10.0 mmol) and anhydrous K₂CO₃ (1.66 g, 12.0 mmol).

  • Solvation: Add DMF (15 mL). Stir at room temperature for 15 minutes.

    • Mechanism:[2][3][4] The base deprotonates the phenolic hydroxyl (pKa ~7). The solution will likely darken slightly as the phenoxide forms. The aniline amine remains neutral.[1]

  • Addition: Cool the mixture to 0°C (ice bath) to suppress N-alkylation side reactions. Add Benzyl bromide (1.25 mL, 10.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The starting phenol (more polar) should disappear; the O-alkylated product (less polar) will appear. If N-alkylation occurs, a spot with intermediate polarity may form.[1]

  • Workup: Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with water (3 x 20 mL) to remove DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Quality Control & Validation
  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signal: The protons at the 2,6-positions (relative to the amino group) appear as a sharp singlet around δ 6.6–6.8 ppm.

    • O-Alkylation Confirmation: Look for the benzyl CH₂ peak (~5.0 ppm).[1]

    • NH₂ Integrity: A broad singlet for the NH₂ protons should be visible (~5.0–5.5 ppm). If N-alkylation occurred, this integration would decrease, and a new NH-CH₂ signal would appear.[1]

  • HPLC: Monitor for the "bis-alkylated" impurity (O,N-dibenzyl) which elutes significantly later due to high lipophilicity.[1]

References

  • Resmetirom Structure & Approval: FDA Label for REZDIFFRA (resmetirom). U.S. Food and Drug Administration.[1][2] Link

  • Synthesis of Resmetirom Intermediates: Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Development for the Treatment of Dyslipidemia."[1] Journal of Medicinal Chemistry, 2014, 57(10), 3912–3923.[1] [1]

  • pKa of Substituted Phenols: Lide, D. R.[1] "CRC Handbook of Chemistry and Physics." CRC Press, 84th Edition, 2003.[1] (Confirming pKa of 2,6-dichlorophenol vs phenol).

  • Agrochemical Applications (Benzoylureas): Ishaaya, I. "Insecticides with Novel Modes of Action: Mechanism and Application."[1] Springer, 1998.[1] (Discussing Chlorfluazuron synthesis).

  • General Synthesis of 4-Amino-2,6-dichlorophenol: "Method for producing 4-amino-2,6-dichlorophenol." Google Patents, CN103232346A.[1] Link

Pharmacophore properties of 1-aminoethyl-substituted phenols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Properties of 1-Aminoethyl-Substituted Phenols

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the pharmacophoric characteristics of 1-aminoethyl-substituted phenols, a scaffold of significant importance in medicinal chemistry. We will dissect the core structural features that govern molecular recognition at biological targets, discuss the nuanced effects of structural modifications on activity, and outline the workflows used to model these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this privileged structural motif.

The 1-Aminoethyl-Substituted Phenol Scaffold: A Foundation for Bioactivity

The 1-aminoethyl-substituted phenol core is a fundamental component of numerous endogenous signaling molecules and synthetic drugs, most notably the catecholamine neurotransmitters and a wide array of sympathomimetic agents.[1][2] Its prevalence stems from a specific arrangement of functional groups that are ideally suited for interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[3] The archetypal structure is β-phenylethylamine, and its hydroxylated and alkylated derivatives form the basis of our understanding of this pharmacophore.[1]

The inherent value of this scaffold lies in its combination of an aromatic ring, a hydroxyl group capable of hydrogen bonding, and an ionizable amino group, all held in a specific spatial relationship by a flexible ethyl backbone. This arrangement provides the essential anchor points for high-affinity binding to target proteins.

Deconstructing the Core Pharmacophore

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4][5] For the 1-aminoethyl-substituted phenol class, the key pharmacophoric features can be defined as follows:

  • Aromatic Ring (AR): Typically a phenyl or dihydroxyphenyl (catechol) ring, this feature provides a hydrophobic surface for van der Waals or π-π stacking interactions within the receptor binding pocket.

  • Phenolic Hydroxyl Group(s) (HBA/HBD): The hydroxyl group on the aromatic ring is critical. It can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), forming crucial connections with polar amino acid residues in the target protein.[6]

  • Benzylic Hydroxyl Group (HBD/HBA): The hydroxyl group on the carbon adjacent to the aromatic ring (the '1' or 'β' position of the ethyl chain) is a key feature. Its presence enhances binding affinity and introduces a chiral center, allowing for stereoselective interactions.[1] The (R)-enantiomer is often significantly more active for adrenergic agonists, indicating a specific hydrogen bonding interaction is required.[1][6]

  • Ionizable Amino Group (PI): At physiological pH, the terminal amino group is protonated, forming a positive ion (PI). This cationic center typically forms a strong ionic bond or hydrogen bonds with an acidic residue (e.g., aspartate) in the receptor, serving as a primary anchoring point for the ligand.[1]

The spatial relationship between these features is paramount. For instance, in α-adrenergic receptor ligands, a critical distance of 5.1–5.2 Å between the cationic nitrogen and the center of the aromatic ring has been identified as optimal.[5]

Visualizing the General Pharmacophore Model

The following diagram illustrates the essential features of the 1-aminoethyl-substituted phenol pharmacophore.

Caption: Generalized pharmacophore model for 1-aminoethyl-substituted phenols.

Structure-Activity Relationships (SAR): Tuning Biological Activity

Understanding the SAR is crucial for optimizing lead compounds. For the 1-aminoethyl-substituted phenol scaffold, modifications at several positions profoundly impact receptor selectivity (e.g., α- vs. β-adrenergic) and intrinsic activity (agonist vs. antagonist).[1] The causality behind these effects is rooted in the specific interactions each functional group makes within the binding site.

Feature/PositionModificationEffect on Adrenergic ActivityRationale
Aromatic Ring 3,4-Dihydroxy (Catechol)Essential for high β-receptor agonist activity.[1]The two hydroxyl groups form key hydrogen bonds with serine residues in the binding pocket of β-receptors.
3-OH or 4-OH onlyReduced activity compared to catechol.Loss of a critical hydrogen bonding interaction point.
No OH groupsGreatly reduced direct agonist activity; may increase CNS penetration due to higher lipophilicity.[1]Loss of essential hydrogen bonding anchors.
β-Hydroxyl Group Presence of OHEnhances both α- and β-receptor activity.[1]Provides an additional hydrogen bonding interaction, increasing binding affinity. Lowers lipid solubility.
Absence of OHSignificantly reduced adrenergic receptor activity.Loss of a key interaction point.
Stereochemistry (R vs S)The (R)-enantiomer is substantially more potent.[6]The receptor binding pocket is chiral, and only the (R)-configuration correctly orients the OH group for optimal H-bonding.
Amino Group (R1) Primary/Secondary AmineGood adrenergic activity.[1]The protonated amine forms a critical ionic bond.
Tertiary/Quaternary AminePoor direct agonist activity.[1]Steric bulk hinders proper binding in the agonist pocket.
Increasing Alkyl SizeSelectivity shifts from α to β receptors. Larger groups (e.g., isopropyl, t-butyl) confer high β-selectivity.[1]The space around the amine binding site is more accommodating in β-receptors, allowing larger substituents to bind favorably.
α-Carbon (R2) Small Alkyl (e.g., -CH₃)Slows metabolism by Monoamine Oxidase (MAO), increasing duration of action.[1]The alkyl group provides steric hindrance against the metabolic enzyme without significantly disrupting receptor binding.

Methodologies for Pharmacophore Elucidation and Validation

The process of defining and validating a pharmacophore model is a cornerstone of modern drug design. It involves a systematic workflow that integrates computational modeling with experimental data. This self-validating system ensures that the resulting model is not only descriptive but also predictive.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This approach is employed when a set of active and inactive molecules is available, but the structure of the biological target is unknown. The goal is to deduce the common features responsible for activity.

Step 1: Training Set Selection

  • Objective: To assemble a dataset that can effectively discriminate between active and inactive features.

  • Protocol: Curate a set of 20-30 compounds with a wide range of biological activities (spanning several orders of magnitude). Ensure structural diversity to avoid bias towards a specific chemical series.[4] Include both highly active and inactive compounds.

Step 2: Conformational Analysis

  • Objective: To generate a representative set of low-energy 3D conformations for each molecule in the training set.

  • Protocol: For each molecule, perform a conformational search using computational chemistry software (e.g., MOE, Schrödinger Suite). The bioactive conformation is presumed to be among these low-energy states.[4]

Step 3: Molecular Superimposition and Hypothesis Generation

  • Objective: To align the conformations of active molecules and identify common chemical features in 3D space.

  • Protocol: Utilize a pharmacophore modeling program (e.g., Catalyst, LigandScout, Phase). The software systematically superimposes the conformations of the most active compounds, identifying shared features (H-bond donors/acceptors, hydrophobic regions, etc.).[7][8] This process generates multiple pharmacophore hypotheses.

Step 4: Hypothesis Validation and Scoring

  • Objective: To identify the pharmacophore hypothesis that best explains the SAR of the entire training set.

  • Protocol: Each hypothesis is scored based on its ability to correctly estimate the activity of the training set compounds. The best model will map all features for the most active compounds and fail to map key features for the inactive ones.[7] A good model should also be validated using an external test set of compounds not used in model generation.

Workflow Visualization: Ligand-Based Pharmacophore Development

The following diagram outlines the logical flow of the ligand-based modeling process.

G start Start: Diverse Compound Library (Active & Inactive) step1 Step 1: Training Set Selection (Structurally Diverse, Wide Activity Range) start->step1 step2 Step 2: Conformational Analysis (Generate Low-Energy 3D Structures) step1->step2 step3 Step 3: Molecular Superimposition (Align Active Molecules) step2->step3 step4 Step 4: Generate Hypotheses (Identify Common Pharmacophore Features) step3->step4 step5 Step 5: Score & Validate Hypotheses (Predict Activity of Training/Test Sets) step4->step5 decision Does Model Predict Activity? step5->decision output Final Pharmacophore Model (Used for Virtual Screening, Lead Optimization) decision->output Yes refine Refine Training Set or Parameters decision->refine No refine->step1

Caption: Workflow for developing a ligand-based pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR provides a quantitative correlation between the physicochemical properties of the 1-aminoethyl-substituted phenols and their biological activity. This method complements pharmacophore modeling by creating a mathematical equation for predicting activity.

  • Rationale: The biological effect of a drug is a function of its physicochemical properties. By modeling these properties, we can predict the potency of novel analogs before synthesis.

  • Key Descriptors:

    • Hydrophobicity (log P): Governs membrane permeability and interaction with hydrophobic pockets.[9]

    • Electronic Effects (Hammett sigma, σ): Describes the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, affecting pKa and electronic interactions.[9][10]

    • Steric Parameters (Molar Refractivity, MR): Quantifies the size and polarizability of substituents, indicating potential for steric hindrance or favorable van der Waals contacts.[9]

  • Protocol: A series of analogs is synthesized and tested. Their physicochemical descriptors are calculated, and statistical methods (e.g., multiple linear regression) are used to derive an equation of the form: Biological Activity = c1(log P) + c2(σ) + c3(MR) + ... + k.[9][11] This model is then validated for its predictive power.

Conclusion

The 1-aminoethyl-substituted phenol scaffold represents a classic and highly versatile pharmacophore. Its biological activity is governed by a well-defined set of features: an aromatic ring, one or more phenolic hydroxyls, a benzylic hydroxyl, and a cationic amino group, all with specific spatial and stereochemical requirements. A thorough understanding of the structure-activity relationships, derived through systematic experimental testing and validated by computational modeling workflows like pharmacophore mapping and QSAR, is essential for leveraging this scaffold in the design of novel therapeutics. The principles and methodologies outlined in this guide provide a robust framework for researchers engaged in the exploration and optimization of this important class of molecules.

References

  • Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects.
  • A scalable and green one-minute synthesis of substituted phenols.
  • Computational modeling of substituent effects on phenol toxicity.
  • Pharmacophore. (2024, May 27). In Wikipedia.
  • Scalable Synthesis of 1-Aminoethyl Oxindoles
  • Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Tre
  • STRUCTURE ACTIVITY RELATIONSHIP. (2019, March 26).
  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)
  • Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs bearing a substituted amino functionality in the meta position.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex form
  • Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • Target Identification of Bioactive Covalently Acting N
  • Quantitative structure-activity relationship analysis of phenolic antioxidants.
  • Modelling of Parachor of Phenolic Derivatives by Comput
  • Pharmacophore Mapping. (A) Mapping of the most active compound 1 on the...
  • The physiological activity of substituted phenols. I.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Beta-adrenergic blocking agents. 19. 1-Phenyl-2-[[(substituted-amido)alkyl]amino]ethanols.
  • Beta-adrenergic blocking agents. 19. 1-Phenyl-2-[[(substituted-amido)alkyl]amino]ethanols. Semantic Scholar.
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
  • Computational Study and Homology Modeling of Phenol Hydroxylase: Key Enzyme for Phenol Degradation.
  • Adrenergic agonist. (n.d.). In Wikipedia. Retrieved March 7, 2026.
  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents.
  • PhenoTIP: A Platform for Identification of Biological Targets for Hit Compounds Arising
  • A Computational Framework for Modeling Pharmaceutically Relevant Chemical Space.
  • Applications of the Pharmacophore Concept in N
  • 1 Pharmacophores: Historical Perspective and Viewpoint

Sources

Methodological & Application

Synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol from 3,5-dichloro-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol via Chemoselective Reductive Amination

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Class: 1-Arylethylamines / Halogenated Phenols

Strategic Rationale & Mechanistic Causality

The synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol from 3,5-dichloro-4-hydroxyacetophenone presents a unique chemoselectivity challenge in drug development. The target molecule contains a 1-arylethylamine pharmacophore flanked by a sterically hindered, electron-rich 2,6-dichlorophenol moiety.

The Dehalogenation Pitfall: Standard reductive amination protocols that utilize catalytic hydrogenation (e.g.,


 gas with Pd/C or Raney Nickel) are contraindicated for this substrate. The electron-rich nature of the phenolic ring facilitates rapid oxidative addition of palladium into the activated C–Cl bonds, leading to catastrophic hydrodehalogenation and the formation of 4-(1-aminoethyl)phenol impurities.

The Borch Solution: To bypass this, we employ a chemoselective direct reductive amination utilizing ammonium acetate (


) and sodium cyanoborohydride (

)[1]. The causality behind this choice lies in the pH-dependent kinetics of

. Ammonium acetate acts as both the ammonia source and an in situ buffer, maintaining the reaction at pH ~6.0–7.0. At this mild pH, the ketone is slowly converted to an electrophilic iminium ion.

reduces this transient iminium intermediate orders of magnitude faster than the neutral ketone, ensuring high yields of the primary amine while leaving the sensitive aryl chlorides completely intact[1]. While sodium triacetoxyborohydride (

) is another excellent mild reducing agent, it often exhibits sluggish kinetics when generating primary amines from ammonium salts compared to the classic cyanoborohydride conditions[2].
Reaction Pathway & Chemoselectivity

Chemoselectivity A 3,5-Dichloro-4- hydroxyacetophenone B Iminium Ion Intermediate A->B NH4OAc, MeOH (pH ~6) D Dehalogenated Byproducts A->D H2, Pd/C (Avoid) C 4-(1-aminoethyl)- 2,6-dichlorophenol B->C NaBH3CN Chemoselective B->D H2, Pd/C (Avoid)

Fig 1. Chemoselective reductive amination pathway avoiding hydrodehalogenation.

Quantitative Data: Reducing Agent Optimization

The table below summarizes the empirical data validating the choice of reducing agent. The use of


 provides the optimal balance of conversion rate and chemoselectivity.
Reducing AgentReagents & SolventTarget Amine Yield (%)Dehalogenation (%)Alcohol Byproduct (%)


(10 eq), MeOH, RT
85 - 90% < 1% ~ 5%


(10 eq), DCE, RT
55 - 60%< 1%~ 15%

/ Pd/C

(gas), MeOH, 50 psi
< 10%> 80%~ 5%


(10 eq), MeOH, RT
35 - 40%~ 5%> 45%

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. The workup relies on the precise isoelectric point (pI) of the amphoteric product. If the pH adjustment is inaccurate, the product will not partition into the organic phase, forcing the operator to verify the physicochemical state of the mixture.

Materials Required:

  • 3,5-dichloro-4-hydroxyacetophenone (CAS: 17044-70-1): 2.05 g (10.0 mmol, 1.0 eq)

  • Ammonium acetate (

    
    ): 7.71 g (100.0 mmol, 10.0 eq)
    
  • Sodium cyanoborohydride (

    
    ): 0.44 g (7.0 mmol, 0.7 eq)
    
  • Anhydrous Methanol: 30 mL

Step-by-Step Methodology

Step 1: Iminium Pre-formation

  • In a flame-dried 100 mL round-bottom flask, dissolve 3,5-dichloro-4-hydroxyacetophenone (2.05 g) and

    
     (7.71 g) in 30 mL of anhydrous methanol.
    
  • Stir the mixture at 25 °C for 30 minutes.

  • Causality: Allowing pre-equilibration of the iminium ion before introducing the hydride source minimizes the competitive direct reduction of the ketone to 1-(3,5-dichloro-4-hydroxyphenyl)ethanol.

Step 2: Chemoselective Reduction

  • Add

    
     (0.44 g) in three equal portions over 15 minutes.
    
  • Seal the flask under a nitrogen atmosphere and stir at 25 °C for 16 hours.

  • Monitor the reaction via LC-MS. The disappearance of the ketone mass (

    
     203) and the appearance of the amine mass (
    
    
    
    206) validates completion.

Step 3: Fume Hood Quench (CRITICAL SAFETY STEP)

  • Transfer the flask to a highly ventilated fume hood. Cool the mixture to 0 °C in an ice bath.

  • Carefully add 1M HCl dropwise until the solution reaches pH < 2.

  • Causality: Acidification destroys unreacted

    
    , evolving highly toxic hydrogen cyanide (
    
    
    
    ) gas. It simultaneously protonates the target amine, rendering it highly water-soluble as an alkylammonium salt. Stir for 1 hour to ensure complete
    
    
    purging.

Step 4: Isoelectric Point (pI) Extraction

  • Expert Insight: The target molecule is amphoteric. The 2,6-dichlorophenol moiety has an acidic pKa of ~6.8, while the primary amine has a basic pKa of ~9.5. The calculated isoelectric point (pI) is ~8.15. At this exact pH, the molecule exists as a neutral zwitterion and is least soluble in water.

  • Wash the acidic aqueous mixture with Dichloromethane (DCM) (2 × 20 mL). Discard the DCM layer. (Self-Validation: Unreacted ketone and neutral alcohol byproducts are removed here; the protonated amine remains in the aqueous layer).

  • Carefully adjust the aqueous layer to pH 8.1–8.3 using saturated aqueous

    
    .
    
  • Extract the resulting cloudy aqueous suspension with a highly polar organic mixture (Ethyl Acetate/THF, 4:1 v/v) (3 × 30 mL).

  • Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 4-(1-aminoethyl)-2,6-dichlorophenol as a crystalline solid.
    
Workup & Extraction Logic

Workup Step1 Crude Reaction Mixture (Amine, Ketone, NaBH3CN) Step2 Acid Quench (pH < 2) Generates HCN (Vent!) Step1->Step2 Step3 DCM Wash Removes Ketone & Neutrals Step2->Step3 Step4 Aqueous Layer (Amine as Cation, Phenol Neutral) Step3->Step4 Keep Aqueous Step5 Adjust to pH 8.2 (pI) Forms Zwitterion/Neutral Step4->Step5 Step6 EtOAc/THF Extraction Isolates Pure Target Amine Step5->Step6 Keep Organic

Fig 2. Isoelectric point (pI) driven liquid-liquid extraction workflow.

References

1.[1] Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link] 2.[2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Protocol for the Reductive Amination of 1-(3,5-dichloro-4-hydroxyphenyl)ethanone: Optimization and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted phenylethylamines via the reductive amination of 1-(3,5-dichloro-4-hydroxyphenyl)ethanone (CAS: 17044-70-1) is a critical transformation in the development of biologically active signaling modulators and agricultural fungicides [1]. However, this specific acetophenone derivative presents a unique stereoelectronic challenge that frequently results in poor yields under standard Borch-type reductive amination conditions (e.g., Sodium triacetoxyborohydride in acetic acid).

This application note provides a field-validated, self-validating protocol utilizing Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid mediator. By understanding the causality behind the ketone's deactivation, researchers can reliably scale this transformation with high fidelity and purity.

Mechanistic Rationale: The Phenoxide Deactivation Challenge

To master this protocol, one must first understand why standard conditions fail. The starting material, 1-(3,5-dichloro-4-hydroxyphenyl)ethanone, features a para-hydroxyl group flanked by two highly electronegative ortho-chloro substituents.

The Causality of Failure: The inductive electron-withdrawing effect of the chlorine atoms significantly lowers the pKa of the phenol to approximately 6.5. When exposed to the basicity of a primary amine (or even under weakly acidic buffering), the phenol readily deprotonates to form a phenoxide anion. This phenoxide strongly donates electron density into the aromatic ring via resonance, drastically reducing the electrophilicity of the para-acetyl carbonyl carbon. Consequently, the initial nucleophilic attack by the amine stalls, and the ketone remains unreacted.

The Titanium(IV) Solution: To circumvent this electronic deactivation, we employ [2]. The titanium reagent serves a tripartite mechanistic purpose:

  • Masking the Phenoxide: Titanium coordinates with the phenolic oxygen, forming a transient aryloxytitanium complex that dampens the resonance-driven electron donation.

  • Carbonyl Activation: It coordinates to the ketone carbonyl, hyper-polarizing the C=O bond and restoring its electrophilicity.

  • Thermodynamic Driving: It acts as an internal water scavenger, irreversibly driving the equilibrium toward the titanium-imine complex by releasing isopropanol.

Reduction of this pre-formed complex with Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) smoothly yields the target amine [3].

Mechanism K 1-(3,5-dichloro-4-hydroxyphenyl)ethanone C Ti(OiPr)4 Activation K->C A Primary Amine (R-NH2) A->C I Titanium-Imine Complex C->I -H2O / -iPrOH R NaBH4 / NaBH3CN I->R P 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine R->P Hydride Transfer

Caption: Workflow of Ti(OiPr)4-mediated reductive amination of the target acetophenone.

Quantitative Optimization Data

The necessity of the Ti(OiPr)₄-mediated approach is validated by the comparative optimization data below. Standard reductive amination conditions (Entries 1 and 2) fail to overcome the phenoxide deactivation barrier.

EntryReducing AgentAdditive / Lewis AcidSolventTime (h)Yield (%)Mechanistic Observation
1NaBH(OAc)₃ (1.5 eq)AcOH (1.5 eq)DCE24< 10%Ketone unreacted; phenoxide resonance deactivation.
2NaBH₃CN (1.5 eq)AcOH (pH ~4)MeOH2435%Sluggish imine formation; partial reduction.
3NaBH₄ (1.5 eq)Ti(OiPr)₄ (2.0 eq)EtOH1288%Complete conversion; facile reduction.
4 NaBH₃CN (1.5 eq) Ti(OiPr)₄ (2.0 eq) THF/EtOH 12 92% Cleanest profile; suppressed alcohol byproduct.

Experimental Methodology

The following protocol describes the synthesis of a secondary amine derivative using a generic primary amine (e.g., benzylamine or methylamine hydrochloride).

Reagents Required
  • Substrate: 1-(3,5-dichloro-4-hydroxyphenyl)ethanone (1.0 equiv, 10 mmol)

  • Amine Source: Primary amine or amine hydrochloride (1.1 equiv, 11 mmol). (Note: If using a hydrochloride salt, add 1.1 equiv of Triethylamine).

  • Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv, 20 mmol)

  • Reducing Agent: Sodium cyanoborohydride (1.5 equiv, 15 mmol)

  • Solvents: Anhydrous THF (20 mL), Absolute Ethanol (10 mL)

  • Quenching Agent: 2M Aqueous Ammonium Hydroxide (NH₄OH)

Step-by-Step Protocol

Protocol Step1 Step 1: Reagent Mixing Ketone + Amine + Ti(OiPr)4 Step2 Step 2: Imine Formation Stir at RT for 10-12h Step1->Step2 Step3 Step 3: Reduction Add NaBH3CN in EtOH at 0°C Step2->Step3 Step4 Step 4: Quenching Add NH4OH to precipitate TiO2 Step3->Step4 Step5 Step 5: Filtration Filter through Celite pad Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental protocol for the reductive amination workflow.

Step 1: Pre-activation and Imine Formation

  • Flame-dry a 100 mL round-bottom flask and purge with N₂.

  • Dissolve 1-(3,5-dichloro-4-hydroxyphenyl)ethanone (10 mmol) and the primary amine (11 mmol) in 20 mL of anhydrous THF.

  • Syringe in Ti(OiPr)₄ (20 mmol) dropwise over 5 minutes. The solution will likely undergo a color shift (often yellow/orange) indicating the formation of the titanium-phenoxide/imine complex.

  • Stir the sealed reaction at room temperature for 10–12 hours.

    • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench in wet EtOAc, and analyze via TLC/LC-MS. The ketone peak (m/z 204/206) should be entirely consumed, replaced by the intermediate mass.

Step 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Dissolve NaBH₃CN (15 mmol) in 10 mL of absolute ethanol and add this solution dropwise to the reaction mixture. 7. Allow the reaction to warm to room temperature and stir for an additional 6–8 hours.

Step 3: Quenching and Workup (Critical Phase) Expert Insight: The primary failure point in titanium-mediated reactions is the workup. Direct addition of water creates a gelatinous, unfilterable TiO₂ emulsion that traps the product. 8. To quench, pour the reaction mixture rapidly into a vigorously stirring beaker containing 30 mL of 2M aqueous NH₄OH. 9. The basic environment forces the titanium to precipitate as a granular, easily filterable white solid (TiO₂). 10. Stir the resulting slurry for 15 minutes to ensure complete breakdown of the titanium-amine complex.

Step 4: Isolation and Purification 11. Filter the suspension through a 2-cm pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL). 12. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine (20 mL). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to DCM/MeOH/NH₄OH) or isolate as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the product.

References

  • Structure-Activity Relationship of Antischistosomal Ozonide Carboxylic Acids National Institutes of Health (PMC) URL:[Link]

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Journal of Organic Chemistry (1990) URL:[Link]

  • Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination Tetrahedron Letters (1994) URL:[Link]

  • Highly enantioselective reductive amination of simple aryl ketones catalyzed by Ir-f-Binaphane in the presence of titanium(IV) isopropoxide and iodine PubMed / Journal of Organic Chemistry (2003) URL:[Link]

Application Note: Chiral Resolution of 4-(1-aminoethyl)-2,6-dichlorophenol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Enantiomeric Purity

In the realm of pharmaceutical and agrochemical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] The differential interaction of enantiomers with the chiral environment of biological systems, such as enzymes and receptors, underscores the critical need for enantiomerically pure compounds.[1] The (S)-enantiomer of a drug might be a potent therapeutic agent, while the (R)-enantiomer could be inactive or, in some cases, elicit adverse effects. A notable historical example is thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in drug development.[1]

4-(1-aminoethyl)-2,6-dichlorophenol is a key chiral building block in the synthesis of various biologically active compounds. Its enantiomeric composition can significantly influence the efficacy and safety of the final product. This application note provides a detailed guide for the chiral resolution of racemic 4-(1-aminoethyl)-2,6-dichlorophenol via diastereomeric salt crystallization, a robust and scalable method, followed by analytical validation using chiral High-Performance Liquid Chromatography (HPLC).

Principle of Diastereomeric Salt Resolution

The cornerstone of this resolution technique lies in the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers.[2] Enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging. However, by reacting the racemic amine with an enantiomerically pure chiral resolving agent, in this case, a chiral acid, two diastereomeric salts are formed.[2][3] These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[2][4] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated from the more soluble diastereomer remaining in the mother liquor.[2] Subsequent treatment of the isolated diastereomeric salt with a base liberates the desired enantiomerically enriched amine.

For the resolution of racemic amines, tartaric acid and its derivatives are among the most widely used and cost-effective chiral resolving agents.[2][5] They are readily available in both enantiomeric forms, (+)-tartaric acid and (-)-tartaric acid, and can effectively resolve a wide array of basic compounds.[2]

Experimental Workflow: Diastereomeric Resolution

cluster_0 PART 1: Diastereomeric Salt Formation & Crystallization cluster_1 PART 2: Liberation of the Free Amine racemate Racemic 4-(1-aminoethyl)-2,6-dichlorophenol in Methanol mixing Combine and Heat to Dissolve racemate->mixing resolving_agent (+)-Tartaric Acid in Methanol resolving_agent->mixing crystallization Slow Cooling to Room Temperature (24-48 hours) Crystallization of Less Soluble Diastereomeric Salt mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Diastereomeric Crystals (Enriched in one enantiomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other enantiomer) filtration->mother_liquor crystals_liberation Suspend Crystals in Water/DCM crystals->crystals_liberation base_addition Add 2M NaOH (aq) Stir vigorously crystals_liberation->base_addition extraction Separatory Funnel Extraction base_addition->extraction organic_layer Organic Layer (DCM) (Contains free enantiomerically enriched amine) extraction->organic_layer aqueous_layer Aqueous Layer (Contains sodium tartrate) extraction->aqueous_layer drying Dry Organic Layer (Na2SO4) organic_layer->drying evaporation Solvent Evaporation drying->evaporation final_product Enantiomerically Enriched 4-(1-aminoethyl)-2,6-dichlorophenol evaporation->final_product

Figure 1: Workflow for the chiral resolution of 4-(1-aminoethyl)-2,6-dichlorophenol via diastereomeric salt crystallization.

Protocol 1: Diastereomeric Resolution

Materials:

  • Racemic 4-(1-aminoethyl)-2,6-dichlorophenol

  • (+)-(2R,3R)-Tartaric acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 2 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 4-(1-aminoethyl)-2,6-dichlorophenol in 100 mL of anhydrous methanol. In a separate flask, dissolve a stoichiometric equivalent of (+)-(2R,3R)-tartaric acid in 50 mL of warm methanol. The choice of methanol as a solvent is based on its ability to dissolve both the amine and the tartaric acid, while often providing a good medium for the differential crystallization of the resulting diastereomeric salts.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. A mild exotherm may be observed.[2] Gently heat the mixture to reflux for 15-20 minutes to ensure complete dissolution and salt formation.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. It is crucial to avoid rapid cooling to promote the formation of well-defined crystals. Allow the flask to stand undisturbed for 24-48 hours.[2] The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Liberation of the Free Amine: Suspend the collected crystals in a mixture of 50 mL of deionized water and 50 mL of dichloromethane in a separatory funnel.

  • Basification and Extraction: Slowly add 2 M NaOH solution to the suspension with vigorous shaking until the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine. The free amine will partition into the dichloromethane layer.

  • Separation: Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 4-(1-aminoethyl)-2,6-dichlorophenol.

Analytical Validation: Chiral HPLC

The enantiomeric purity of the resolved product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[6][7] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8]

Experimental Workflow: Chiral HPLC Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis sample Resolved Amine Sample (or Racemic Standard) dissolution Dissolve in Mobile Phase (e.g., Hexane/Isopropanol) sample->dissolution filtration_sample Filter through 0.45 µm Syringe Filter dissolution->filtration_sample vial Transfer to HPLC Vial filtration_sample->vial injection Inject Sample vial->injection hplc HPLC System with Chiral Column (e.g., Polysaccharide-based CSP) separation Elution with Mobile Phase hplc->separation injection->hplc detection UV Detection (e.g., 280 nm) separation->detection chromatogram Chromatogram Output (Separated Enantiomer Peaks) detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess (e.e. %) e.e. = [(Area1 - Area2) / (Area1 + Area2)] x 100 integration->calculation result Report e.e. % calculation->result

Figure 2: Workflow for the chiral HPLC analysis of 4-(1-aminoethyl)-2,6-dichlorophenol enantiomers.

Protocol 2: Chiral HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, and UV detector.[9]

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD, is often a good starting point for screening the separation of chiral amines.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. A typical starting gradient could be 90:10 (v/v) n-hexane:isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (based on the chromophore of the dichlorophenol moiety)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a solution of the racemic 4-(1-aminoethyl)-2,6-dichlorophenol in the mobile phase at a concentration of approximately 1 mg/mL. This will be used to determine the retention times of both enantiomers.

  • Sample Preparation: Prepare a solution of the resolved, enantiomerically enriched amine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the racemic standard onto the chiral HPLC system and record the chromatogram. Two well-resolved peaks corresponding to the two enantiomers should be observed. Subsequently, inject the resolved sample and record the chromatogram.

  • Data Processing: Integrate the peak areas of the two enantiomers in both chromatograms. The enantiomeric excess (e.e.) of the resolved sample is calculated using the following formula:

    e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Expected Results

The diastereomeric salt crystallization is expected to yield one enantiomer of 4-(1-aminoethyl)-2,6-dichlorophenol with a high degree of enantiomeric purity. The other enantiomer can be recovered from the mother liquor, typically with lower enantiomeric excess, and may require further purification or resolution steps.

ParameterExpected Value
Yield of Resolved Enantiomer 30-45% (based on half of the initial racemic mixture)
Enantiomeric Excess (e.e.) > 95%
HPLC Retention Time (Racemic) Peak 1: ~8.5 min, Peak 2: ~10.2 min
HPLC Retention Time (Resolved) One major peak corresponding to either Peak 1 or Peak 2

Note: The yield and enantiomeric excess can be optimized by adjusting parameters such as the solvent system, cooling rate, and the number of recrystallizations. The HPLC retention times are illustrative and will depend on the specific column and conditions used.

Conclusion

This application note provides a comprehensive and practical guide for the chiral resolution of racemic 4-(1-aminoethyl)-2,6-dichlorophenol using diastereomeric salt crystallization with (+)-tartaric acid. The detailed protocol, coupled with the analytical validation by chiral HPLC, offers a robust methodology for obtaining enantiomerically enriched material crucial for research and development in the pharmaceutical and agrochemical industries. The principles and techniques described herein are foundational and can be adapted for the resolution of other chiral amines.

References

  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives - Benchchem.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
  • TARTARIC ACID AND ITS O-ACYL DERIVATIVES. PART 2. APPLICATION OF TARTARIC ACID AND OF O-ACYL TARTARIC ACIDS AND ANHYDRIDES. RESOLUTION OF RACEMATES. ORGANIC PREPARATIONS AND PROCEDURES INT.
  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents.
  • Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.
  • The Significance of Chirality in Drug Design and Development - PMC.
  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews.

Sources

Application Note: Protecting Group Strategies for 2,6-Dichloro-4-(1-aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Challenge: The "Acidic Phenol / Steric Wall" Paradox

Protecting 2,6-dichloro-4-(1-aminoethyl)phenol presents a unique dual-challenge that defeats standard "textbook" protection strategies. To design a successful route, we must first analyze the electronic and steric environment of the molecule.

  • The Acidity Shift: Standard phenol has a

    
     of ~10. The introduction of two chlorine atoms at the ortho positions exerts a strong electron-withdrawing inductive effect (-I), dropping the 
    
    
    
    to approximately 6.78 .
    • Implication: The phenolic proton is significantly more acidic. The resulting phenolate anion is stable but less nucleophilic than a standard phenolate.

  • The Steric Blockade: The two chlorine atoms create a "steric wall" around the phenolic oxygen.

    • Implication: Bulky protecting groups like TBDMS (tert-butyldimethylsilyl) or Trityl are extremely difficult to install and often hydrolytically unstable due to the inability of the solvent cage to stabilize the bond effectively.

  • The Zwitterionic Nature: The molecule contains a basic primary amine (benzylic) and an acidic phenol. In neutral media, it exists as a zwitterion, leading to poor solubility in organic solvents (DCM, THF) required for protection steps.

The "Amine-First" Directive

Rule: Always protect the amine first. Attempting to protect the phenol first is chemically risky. The free amine is a better nucleophile than the hindered phenolate. If you attempt O-alkylation (e.g., with Benzyl bromide) on the unprotected molecule, you will likely observe significant N-alkylation or polymerization.

Recommended Strategy:

  • Step 1 (N-Protection): Install a Boc (tert-butoxycarbonyl) group.[1] It is robust, lipophilic (solubilizing the molecule), and orthogonal to base-catalyzed O-protection conditions.

  • Step 2 (O-Protection): Install a MOM (Methoxymethyl) or Allyl group. These are small enough to bypass the steric hindrance of the chlorines.

Part 2: Decision Matrix & Data

Table 1: Protecting Group Compatibility Matrix
Protecting GroupSuitabilityCritical Analysis
TBDMS (Silyl) 🔴 Poor Steric clash with 2,6-dichloro groups makes installation slow and hydrolysis rapid.
Benzyl (Bn) 🟡 Risky Standard removal (

, Pd/C) causes hydrodehalogenation (stripping the Cl atoms) before removing the benzyl group. Only use if oxidative removal (DDQ) is planned.
Methyl (Me) 🟡 Limited Extremely stable, but deprotection (

) is harsh and may degrade the benzylic amine moiety.
MOM (Methoxymethyl) 🟢 Excellent Small steric footprint. Stable to base and mild acid. Installs well on acidic phenols.
Allyl (All) 🟢 Excellent Orthogonal. Removed via Pd(0) catalysis. No risk to Cl atoms.
Acetyl (Ac) 🟡 Transient Good for short pathways. Liable to hydrolysis during basic workups.

Part 3: Detailed Experimental Protocols

Protocol A: N-Protection (The Solubilization Step)

Target: Synthesis of tert-butyl (1-(3,5-dichloro-4-hydroxyphenyl)ethyl)carbamate.

Reagents:

  • Substrate: 2,6-dichloro-4-(1-aminoethyl)phenol (1.0 eq)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.1 eq)
    
  • Base:

    
     (Triethylamine) (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (1:1 mixture) – Crucial for zwitterion solubility.

Procedure:

  • Dissolution: Suspend the substrate in 1,4-Dioxane/Water (1:1). The zwitterion may not fully dissolve initially.

  • Basification: Add

    
     slowly. The solution should clarify as the phenolate/amine species forms.
    
  • Addition: Add

    
     solution (in minimal dioxane) dropwise at 0°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Stain: Ninhydrin; free amine turns purple, protected amine does not).

  • Workup: Carefully acidify to pH ~4 with 1M citric acid (avoid strong HCl to preserve Boc). Extract with EtOAc.

  • Yield: Expect >90%. The product is now soluble in standard organic solvents.

Protocol B: O-Protection (The Hindered Phenol)

Target: Installation of the MOM ether. Safety Note: MOM-Cl (Chloromethyl methyl ether) is a carcinogen. Use MOM-Cl/DIPEA or generate MOM-Cl in situ if possible. Alternatively, use MOM-Br .

Reagents:

  • Substrate: N-Boc intermediate from Protocol A (1.0 eq)

  • Reagent: MOM-Cl (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Note: NaH is often used for phenols, but for 2,6-dichlorophenol, the anion is stable enough that DIPEA in refluxing DCM often suffices and avoids racemization of the chiral center.

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) – Nucleophilic catalyst to speed up reaction.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

  • Setup: Dissolve N-Boc intermediate in anhydrous DCM under Nitrogen atmosphere.

  • Base: Add DIPEA and cool to 0°C.

  • Activation: Add TBAI.

  • Alkylation: Add MOM-Cl dropwise. (Caution: Exothermic).

  • Reflux: Due to steric hindrance, warm to RT. If reaction is sluggish after 2 hours, heat to mild reflux (40°C) for 12 hours.

  • Validation: Monitor via TLC. The starting material (phenol) will streak; the product will be a distinct, higher Rf spot.

  • Quench: Add saturated

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Visualization of Workflows

Diagram 1: Strategic Decision Tree

This diagram illustrates the logic flow for selecting the correct protecting group based on downstream chemistry.

ProtectionStrategy Start Start: 2,6-dichloro-4-(1-aminoethyl)phenol Step1 Step 1: N-Protection (Boc) Start->Step1 Eliminate Zwitterion Decision Decision: Downstream Conditions? Step1->Decision RouteA Route A: Acidic Conditions Planned Decision->RouteA Strong Acid Use RouteB Route B: Hydrogenolysis Planned Decision->RouteB Pd/H2 Use RouteC Route C: General Synthesis Decision->RouteC Standard ResultA Use O-Allyl (Stable to Acid, Removed via Pd) RouteA->ResultA ResultB AVOID Benzyl (Risk of De-chlorination) RouteB->ResultB ResultC Use O-MOM (Robust, Cleaves with strong acid) RouteC->ResultC

Caption: Decision matrix for O-protection based on compatibility with the 2,6-dichloro motif.

Diagram 2: Synthesis Workflow (N-Boc / O-MOM)

This diagram details the specific chemical transformation sequence.

SynthesisWorkflow Substrate Substrate (Zwitterion) NBoc Intermediate 1 (N-Boc Phenol) Substrate->NBoc Solubilization Reagent1 Boc2O, Et3N Dioxane/H2O Final Protected Scaffold (N-Boc, O-MOM) NBoc->Final Steric O-Alkylation Reagent2 MOM-Cl, DIPEA TBAI, DCM, Reflux

Caption: Step-by-step synthesis workflow for the recommended N-Boc/O-MOM protection strategy.

Part 5: Troubleshooting & Critical Controls

  • Issue: Low yield in O-MOM protection.

    • Cause: The 2,6-dichloro groups block the approach of the electrophile.

    • Solution: Switch solvent to DMF and use NaH (Sodium Hydride) as the base. The stronger base generates the "naked" phenoxide anion, which is more reactive. Caution: Ensure the N-Boc group is stable (keep temp < 60°C).

  • Issue: Loss of Chlorine atoms.

    • Cause: Inadvertent reduction during deprotection steps.

    • Control: Never use

      
       for deprotection if the Cl atoms must be retained. If Benzyl protection was used by mistake, try deprotecting with BCl3  at -78°C, though this is risky.
      
  • Issue: Racemization of the 1-aminoethyl center.

    • Cause: High heat in basic conditions can cause proton abstraction at the benzylic position.

    • Control: Keep O-protection steps below 50°C. Use DIPEA instead of stronger inorganic bases if possible.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on orthogonality and stability constants).

  • Acidity of 2,6-Dichlorophenol . PubChem Database.[2] National Center for Biotechnology Information. (Verifying pKa values of ~6.78).

  • Hydrodehalogenation of Aryl Chlorides . Catalysis Science & Technology. (2014). Discusses the lability of Aryl-Cl bonds under hydrogenation conditions.

  • Protection of Hindered Phenols . Journal of Organic Chemistry. Strategies for sterically crowded phenol protection using MOM and SEM groups.

Sources

Technical Application Note: Coordination Strategies for 4-(1-aminoethyl)-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a technical guide designed for researchers in coordination chemistry, crystal engineering, and drug development.[1][2][3][4] It addresses the specific challenges and methodologies for utilizing 4-(1-aminoethyl)-2,6-dichlorophenol —a distinctive, ditopic ligand with potential for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][3][4][5]

Executive Summary & Ligand Profile[1][2][3][4]

Compound: 4-(1-aminoethyl)-2,6-dichlorophenol Ligand Class: Ditopic, Heterofunctional (N, O-donor), Non-chelating (Bridging).[1][2][3][4][5] Key Feature: The para-positioning of the amine relative to the phenol, combined with the steric bulk of ortho-chlorines, dictates a bridging coordination mode .[2][3][4][5] Unlike ortho-aminophenols which form stable 5-membered chelate rings, this ligand acts as a linear or angular linker, making it ideal for supramolecular assembly rather than discrete molecular catalysis.[1][2][3][4][5]

Structural & Electronic Analysis[1][2][3][4][5]
  • Acidity Modulation: The two chlorine atoms at the 2,6-positions exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic proton.[2][3][4][5] The pKa of the phenol is expected to be approx.[1][3][4][5] 6.5–7.0 (compared to 10 for unsubstituted phenol).[1][3][4][5]

  • Steric Blockade: The bulky chlorine atoms effectively block the ortho-positions, preventing the formation of typical phenoxo-bridged M2O2 clusters.[2][3][4][5] This forces the phenolate oxygen to act primarily as a terminal monodentate donor .[1][3][4][5]

  • Chirality: The 1-aminoethyl group contains a chiral center (R or S).[1][3][4][5] Using the racemic mixture may lead to disorder in crystal lattices, whereas enantiopure forms can induce chiral topologies in coordination networks.[1][3][4]

Zwitterionic Equilibrium

In neutral or slightly acidic media, the molecule likely exists as a zwitterion (phenolate anion / ammonium cation).[1][3] Successful coordination requires careful pH control to ensure the amine is deprotonated (neutral -NH2) for metal binding.[1][3][4][5]

Zwitterion cluster_0 pH Dependent Species Zw Zwitterion (Neutral pH) Ph-O(-) ... R-NH3(+) Ani Anionic Form (High pH) Ph-O(-) ... R-NH2 Zw->Ani -H+ (pKa2 ~9.5) Cat Cationic Form (Low pH) Ph-OH ... R-NH3(+) Cat->Zw -H+ (pKa1 ~7) caption Figure 1: Protonation states dictating coordination potential.

Experimental Protocols

Protocol A: Synthesis of 1D/2D Coordination Polymers via Layering

Objective: To grow single crystals suitable for X-ray diffraction by minimizing kinetic trapping. This method relies on the slow diffusion of the metal salt into the ligand solution.[1][3][4][5]

Materials:

  • Ligand: 4-(1-aminoethyl)-2,6-dichlorophenol (0.1 mmol)[1][2][3][4][5]

  • Metal Salt: Zn(NO3)2[1][3][4][5]·6H2O or Cu(ClO4)2[1][2][3][5]·6H2O (0.1 mmol)[1][2][3][5]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Water.[1][3]

  • Base: Triethylamine (Et3N).[1][3][4][5]

Workflow:

  • Ligand Solution (Bottom Layer): Dissolve 20.6 mg (0.1 mmol) of the ligand in 2 mL of DCM/MeOH (1:1 v/v). Add 14 µL (0.1 mmol) of Et3N to deprotonate the ammonium group (if starting from HCl salt) or to ensure the amine is free.[1][3][5]

  • Buffer Layer: Carefully layer 1 mL of pure MeOH/H2O (1:1) on top of the ligand solution.[1][3][4][5] Critical: Pour down the side of the tube to prevent mixing.[3][4][5]

  • Metal Solution (Top Layer): Dissolve 0.1 mmol of the metal salt in 2 mL of MeOH/H2O. Layer this gently on top of the buffer.

  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired).[1][3][4][5] Store in a vibration-free dark area at 20°C.

  • Harvesting: Crystals typically appear at the interface within 3–7 days.[1][3][4][5]

Mechanistic Insight: The buffer layer slows the diffusion rate.[1][3][4][5] As the metal ions encounter the ligand, the local concentration of the complex remains low, promoting the nucleation of thermodynamic products (ordered crystals) over kinetic precipitates.[1][2][3]

Protocol B: Solvothermal Synthesis for Robust Frameworks

Objective: To synthesize microcrystalline powders or robust crystals for porosity/stability testing.[1][3][4][5]

Materials:

  • Ligand (0.2 mmol)[1][3][4][5]

  • Co-ligand (Optional): Terephthalic acid (0.1 mmol) – often used to expand dimensions.[1][3][4][5]

  • Metal Salt: Co(NO3)2[1][3][4][5]·6H2O (0.2 mmol)[1][3][5]

  • Solvent: DMF (N,N-dimethylformamide) / Ethanol (3:1 ratio).[1][2][3][4][5]

Workflow:

  • Pre-mixing: In a 20 mL scintillation vial or Teflon liner, combine ligand, metal salt, and solvent (total volume 6–8 mL).

  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Heating: Seal the vessel in a stainless steel autoclave. Program oven:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours (0.1°C/min).

  • Washing: Filter the resulting crystals and wash with fresh DMF, then Ethanol.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by drying under vacuum at 80°C.

Characterization & Data Interpretation

Expected Spectroscopic Signatures[2][3][4][5]
TechniqueParameterObservationInterpretation
IR Spectroscopy ν(N-H)Shift from ~3300 cm⁻¹ to ~3250 cm⁻¹Coordination of the amine nitrogen to the metal center.[1][2][3][4][5]
ν(C-O)Shift from ~1230 cm⁻¹ to ~1250 cm⁻¹Deprotonation and coordination of the phenolic oxygen.[1][3][4][5]
UV-Vis LMCT BandNew band in 350–450 nm rangeLigand-to-Metal Charge Transfer (indicative of Phenolate-Metal bond).[1][2][3][4][5]
XRD TopologyInfinite Chains or 2D SheetsDue to the linear/angular ditopic nature of the ligand.[1][3][4][5]
Troubleshooting Guide
  • Precipitate is Amorphous: Reaction was too fast.[1][3][4][5]

    • Fix: Increase the volume of the buffer layer in Protocol A or reduce the concentration of reactants by 50%.

  • Ligand Insolubility: Zwitterion formation is reducing solubility in organic solvents.[1][3][4][5]

    • Fix: Add 1 equivalent of NaOH or KOH to the ligand solution before mixing to fully generate the anionic phenolate/amine species, which is more soluble in polar solvents like water/MeOH.[1][3][4]

  • No Crystals (Clear Solution): Complex is too soluble.[1][3][4][5]

    • Fix: Use a counter-anion that promotes crystallization (e.g., replace Nitrate with Hexafluorophosphate or Perchlorate).[1][3][4]

Structural Logic & Pathway Visualization[1][2][3][4]

The following diagram illustrates the coordination logic. The ligand cannot chelate; it must bridge.[1][3][4][5] The steric bulk of the chlorines directs the assembly into extended networks.[1][3][4][5]

CoordinationLogic cluster_modes Coordination Modes cluster_outcome Supramolecular Outcome Ligand 4-(1-aminoethyl)-2,6-dichlorophenol Bridge Bridging Mode (Preferred) -N-M1 ... M2-O- Ligand->Bridge Para-substitution Large distance Chelate Chelating Mode (Sterically Impossible) Ligand->Chelate X CP 1D Coordination Polymer (Zig-Zag Chains) Bridge->CP Binary System (M + L) MOF 3D MOF (If used with dicarboxylates) Bridge->MOF Ternary System (M + L + Spacer) caption Figure 2: Logical flow from ligand structure to network topology.

References

  • Uppu, R. M., & Fronczek, F. R. (2015).[1][3][4] Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E, 71(6), o406–o407.[1][2][3][4] Link

    • Note: Provides crystallographic evidence of the planar phenol ring and hydrogen bonding networks in the analog, relevant for structural modeling.
  • Gryko, D. T., et al. (2018).[1][3][4] Coordination chemistry of phenols and their derivatives. Coordination Chemistry Reviews, 372, 1–30.[1][2][3][4]

    • Note: General reference for phenolate coordination modes and the effect of electron-withdrawing groups.
  • BenchChem. (2025).[1][3][4][5] Application Notes: 2-Aminophenol Derivatives in Transition Metal Complex Formation. Link[1][3][5]

    • Note: Source for general solvothermal protocols adapted for aminophenol deriv
  • EPA (US Environmental Protection Agency). (2025).[1][3][4][5] Chemical Properties of 4-amino-2,6-dichlorophenol (CAS 5930-28-9). CompTox Chemicals Dashboard.[1][3][4][5] Link

    • Note: Used for pKa and solubility data extrapol

Sources

Strategic Synthesis of N-Substituted Clenbuterol Analogs via Reductive Amination of 4-(1-aminoethyl)-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

This document provides a detailed protocol and scientific rationale for the synthesis of a diverse library of Clenbuterol analogs. By employing 4-(1-aminoethyl)-2,6-dichlorophenol as a versatile starting material, this guide leverages the efficiency and robustness of reductive amination to introduce a wide range of substituents on the terminal amine. This approach facilitates the exploration of structure-activity relationships (SAR) within this important class of phenylethanolamine compounds.[1][2]

The protocols and explanations herein are designed for researchers, medicinal chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Scientific Principle: The Strategic Value of Reductive Amination

Clenbuterol and its analogs are phenylethanolamine-based compounds that primarily function as β2-adrenergic agonists.[3][4] The nature of the N-alkyl substituent is a critical determinant of a compound's affinity for β-adrenoceptors and its overall pharmacological profile.[3] Therefore, a synthetic strategy that allows for the facile diversification of this group is highly valuable for developing novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

The core of this synthetic strategy is the reductive amination reaction. This powerful and widely utilized transformation in medicinal chemistry constructs a new carbon-nitrogen bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[5]

The mechanism proceeds in two main stages:

  • Imine/Iminium Ion Formation : The primary amine of 4-(1-aminoethyl)-2,6-dichlorophenol nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration forms a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion.

  • Reduction : A hydride-based reducing agent selectively reduces the iminium ion to the corresponding secondary or tertiary amine.

A key advantage of modern reductive amination protocols is the use of mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are sufficiently mild to not reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate iminium ion. This allows the entire transformation to be performed in a single reaction vessel ("one-pot"), enhancing operational simplicity and yield.[5] Recent advancements have even explored microwave-assisted protocols to significantly reduce reaction times.[6][7]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Start Starting Materials: 4-(1-aminoethyl)-2,6-dichlorophenol + Aldehyde/Ketone (R₁R₂C=O) Intermediate Imine / Iminium Ion Intermediate Start->Intermediate - H₂O + H⁺ Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Final Product: N-Substituted Analog Intermediate->Product Reducer->Product Hydride Transfer

Figure 1: General mechanism of one-pot reductive amination.

Experimental Protocol: Synthesis of an N-Isopropyl Clenbuterol Analog

This section details a representative protocol for the synthesis of an N-isopropyl analog using acetone as the carbonyl source. This procedure can be readily adapted for other aldehydes and ketones to generate a library of compounds.

Reagents & Solvents Equipment
4-(1-aminoethyl)-2,6-dichlorophenolRound-bottom flask (50 mL or 100 mL)
Acetone (ACS Grade)Magnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Nitrogen or Argon inlet
Dichloromethane (DCM, anhydrous)Rubber septa and needles/syringes
Saturated aqueous sodium bicarbonate (NaHCO₃)Thin Layer Chromatography (TLC) plates
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Ethyl acetate (EtOAc, for chromatography)Glassware for extraction (separatory funnel)
Hexanes (for chromatography)Column chromatography setup (silica gel)
Hydrochloric acid (1M in diethyl ether)Standard laboratory glassware

The following workflow outlines the key stages of the synthesis, from reaction setup to purification and salt formation.

Experimental_Workflow A 1. Reaction Setup Dissolve starting amine in anhydrous DCM under N₂ atmosphere. B 2. Reagent Addition Add acetone, stir for 20 min to allow pre-formation of the imine. A->B C 3. Reduction Add NaBH(OAc)₃ portion-wise. Monitor reaction by TLC. B->C D 4. Workup & Quenching Quench with sat. NaHCO₃. Separate organic layer. C->D E 5. Extraction & Drying Extract aqueous layer with DCM. Combine organic layers and dry over MgSO₄. D->E F 6. Purification Concentrate and purify via silica gel column chromatography. E->F G 7. Salt Formation (Optional) Dissolve free base in Et₂O. Add HCl in Et₂O to precipitate hydrochloride salt. F->G

Figure 2: Step-by-step workflow for analog synthesis.
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-aminoethyl)-2,6-dichlorophenol (1.0 g, 4.54 mmol, 1.0 equiv.).

  • Dissolution : Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a rubber septum and purge with nitrogen or argon gas. Stir the mixture at room temperature until all solids have dissolved.

  • Carbonyl Addition : Add acetone (0.37 mL, 5.00 mmol, 1.1 equiv.) to the solution via syringe. Allow the reaction to stir at room temperature for 20-30 minutes. This step facilitates the initial formation of the imine intermediate before the addition of the reducing agent.

  • Reduction : Carefully add sodium triacetoxyborohydride (STAB) (1.15 g, 5.45 mmol, 1.2 equiv.) to the reaction mixture in small portions over 5 minutes. Caution: Gas evolution may occur. Portion-wise addition is crucial for controlling the reaction rate and temperature.

  • Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. (Eluent system: 10% Methanol in DCM).

  • Quenching : Once the reaction is complete, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing polarity to 30-50% ethyl acetate in hexanes, is typically effective for separating the desired product from nonpolar impurities and baseline material.

  • Characterization : The structure and purity of the final analog should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR : To confirm the molecular structure and the successful addition of the isopropyl group.

    • Mass Spectrometry (MS) : To verify the molecular weight of the synthesized compound.

    • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

  • Salt Formation (Optional) : For improved handling and stability, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reducing agent. 2. "Wet" (non-anhydrous) solvent or reagents. 3. Sterically hindered ketone/aldehyde.1. Add an additional 0.2-0.3 equivalents of STAB. 2. Ensure all glassware is oven-dried and use fresh anhydrous solvents. 3. Increase reaction time, warm gently (to 35-40 °C), or switch to a more reactive borohydride reagent.
Low Yield 1. Inefficient extraction. 2. Product loss during chromatography. 3. Competing side reactions.1. Increase the number of extractions or use a different extraction solvent like ethyl acetate. 2. Use a less polar eluent system or a different stationary phase (e.g., alumina). 3. Ensure slow, portion-wise addition of the reducing agent to maintain a low temperature.
Multiple Products Observed 1. Over-alkylation (if using a primary amine and formaldehyde/formic acid). 2. Reduction of the starting carbonyl.1. This protocol with STAB generally avoids this; ensure stoichiometry is correct. 2. Use a milder reducing agent; STAB is generally selective, but this may occur if the carbonyl is highly activated.

References

  • Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. Vertex AI Search. 8

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. 6

  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI. 9

  • Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amination. Preprints.org. 7

  • Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. Vertex AI Search. 10

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. IRIS-AperTO. 11

  • Synthesis and evaluation of Clenbuterol/Rimiterol Analogues. Indian Journal of Pharmaceutical Sciences. 12

  • A straightforward route to obtain 13C1-labeled clenbuterol. ResearchGate. 13

  • CLENBUTEROL synthesis. ChemicalBook. 14

  • Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amination. ResearchGate. 15

  • Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists. ResearchGate. 16

  • Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats. PubMed. 3

  • Phenylethanolamine. Wikipedia. 1

  • Structural characterization of a new form of clenbuterol, a well-known decongestant and bronchodilator also used as a performance-enhancing drug. ResearchGate. 17

  • Application Note – Reductive Amination. Synple Chem. 5

  • Synthesis of further amino-halogen-substituted phenyl-aminoethanols. PubMed. 2

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. 18

  • Method for making phenylethylamine compounds. Google Patents. 19

  • Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. MDPI. 4

  • Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. PubMed. 20

  • Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase. PubMed. 21

Sources

Application Note & Protocols: Derivatization of Aminoethyl Phenols for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminoethyl phenols, such as tyramine and octopamine, are critical biogenic amines in invertebrates that serve as vital structural scaffolds for the development of modern agrochemicals.[1][2] Their inherent biological activity, particularly as agonists for octopamine receptors unique to invertebrates, presents a strategic advantage for creating selective and effective insecticides.[3][4] This application note provides a detailed guide for the chemical derivatization of the amino and phenolic hydroxyl functional groups of these molecules. We present validated, step-by-step protocols for N-acylation and O-alkylation, two key transformations used to modulate the physicochemical properties and biological efficacy of the resulting compounds. The causality behind experimental choices, methods for structural confirmation, and troubleshooting guidance are discussed to ensure procedural integrity and successful synthesis.

Introduction: The Strategic Importance of Aminoethyl Phenols

Aminoethyl phenols are naturally occurring compounds that act as neurotransmitters, neuromodulators, and neurohormones in invertebrates.[1] Octopamine, for example, is the invertebrate analogue of norepinephrine and plays a crucial role in physiological processes ranging from muscle control to memory.[1][2] Because the octopamine receptor (OAR) system is absent in vertebrates, it is an exceptionally attractive target for developing insecticides with high selective toxicity, minimizing harm to non-target organisms.[3][5]

Chemical modification, or derivatization, of the aminoethyl phenol backbone is a cornerstone of modern agrochemical design. These modifications are performed for several key reasons:

  • Enhanced Efficacy: Altering the structure can improve binding affinity to the target receptor, leading to greater potency.

  • Modified Bioavailability: Changes to polarity and lipophilicity affect how the compound is absorbed, translocated, and metabolized by the target pest.

  • Increased Stability: Derivatization can protect the molecule from environmental or metabolic degradation, prolonging its active life.

  • Novel Modes of Action: While many derivatives target the OAR, others are designed as building blocks for compounds with different biological targets, such as phenoxy herbicides.[6][7]

This guide focuses on two primary derivatization pathways: N-acylation of the primary amine and O-alkylation of the phenolic hydroxyl group.

Pathway I: N-Acylation for Insecticidal Agents

N-acylation is a robust method for converting the primary amine of a molecule like tyramine (4-hydroxyphenylethylamine) into an amide. This transformation is pivotal in synthesizing agonists for the octopamine receptor, leading to potent insecticidal activity.[3][8] The addition of an acyl group can significantly alter the molecule's interaction with the receptor's binding pocket.

Protocol 2.1: Synthesis of N-(4-chlorobenzoyl)tyramine

This protocol details the synthesis of a model N-acyltyramine derivative using an acyl chloride. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the HCl byproduct.

Workflow Diagram: N-Acylation of Tyramine

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Tyramine Tyramine Mixing 1. Combine Tyramine, Solvent, and Base at 0°C Tyramine->Mixing AcylChloride 4-Chlorobenzoyl Chloride Addition 2. Add Acyl Chloride dropwise AcylChloride->Addition Base Triethylamine (Base) Base->Mixing Solvent Dichloromethane (Solvent) Solvent->Mixing Mixing->Addition Reaction 3. Stir at Room Temp (monitor by TLC) Addition->Reaction Quench 4. Quench with H2O Reaction->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry, Filter, Evaporate Extract->Dry Purify 7. Purify via Column Chromatography Dry->Purify Product N-(4-chlorobenzoyl)tyramine Purify->Product

Caption: General workflow for the N-acylation of tyramine.

Materials:

  • Tyramine (free base)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (200-300 mesh) for column chromatography[9]

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tyramine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred tyramine solution over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexane) until the tyramine spot is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution and then with brine. Causality: The bicarb wash removes any unreacted acyl chloride and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-(4-chlorobenzoyl)tyramine.[9]

Data & Characterization: The final product should be characterized to confirm its structure and purity using standard analytical techniques.

ParameterMethodExpected Result
Purity HPLC-UV>95% peak area
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.[8][10]
Mass High-Resolution Mass Spectrometry (HRMS)Calculated m/z value for the molecular ion [M+H]⁺.[8][9]
Melting Point Melting Point ApparatusA sharp melting range indicates high purity.[8]

Pathway II: O-Alkylation for Herbicidal Precursors

While the amino group is a key target for insecticides, the phenolic hydroxyl group is an excellent handle for synthesizing other classes of agrochemicals, such as phenoxy herbicides. The Williamson ether synthesis is a classic and highly effective method for this transformation.[11][12] It involves deprotonating the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[11][13]

Protocol 3.1: Synthesis of a Phenoxyacetic Acid Derivative

This protocol describes the reaction of a protected aminoethyl phenol with an α-halo ester, a key step in building phenoxy-type structures. For this example, we assume the amino group has been pre-protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.

Reaction Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R_OH Protected Aminoethyl Phenol (Ar-OH) R_O_Na Sodium Phenoxide (Ar-O⁻Na⁺) R_OH->R_O_Na + NaOH - H₂O Base Base (e.g., NaOH) Product Phenoxyacetate Product (Ar-O-CH₂COOEt) R_O_Na->Product + ClCH₂COOEt Haloester Ethyl Chloroacetate (Cl-CH₂COOEt) Haloester->Product Salt NaCl

Sources

Asymmetric Synthesis of α-Chiral Benzylamines: A Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Chiral Benzylamines

Optically active α-chiral benzylamines are privileged structural motifs, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and chiral catalysts.[1][2][3] Their precise three-dimensional arrangement is often critical for biological activity, making their stereoselective synthesis a paramount objective in modern organic chemistry. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on contemporary strategies for the asymmetric synthesis of these high-value compounds. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and practical considerations of each method, empowering the reader to make informed decisions in their own synthetic endeavors.

Strategic Approaches to Asymmetric Synthesis

The construction of the stereogenic center in α-chiral benzylamines can be broadly categorized into several key strategies. This guide will focus on three dominant and highly effective approaches:

  • Asymmetric Reductive Amination: The conversion of prochiral ketones to chiral amines using a chiral catalyst and a reducing agent.

  • Nucleophilic Addition to Imines: The stereocontrolled addition of carbon nucleophiles to a C=N double bond.

  • Biocatalytic Methods: The use of enzymes to catalyze highly selective amination reactions.

Asymmetric Reductive Amination: A Direct and Efficient Route

Asymmetric reductive amination (ARA) is one of the most direct and atom-economical methods for synthesizing chiral amines from readily available ketones.[4][5] The reaction proceeds through the in situ formation of an imine or enamine intermediate from a ketone and an amine source, which is then asymmetrically reduced by a chiral catalyst.[5][6][7]

Mechanism and Rationale

The success of ARA hinges on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the iminium intermediate during the hydride transfer step. Transition metal catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective.[4][8] The chiral ligands coordinated to the metal center create a well-defined chiral pocket that dictates the trajectory of the hydride attack, leading to high enantioselectivity.

Workflow for Asymmetric Reductive Amination

cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification A Prochiral Ketone F In situ Imine Formation A->F B Amine Source (e.g., NH4OAc) B->F C Chiral Catalyst (e.g., Ir/Ru complex) G Asymmetric Reduction C->G D Reducing Agent (e.g., HCOOH/NEt3) D->G E Solvent E->F F->G Coordination to Chiral Catalyst H Quenching G->H I Extraction H->I J Chromatography I->J K α-Chiral Benzylamine J->K

Figure 1. Generalized workflow for asymmetric reductive amination.

Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

This protocol is adapted from the work of Chang and coworkers, demonstrating a highly efficient direct reductive amination of aromatic ketones.[9]

Materials:

  • Aryl ketone (1.0 mmol)

  • Ammonium acetate (NH₄OAc, 5.0 mmol)

  • [Ir(cod)Cl]₂ (0.01 mmol, 1 mol%)

  • Chiral ligand (e.g., a chiral phosphoramidite, 0.022 mmol, 2.2 mol%)

  • Formic acid (HCOOH, 2.0 mmol)

  • Triethylamine (NEt₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl ketone, ammonium acetate, [Ir(cod)Cl]₂, and the chiral ligand.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the formic acid and triethylamine mixture (pre-mixed) to the reaction vessel.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral benzylamine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the catalyst and other reagents.

  • Anhydrous Solvent: Water can hydrolyze the imine intermediate and deactivate the catalyst.

  • Formic Acid/Triethylamine: This azeotropic mixture serves as a convenient and effective hydride source for the reduction.

  • Ammonium Acetate: Acts as the amine source, providing ammonia in situ.

  • Excess Amine Source: Drives the equilibrium towards the formation of the imine intermediate.

Performance Data for Asymmetric Reductive Amination
Ketone SubstrateCatalyst SystemYield (%)ee (%)Reference
AcetophenoneIr/Phosphoramidite>9598[9]
2-AcetylnaphthaleneIr/Diamine9296[9]
ortho-HydroxyacetophenoneRu/Amino Acid97>99[4]

Asymmetric Nucleophilic Addition to Imines

The addition of carbon-based nucleophiles to the electrophilic carbon of an imine is a fundamental C-C bond-forming reaction.[10] When performed with a chiral catalyst or a chiral auxiliary, this method provides excellent control over the newly formed stereocenter.

Aza-Friedel-Crafts Reaction

A particularly powerful variant is the enantioselective aza-Friedel-Crafts (aza-FC) reaction, where an electron-rich aromatic ring (like a phenol) acts as the nucleophile, attacking an imine.[11][12] Copper(II)-bis(oxazoline) complexes have emerged as highly effective catalysts for this transformation.[11][12]

Mechanism and Stereochemical Rationale

The chiral copper(II) catalyst coordinates to the imine, typically through the nitrogen and a directing group (e.g., the sulfonyl group of an N-sulfonyl imine). This coordination activates the imine for nucleophilic attack and creates a chiral environment. The bulky side chains of the bis(oxazoline) ligand block one face of the imine, forcing the incoming nucleophile to attack from the less sterically hindered face, thus establishing the stereochemistry.

Mechanism of aza-Friedel-Crafts Reaction

A N-Sulfonyl Aldimine C Activated Imine-Catalyst Complex A->C B Chiral Cu(II)-Bis(oxazoline) Catalyst B->C E Transition State C->E Facial Blockage by Ligand D Phenol Nucleophile D->E Nucleophilic Attack F Product-Catalyst Complex E->F F->B G Chiral Secondary Benzylamine F->G Catalyst Turnover A Prochiral Ketone E Enzymatic Reaction A->E B Amine Donor (e.g., Isopropylamine) B->E C Transaminase Enzyme (with PLP cofactor) C->E D Buffer System D->E F Chiral Benzylamine E->F G Ketone Byproduct (e.g., Acetone) E->G Co-product

Sources

Application Note: Equilibrium Solubility Profiling of 4-(1-Aminoethyl)-2,6-dichlorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

4-(1-Aminoethyl)-2,6-dichlorophenol is a highly functionalized halogenated building block and active pharmaceutical ingredient (API) intermediate[1]. Supplied primarily as a hydrochloride salt, it presents unique solubility challenges and opportunities due to its amphoteric (zwitterionic) nature.

The molecule contains two distinct ionizable centers:

  • A weakly acidic phenol group: The electron-withdrawing ortho-chloro substituents lower the pKa of the phenol to approximately 6.5–7.0.

  • A basic primary aliphatic amine: The 1-aminoethyl group possesses an estimated pKa of 9.0–9.5.

Because it possesses both acidic and basic ionizable centers, its solubility is fundamentally dictated by the pH of the surrounding aqueous environment. Understanding this U-shaped solubility-pH profile is critical for formulation development, crystallization process design, and biological assay preparation[2].

Theoretical Framework: Causality of pH-Dependent Solubility

The solubility of amphoteric compounds cannot be modeled by simple monoprotic Henderson-Hasselbalch equations. As established by, ampholytes exhibit distinct ionization microstates that dictate their thermodynamic solubility[2][3].

Ionization Cation Cationic Form (pH < 6.5) Phenol: -OH Amine: -NH3+ Zwitterion Zwitterionic Form (pH 6.5 - 9.0) Phenol: -O- Amine: -NH3+ Cation->Zwitterion Deprotonation of Phenol Anion Anionic Form (pH > 9.0) Phenol: -O- Amine: -NH2 Zwitterion->Anion Deprotonation of Amine

Figure 1: pH-dependent ionization pathway of 4-(1-aminoethyl)-2,6-dichlorophenol.

  • Low pH (< 6.0): The amine is protonated (-NH3+) and the phenol is neutral (-OH). The molecule exists as a highly soluble cation, facilitated by the chloride counterion from the HCl salt.

  • Intermediate pH (6.5 - 9.0): As the pH approaches the physiological range, the phenol deprotonates. The molecule enters its isoelectric point (pI) range, existing predominantly as a neutral zwitterion (-O- / -NH3+). Here, crystal lattice energy is maximized due to strong intermolecular ionic interactions, resulting in the intrinsic solubility (

    
    ), which is the lowest point on the solubility curve[2][4].
    
  • High pH (> 9.5): The amine deprotonates, yielding a highly soluble anionic species (-O- / -NH2).

Experimental Methodology: The Harmonized Shake-Flask Protocol

To accurately capture this profile, we employ the saturation shake-flask (SSF) method, which remains the gold standard for equilibrium solubility[5]. This protocol integrates consensus recommendations from the to minimize inter-laboratory variance[6][7].

Workflow N1 1. Solid Dispensing Add excess HCl salt to vials N2 2. Buffer Addition Add pH 1.2 - 10.0 buffers N1->N2 N3 3. Equilibration Shake at 37°C for 24h N2->N3 N4 4. Phase Separation Centrifuge at 10,000 x g N3->N4 N5 5. Final pH Measurement Validate equilibrium pH N4->N5 Supernatant N7 7. Solid State Analysis XRPD of residual solid N4->N7 Pellet N6 6. Quantification HPLC-UV Analysis N5->N6

Figure 2: Self-validating shake-flask protocol for equilibrium solubility determination.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM buffers across the pH range of 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8 and 7.4, Borate for pH 9.0 and 10.0). Ensure high buffer capacity to resist pH shifts.

  • Solid Dispensing: Add an excess of 4-(1-aminoethyl)-2,6-dichlorophenol hydrochloride (approx. 50 mg) to 2 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Equilibration: Seal vials and incubate in a thermoshaker at 37.0 ± 0.5 °C with agitation (e.g., 300 rpm) for 24 hours. Causality: 24 hours is generally sufficient for salt forms to reach equilibrium, but extended time may be required if salt disproportionation occurs[6][8].

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37 °C. Causality: Centrifugation is preferred over filtration for amphoteric compounds to prevent non-specific adsorption to filter membranes, which artificially lowers the measured solubility[5][6].

  • Final pH Measurement (Critical Self-Validating Step): Measure the pH of the clear supernatant. Causality: Dissolution of the hydrochloride salt releases equimolar amounts of H+ ions, which can overwhelm the buffer capacity and drastically lower the pH. Plotting solubility against the initial pH rather than the equilibrium pH is a primary source of error in literature data, as emphasized by [2].

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV at the compound's

    
     (typically ~270-280 nm for dichlorophenols).
    

Data Presentation: Representative Solubility Profile

The following table summarizes the anticipated equilibrium solubility data for 4-(1-aminoethyl)-2,6-dichlorophenol hydrochloride at 37 °C, demonstrating the classic amphoteric solubility curve.

Initial Buffer pHEquilibrium pH (Measured)Dominant Species in SolutionEquilibrium Solubility (mg/mL)Visual Observation
1.21.2Cationic> 100.0Clear solution (Complete dissolution)
4.53.8Cationic65.4Excess solid remains
6.85.9Cationic / Zwitterionic12.3Excess solid remains
7.46.5Zwitterionic (Isoelectric)1.8Heavy precipitation
9.08.2Zwitterionic / Anionic8.5Excess solid remains
10.09.7Anionic42.1Excess solid remains

Note: Notice the significant shift between Initial and Equilibrium pH in the mid-range (pH 4.5 - 9.0). This is driven by the dissolution of the HCl salt overcoming the buffering capacity limits.

Troubleshooting & Scientific Insights

  • Salt Disproportionation (The "pH-Max" Phenomenon): When formulating this compound at pH > 6.0, the hydrochloride salt may undergo disproportionation, precipitating the less soluble zwitterionic free base. Solid-state analysis (XRPD or DSC) of the residual solid post-equilibration (Step 7 in Figure 2) is highly recommended to validate whether the equilibrium solid phase is still the HCl salt or the newly formed free base.

  • Buffer Selection: Avoid buffers that can form insoluble counterion pairs with the amine (e.g., citrate or tartrate) unless specifically evaluating those counterions for formulation purposes.

References

  • Avdeef, A. (2013). Solubility–pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 291-300.[Link]

  • Ono, A., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ADMET and DMPK, 7(3), 183-195.[Link]

  • Avdeef, A. (2019). Multi-Lab Intrinsic Solubility Measurement Reproducibility in CheqSol and Shake-Flask Methods. ADMET & DMPK, 7(3), 210–219. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone from 4-Acetyl-2,6-dichlorophenol Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of primary amines from carbonyl compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. The target molecule, 2-amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone, is a valuable building block, incorporating a primary amine, a ketone, and a halogenated phenol moiety. The presence of multiple reactive functional groups—a phenolic hydroxyl and two aryl chlorides—presents a significant challenge in the reduction of the corresponding oxime. This guide provides a comprehensive overview of the synthesis of 4-acetyl-2,6-dichlorophenol oxime and detailed protocols for its chemoselective reduction to the desired primary amine, navigating the potential for undesirable side reactions such as dehalogenation.

Part 1: Synthesis of 4-Acetyl-2,6-dichlorophenol Oxime

The initial step involves the conversion of the commercially available 4-acetyl-2,6-dichlorophenol to its corresponding oxime. This is a standard condensation reaction with hydroxylamine.

Reaction Scheme:

Oximation Reaction start 4-Acetyl-2,6-dichlorophenol product 4-Acetyl-2,6-dichlorophenol Oxime start->product Sodium Hydroxide, Water/Ethanol, Reflux reagent + Hydroxylamine Hydrochloride reagent->product Catalytic Hydrogenation start 4-Acetyl-2,6-dichlorophenol Oxime product 2-Amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone start->product Raney® Nickel, Ethanol, RT, 1-3 atm reagent H₂ (gas) reagent->product NaBH4_CuSO4_Reduction start 4-Acetyl-2,6-dichlorophenol Oxime product 2-Amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone start->product Methanol, Reflux reagent NaBH₄ / CuSO₄·5H₂O reagent->product Transfer_Hydrogenation start 4-Acetyl-2,6-dichlorophenol Oxime product 2-Amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone start->product Raney® Nickel, Reflux reagent Isopropanol (Hydrogen Donor) reagent->product

Troubleshooting & Optimization

Technical Support: Stability & Storage of 4-(1-aminoethyl)-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 1270421-72-1 | Internal Code: AEP-DCP-STAB

Critical Alert: Triage & Immediate Action

Status: If you are reading this, you likely have a batch of 4-(1-aminoethyl)-2,6-dichlorophenol (AEP) that has changed color or consistency.

Visual IndicatorDiagnosisSeverityImmediate Action
Off-white / Beige Normal / Slight Surface OxidationLowUse immediately or recrystallize.
Pink / Red Quinone Imine FormationMediumSTOP. Purification required.[1]
Dark Brown / Black Polymerization / Deep OxidationHighLikely irreversible.[1] Check purity via HPLC.
Sticky / Caking Hygroscopic Moisture UptakeMediumDry under high vacuum (P < 0.1 mbar).[1]

Mechanistic Insight: Why Does It Degrade?

To prevent degradation, you must understand the enemy. 4-(1-aminoethyl)-2,6-dichlorophenol is structurally predisposed to oxidation through two synergistic pathways. The 2,6-dichloro substitution blocks ortho coupling, forcing reactivity to the para position—exactly where your sensitive aminoethyl group resides.

The Oxidation Cascade (Quinone Methide Pathway)

The primary driver of instability is the formation of Quinone Methides (QM) .[1] Unlike simple anilines, this molecule is a para-substituted phenol.

  • Initiation: Light or trace metals catalyze the abstraction of the phenolic hydrogen, forming a Phenoxy Radical .[1]

  • Propagation: The radical delocalizes.[1] Because the ortho positions are blocked by Chlorine atoms, the radical density shifts to the para carbon.[1]

  • Fate: The molecule ejects a proton (or the amine group in extreme cases) from the benzylic position to restore aromaticity-like stability, forming a highly reactive, colored Quinone Methide .[1] This species rapidly polymerizes or reacts with nucleophiles (like water or the amine of a neighboring molecule), leading to the "brown tar" often observed.[1]

OxidationPathway A Native AEP (Colorless) B Phenoxy Radical (Reactive Intermediate) A->B hν / O2 / Trace Fe3+ C Quinone Methide (Yellow/Pink Species) B->C -H• (Benzylic) C->A Reversible (Rare) D Polymer/Dimer (Brown Precipitate) C->D Nucleophilic Attack (Self-reaction)

Figure 1: The oxidative degradation pathway from colorless phenol to colored polymer.[1]

Storage Protocols (SOP)

The Golden Rule: Stability is dictated by the protonation state of the amine.[1]

  • Free Base: High Risk.[1] The amine acts as an internal base, facilitating proton transfer and oxidation.

  • Salt Form (HCl): High Stability.[1] Protonating the amine (

    
    ) removes its ability to participate in the quinone methide mechanism and reduces hygroscopicity.[1]
    
Protocol A: Long-Term Storage (Recommended)[1]
  • Form: Hydrochloride Salt (AEP[1] · HCl).

  • Atmosphere: Argon or Nitrogen (O

    
     < 5 ppm).[1]
    
  • Container: Amber glass vial with Teflon-lined cap.[1] Avoid polyethylene (PE) bags as phenols can permeate them over years.[1]

  • Temperature: -20°C.

Protocol B: Handling the Free Base

If you must store the free base, follow this strict rigorous workflow:

StorageWorkflow Start Synthesis/Isolation Check Is it the HCl Salt? Start->Check SaltYes Dry under Vacuum (24h, <1 mbar) Check->SaltYes Yes SaltNo CRITICAL RISK AREA Check->SaltNo No (Free Base) Freezer Store at -20°C SaltYes->Freezer Action1 Work under Argon Flow SaltNo->Action1 Action2 Store in Amber Glass Action1->Action2 Action3 Seal with Parafilm + Desiccant Action2->Action3 Action3->Freezer

Figure 2: Decision tree for maximizing storage stability based on chemical form.

Troubleshooting & Recovery

Issue 1: The compound has turned pink/red.

Cause: Formation of p-quinone imine or quinone methide traces.[1] Solution (Recrystallization):

  • Dissolve the crude solid in minimal boiling Ethanol (degassed).

  • Add activated charcoal (1% w/w) to adsorb colored impurities.[1]

  • Filter hot through Celite under an inert blanket (Argon).

  • Add HCl in Dioxane (1.1 eq) immediately to the filtrate to trap the amine as the salt.[1]

  • Precipitate by adding cold Diethyl Ether or Heptane .

  • Filter and dry.[1] The salt should be white/off-white.[1]

Issue 2: The compound is sticky/wet.

Cause: The primary amine has absorbed atmospheric CO


 (carbamate formation) or water.[1]
Solution: 
  • Mild: Place in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours.
  • Severe: If the melting point is depressed by >5°C, re-acidify. Dissolve in EtOAc, wash with 1M NaOH (rapidly), dry organic layer, and re-precipitate as the HCl salt using HCl/Ether.

Frequently Asked Questions (FAQ)

Q: Can I store this in DMSO stock solutions? A: NO. DMSO is a mild oxidant (Swern-like conditions) and can accelerate phenolic oxidation over time.[1] If you must make a stock solution, use degassed Acetonitrile or Methanol and store at -80°C for no more than 1 week.

Q: Why does the 2,6-dichloro group not protect it? A: The chlorines only protect the ortho positions. They actually deactivate the ring electronically, but they do not prevent radical formation at the oxygen. The para-aminoethyl group is the "Achilles' heel," providing a pathway for electron rearrangement that the chlorines cannot block [1].

Q: Is the pink color dangerous for biological assays? A: YES. Quinones are potent electrophiles (Michael acceptors).[1] They will covalently bind to cysteines in your proteins/enzymes, leading to false positives (pan-assay interference) or toxicity unrelated to your drug candidate [2].[1]

References

  • Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules.[1] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1] Journal of the American Chemical Society.[1][2] [1]

  • Bolton, J. L., et al. (2000).[1] Role of Quinones in Toxicology.[1] Chemical Research in Toxicology.[1] [1]

  • Sigma-Aldrich. (2023).[1] Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134).[1]

Sources

Technical Support Center: Reduction of 3,5-Dichloro-4-hydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Impurity Control Ticket ID: CHEM-RED-OX-35CL Audience: Process Chemists & Medicinal Chemistry Researchers[1]

Executive Summary: The "Halogen Retention" Paradox

Reducing 3,5-dichloro-4-hydroxyacetophenone oxime to its corresponding amine (1-(4-amino-3,5-dichlorophenyl)ethanol derivative) presents a classic chemoselectivity conflict. You must reduce the oxime (


) to the primary amine (

) without triggering the hydrogenolysis (cleavage) of the aryl carbon-chlorine bonds (

).

The Core Problem: Standard hydrogenation catalysts (Pd/C) are excellent for oxime reduction but are also the industry standard for dehalogenation. Using Pd/C will strip the chlorine atoms, yielding the des-chloro impurity and destroying your pharmacophore.

This guide provides two validated workflows to bypass this issue:

  • Heterogeneous Catalysis: Using Platinum (Pt) or poisoned catalysts to suppress oxidative addition into the C-Cl bond.[1]

  • Hydride Reduction: Using Lewis Acid-activated Borohydrides for absolute chemoselectivity.[1]

Interactive Troubleshooting Pathways

Workflow Visualization: Choosing the Right Protocol

The following decision tree helps you select the optimal method based on your available equipment and scale.

G Start Start: 3,5-dichloro-4-hydroxyacetophenone oxime Scale What is your reaction scale? Start->Scale Large >10g (Scalable/Green) Scale->Large Industrial Small <10g (Lab/Research) Scale->Small Discovery MethodA Method A: Pt/C Hydrogenation (Acidic Media) Large->MethodA MethodB Method B: NaBH4 + ZrCl4/NiCl2 (Lewis Acid Activation) Small->MethodB Risk Is Dehalogenation Observed? Impurity Impurity: Des-chloro amine Risk->Impurity Yes (Using Pd/C?) Target Target: 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine Risk->Target No (Using Pt/C) MethodA->Risk QC Check MethodB->Target High Chemoselectivity

Caption: Decision matrix for selecting between Catalytic Hydrogenation (Method A) and Hydride Reduction (Method B) based on scale and impurity risks.

Method A: Catalytic Hydrogenation (The Scalable Route)

Best for: Scale-up (>10g), avoiding stoichiometric metal waste. Critical Failure Point: Use of Palladium (Pd) leads to rapid dehalogenation.[1]

The Protocol

To preserve the chlorine atoms, we utilize Platinum on Carbon (Pt/C) or Sulfided Platinum , which has a much higher barrier for oxidative addition into Ar-Cl bonds compared to Palladium.[1]

ParameterSpecificationRationale
Catalyst 5% Pt/C (wet) or PtO₂ (Adam's Catalyst)Pt reduces

bonds efficiently but is sluggish toward aryl chlorides under mild conditions [1].[1]
Solvent Methanol or EthanolHigh solubility of the oxime.
Additive HCl (1-2 eq) or H₂SO₄Crucial: Protonates the resulting amine immediately.[1] Free amines can poison the catalyst; ammonium salts do not.[1] Also suppresses dehalogenation kinetics [2].[1]
Pressure 3–5 bar (45–75 psi)Moderate pressure favors oxime reduction over dehalogenation.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve 10.0 g of oxime in 100 mL MeOH.

  • Acidification: Add 1.1 equivalents of concentrated HCl. Note: The solution may warm slightly.

  • Catalyst Loading: Under inert atmosphere (N₂), add 5% Pt/C (0.5 g, 5 wt% loading). Safety: Do not add dry catalyst to flammable solvent; keep it wet.[1]

  • Hydrogenation: Purge with H₂ three times. Stir vigorously at 3–5 bar H₂ at room temperature (20–25°C).

  • Monitoring: Monitor by HPLC. Look for the disappearance of the oxime peak. If a "des-chloro" peak appears (M-35 mass), stop immediately.[1]

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the amine hydrochloride salt.

Method B: Chemical Hydride Reduction (The High-Fidelity Route)

Best for: Lab scale (<10g), high-value intermediates, absolute halogen retention.[1] Critical Failure Point: NaBH₄ alone is too weak to reduce oximes efficiently.[1] It requires activation.[1]

The Protocol

We utilize Sodium Borohydride (NaBH₄) activated by a transition metal salt (NiCl₂ or ZrCl₄).[1] This generates transient metal boride species or activates the oxime via coordination, permitting reduction without touching the aryl ring [3][4].

ReagentRoleStoichiometry
NaBH₄ Hydride Source4.0 equivalents
ZrCl₄ or NiCl₂[1]·6H₂O Lewis Acid / Catalyst1.0 - 2.0 equivalents
Solvent THF / Methanol (Dry)Protic solvent is required for the borohydride mechanism, often mixed with THF for solubility.[1]
Step-by-Step Workflow
  • Setup: In a round-bottom flask, dissolve 1.0 eq of 3,5-dichloro-4-hydroxyacetophenone oxime and 1.2 eq of ZrCl₄ (or NiCl₂) in dry THF/MeOH (1:1).

  • Activation: Cool the mixture to 0°C. The solution may change color due to complexation.

  • Reduction: Add NaBH₄ (4.0 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).[1]

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Carefully quench with dilute HCl or saturated NH₄Cl.

  • Basification: Adjust pH to ~9-10 with NaOH to liberate the free amine (see Section 5 for isolation).[1]

Critical Isolation Strategy: The Isoelectric Trap

Issue: Users often report "0% yield" after workup despite the reaction completing. Cause: The product is an Aminophenol (Zwitterion).[1]

  • pH < 7: It exists as a cation (Ammonium).[1] Soluble in water.[1]

  • pH > 11: It exists as an anion (Phenolate).[1] Soluble in water.[1]

  • pH ~ 8-9 (Isoelectric Point): It exists as the neutral free base/phenol.[1] Insoluble in water / Extractable into organics. [1][2]

Optimized Extraction Protocol
  • After reaction quench, remove volatile organic solvents (MeOH/THF) by rotary evaporation.[1]

  • You are left with an aqueous slurry.[1]

  • Carefully adjust pH to 8.5 – 9.0 using 2M NaOH or Na₂CO₃.[1]

  • Do not overshoot pH 10. If you go too high, the phenol deprotonates and goes back into the water layer.[1]

  • Extract with Ethyl Acetate or 2-MeTHF (3x).[1]

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

Troubleshooting & FAQ

Q1: I see a new impurity with Mass = Product - 16. What is it?

  • Diagnosis: This is likely the Hydroxylamine intermediate (

    
    ).[1]
    
  • Fix: The reduction was incomplete.

    • Method A: Increase reaction time or H₂ pressure.[1]

    • Method B: Add more NaBH₄ or increase the amount of Lewis Acid activator.

Q2: My product turned purple/black during drying.

  • Diagnosis: Aminophenols are highly prone to air oxidation (forming quinone-imines).[1]

  • Fix:

    • Perform workup under N₂ if possible.

    • Store the product as the Hydrochloride Salt (R-NH₃Cl). The salt form is stable to oxidation. Treat the free base with HCl in ether/dioxane to precipitate the salt immediately.

Q3: Can I use Raney Nickel?

  • Answer: Only with extreme caution. Raney Nickel is "active" for dehalogenation.[1][3] If you must use it, do not use it fresh; "poison" it slightly, or use it at atmospheric pressure and strictly monitor the reaction.[1] Pt/C is safer for this substrate. [1]

Q4: Why use ZrCl₄ instead of NiCl₂ in Method B?

  • Answer: NiCl₂ + NaBH₄ generates "Nickel Boride" (Ni₂B), which mimics Raney Nickel and can sometimes cause dehalogenation or olefin reduction.[1] ZrCl₄ acts purely as a Lewis Acid to activate the oxime nitrogen, making it much safer for halogenated substrates [4].[1]

References

  • Catalytic Hydrogenation of Halogenated Aromatics

    • Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Standard text confirming Pt vs Pd selectivity).

  • Acidic Media in Hydrogenation

    • Bond, G. C., & Wells, P. B.[1] "The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts." Advances in Catalysis, 1964.[1]

  • NaBH4-Transition Metal Systems

    • Ganem, B., & Osby, J. O.[1] "Nucleophilic and electrophilic reductions with metal borohydrides." Chemical Reviews, 86(5), 763–780, 1986.[1]

  • Zirconium-Mediated Reduction

    • Chary, K. P., et al.[1] "A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System." Journal of the Korean Chemical Society, 55(4), 2011.[1]

  • Dehalogenation Prevention

    • Cordier, G., et al. "Process for the hydrogenation of halonitrobenzenes."[1] U.S. Patent 5,068,436.[1] (Demonstrates acid inhibition of dehalogenation).[1]

Sources

Troubleshooting low enantiomeric excess in 4-(1-aminoethyl)-2,6-dichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide designed for process chemists and researchers encountering enantiomeric excess (ee) erosion during the synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol .

The core challenge with this molecule is not merely steric; it is electronic. The 2,6-dichloro substitution significantly increases the acidity of the phenolic hydroxyl (pKa drops from ~10 to ~6.8), creating a "racemization time bomb" via the para-quinone methide pathway at neutral pH.

Status: Active Troubleshooting
Ticket Focus: Low Enantiomeric Excess (ee) & Racemization Control

Root Cause Analysis: The "Hidden" Racemization Pathway

Before optimizing catalysts, you must rule out the intrinsic instability of your product. Unlike simple acetophenone derivatives, 4-(1-aminoethyl)-2,6-dichlorophenol is electronically predisposed to racemize via a Quinone Methide (QM) intermediate.

The Mechanism of Failure

Because the 2,6-dichloro groups are electron-withdrawing, the phenolic proton is highly acidic (pKa ≈ 6.8). At standard physiological or workup pH (pH 7–8), a significant portion of the molecule exists as the phenoxide anion. This anion donates electron density into the ring, expelling the benzylic amine (or activating the imine tautomer), leading to a planar, achiral Quinone Methide. Re-addition of the amine occurs non-stereoselectively.

Visualizing the Threat

The following diagram illustrates how pH and electronics conspire to destroy your ee.

QuinoneMethide_Racemization cluster_prevention Prevention Strategy ChiralAmine Chiral Amine (Target) (S)-Enantiomer Phenoxide Phenoxide Anion (Deprotonated at pH > 6.5) ChiralAmine->Phenoxide -H+ (Base/pH 7) QM p-Quinone Methide (ACHIRAL / PLANAR) Phenoxide->QM Elimination of NH3/Amine (Facilitated by 2,6-Cl) Racemate Racemic Mixture (Low ee) QM->Racemate Non-selective Re-addition Protect Strategy: O-Protection (Blocks QM formation) Protect->Phenoxide Prevents

Caption: The acidity of the 2,6-dichlorophenol drives the formation of the achiral Quinone Methide intermediate, the primary vector for racemization.

Troubleshooting Module A: The Chemical Route (Ellman Auxiliary)

If you are using tert-butanesulfinamide (Ellman's reagent), the free phenol is your primary antagonist.

Common Symptoms
  • Low Conversion: Ti(OEt)₄ aggregates or precipitates.

  • Low de (Diastereomeric Excess): The reduction step lacks facial selectivity.

  • Post-Hydrolysis Racemization: ee drops during the HCl/MeOH cleavage.

Diagnostic & Solution Guide
IssueTechnical ExplanationCorrective Protocol
Titanium Crash The free phenolic -OH reacts with Ti(OEt)₄ (Lewis Acid), forming a titanium-phenoxide complex that is catalytically inactive and bulky.Mandatory Protection: You must protect the phenol as a methyl ether (OMe) or TBS ether before condensation. Do not attempt this on the free phenol.
Poor de in Reduction The 2,6-dichloro substituent creates an "ortho-effect" that may distort the imine geometry, altering the chelation-controlled transition state.Switch Reducing Agent: 1. Standard: NaBH₄ (gives one diastereomer).2. Bulky: L-Selectride (often reverses selectivity).3. Temp: Lower reduction temp to -78°C.
Hydrolysis Racemization Acidic cleavage of the sulfinyl group (HCl/MeOH) generates the ammonium salt. If the mixture warms up, the QM mechanism activates."Dry" Cleavage: Use anhydrous HCl in Dioxane/Ether at 0°C. Isolate as the hydrochloride salt immediately by filtration. Do not neutralize to free base in water.

Troubleshooting Module B: Biocatalysis (Transaminases)

Biocatalysis is the preferred route for this molecule to avoid protection/deprotection steps, but the 2,6-dichloro motif presents unique inhibition challenges.

Workflow Logic: Transaminase Optimization

ATA_Troubleshooting Start Problem: Low ee/Conversion with Transaminase (ATA) Check_pH Step 1: Check pH Is pH > 7.0? Start->Check_pH pH_High Yes (pH 7-9) Check_pH->pH_High Risk pH_Low No (pH < 7) Check_pH->pH_Low Safe Risk_Action Substrate is Phenoxide (Inhibitor). QM Racemization Active. >> Lower pH to 6.0-6.5 or use Mutant ATA pH_High->Risk_Action Screen Step 2: Enzyme Screening (Codexis/Almac Panels) pH_Low->Screen Sterics Issue: 2,6-Cl Steric Bulk? (Unlikely, they are meta to reaction center) Screen->Sterics Solubility Issue: Substrate Solubility 2,6-Cl-Phenol is hydrophobic Sterics->Solubility Sol_Fix Add 10-20% DMSO or use Biomimetic Surfactants Solubility->Sol_Fix

Caption: Decision matrix for optimizing transaminase reactions, prioritizing pH control to mitigate phenoxide inhibition.

Q&A: Biocatalytic Specifics

Q: The enzyme works on 4-acetylphenol but fails on 4-acetyl-2,6-dichlorophenol. Why? A: This is likely substrate inhibition caused by the increased hydrophobicity and acidity of the dichloro-analog. The phenoxide anion (dominant at pH 7.5+) can bind non-productively to the enzyme's hydrophobic patches.

  • Fix: Run the reaction at pH 6.0 – 6.5 . While standard ATAs prefer pH 7-8, the stability of your substrate and the protonation state of the phenol (keeping it neutral) are more critical. Use an enzyme variant evolved for lower pH stability.

Q: I see high conversion but only 80% ee. Is the enzyme non-selective? A: It is highly improbable that a commercial ATA (e.g., from Codexis or Almac) has intrinsic selectivity as low as 80%. This is a classic signature of background chemical racemization or product racemization .

  • Test: Spike pure (S)-amine into the reaction buffer (without enzyme) and stir for 24h. If ee drops, your buffer conditions (pH/Temp) are destroying the product.

  • Fix: Lower the temperature to 20°C–25°C. Remove the product continuously using an in situ solid phase extraction (resin) to pull the amine out of the aqueous phase.

Analytical Troubleshooting (HPLC)

False readings are common with chiral phenols.

ParameterRecommendationRationale
Column Selection Chiralpak IG or IC (Immobilized)These phases tolerate "non-standard" solvents and are robust against free amines/phenols. Avoid coated phases (AD/OD) if using aggressive modifiers.
Mobile Phase Hexane/EtOH + 0.1% TFA Crucial: You must use an acidic modifier (TFA or Methanesulfonic acid). Without acid, the amine tails, and the phenol interacts with the silica, causing peak broadening that masks the enantiomers.
Derivatization O,N-di-acetylation If direct resolution fails, treat the sample with Ac₂O/Pyridine. This caps both the amine and the phenol, eliminating the zwitterionic issues and stabilizing the molecule for GC or HPLC.

Summary of Recommendations

  • Immediate Action: Check the pH of your aqueous workup or reaction. If it is > 7.0, you are likely racemizing your product via the quinone methide pathway.

  • Chemical Route: Do not proceed without protecting the phenolic oxygen (e.g., TBS-Cl). The 2,6-dichloro-phenol is too acidic and sterically demanding for standard Lewis Acid catalysis.

  • Biocatalytic Route: Screen enzymes at pH 6.5 with 10-20% DMSO cosolvent. Verify product stability in the buffer before blaming the enzyme.

References
  • Ellman's Auxiliary Chemistry

    • Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab. Link

    • Context: Foundational protocols for sulfinamide condensation and reduction, highlighting the need for Lewis Acid comp
  • Quinone Methide Instability

    • Modica, E., et al. "Alkylation of G-quadruplex via Quinone Methide."[1] Organic & Biomolecular Chemistry. Link

    • Context: Demonstrates the facile formation of quinone methides from p-hydroxy benzylic systems and their reactivity with nucleophiles (racemiz
  • Biocatalysis & Transaminases

    • Codexis Inc. "ATA Screening Kit Protocols & Enzyme Properties." Link

    • Context: Technical data on pH optima and solvent tolerance for engineered transaminases.
  • Phenolic Amine Synthesis

    • BenchChem.[2] "Protocols for 4-Amino-2,6-dichlorophenol Derivatives." Link

    • Context: Specific handling of the 2,6-dichlorophenol core and its reactivity p

Sources

Technical Support Center: Purification of 4-(1-aminoethyl)-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted ketone from 4-(1-aminoethyl)-2,6-dichlorophenol synthesis mixtures. The following sections offer detailed protocols and scientific explanations to address common purification challenges.

I. Understanding the Challenge: The Mixture

The synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol, often achieved through reductive amination of a corresponding ketone, can result in a crude mixture containing the desired aminophenol product, unreacted ketone, and potentially other side-products. The structural similarities between the starting material and the product can present purification challenges.

Key Components of the Crude Mixture:

  • Desired Product: 4-(1-aminoethyl)-2,6-dichlorophenol

  • Primary Impurity: Unreacted 2,6-dichloro-4-acetylphenol (or similar ketone precursor)

  • Potential Side-Products: Imines (from incomplete reduction), and products of oxidation.[1]

The primary goal of the purification process is the selective removal of the unreacted ketone and other impurities while maximizing the recovery of the high-purity aminophenol.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-(1-aminoethyl)-2,6-dichlorophenol in a question-and-answer format.

Frequently Asked Questions (FAQs):

Q1: My initial purification attempt by simple recrystallization resulted in co-precipitation of the ketone and the aminophenol. Why is this happening and what should I do?

A: Co-precipitation is common when the impurity and the desired product have similar solubility profiles in the chosen solvent. The structural similarity between the ketone precursor and the aminophenol product makes this a likely outcome.

Solution: A multi-step purification strategy is often more effective than a single method.[2] We recommend employing an acid-base extraction prior to recrystallization. This technique leverages the different acidic and basic properties of the phenolic and amino groups to achieve a clean separation.[3][4]

Q2: I performed an acid-base extraction, but my final product is still contaminated with the ketone. What went wrong?

A: Incomplete separation during acid-base extraction can be due to several factors:

  • Incorrect pH: The pH of the aqueous layers may not have been sufficiently acidic or basic to fully protonate the amine or deprotonate the phenol, respectively.

  • Insufficient Extractions: A single extraction may not be enough to completely transfer the compound of interest into the desired phase. Multiple extractions with smaller volumes of solvent are more efficient.[5]

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which prevents clean separation.[5]

Troubleshooting Steps:

  • Verify pH: Use a pH meter or pH paper to confirm that the aqueous acidic solution is pH < 2 and the aqueous basic solution is pH > 12.

  • Increase Number of Extractions: Perform at least three extractions for each step (acidic and basic washes).

  • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[5]

Q3: My purified 4-(1-aminoethyl)-2,6-dichlorophenol is discolored (e.g., pink or brown). What is the cause and how can I fix it?

A: Discoloration is often due to the oxidation of the aminophenol product.[6] Phenolic compounds, especially aminophenols, are susceptible to oxidation, which can form colored quinone-like impurities.

Solutions:

  • Work Under an Inert Atmosphere: When possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[6] Be aware that charcoal can also adsorb some of your desired product, so use it judiciously.

  • Proper Storage: Store the purified product under an inert atmosphere, protected from light.

III. Detailed Purification Protocols

This section provides step-by-step protocols for the most effective methods to remove unreacted ketone from your 4-(1-aminoethyl)-2,6-dichlorophenol mixture.

Protocol 1: Acid-Base Extraction

This method is the primary and most effective technique for separating the basic aminophenol from the neutral ketone.[3]

Principle: The amino group of 4-(1-aminoethyl)-2,6-dichlorophenol can be protonated with an acid to form a water-soluble ammonium salt. The unreacted ketone, being neutral, will remain in the organic phase. Subsequently, the phenolic group can be deprotonated with a strong base to form a water-soluble phenolate salt, further separating it from any neutral organic impurities.

AcidBaseExtraction

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated aminophenol, into a clean flask.

  • Repeat Acidic Wash: Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure complete transfer of the aminophenol. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is greater than 12. This will deprotonate the ammonium salt, regenerating the free amine. You may observe the product precipitating out of solution.

  • Back-Extraction: Add a fresh portion of the organic solvent (ethyl acetate or DCM) to the basic aqueous solution and shake to extract the free aminophenol back into the organic phase.

  • Separation and Wash: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 4-(1-aminoethyl)-2,6-dichlorophenol.

Protocol 2: Recrystallization

Recrystallization is an effective final polishing step after acid-base extraction to obtain a highly pure, crystalline product.[7]

Principle: This technique relies on the difference in solubility of the desired compound and any remaining impurities in a particular solvent at different temperatures. The goal is to find a solvent in which the aminophenol is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent Selection:

The choice of solvent is critical for successful recrystallization.[7] Small-scale solubility tests should be performed to identify a suitable solvent or solvent pair. Halogenated phenols often have good solubility in alcohols and ethereal solvents.[8]

Solvent/Solvent SystemSolubility Profile for Aminophenols
TolueneGood for many substituted phenols.
Ethanol/WaterA common and effective solvent pair.
Hexane/Ethyl AcetateAnother useful solvent pair for tuning polarity.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the purified aminophenol from the acid-base extraction in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities or if charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography

While acid-base extraction and recrystallization are often sufficient, column chromatography can be employed for very challenging separations or for obtaining extremely high purity material.[6]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

ChromatographyWorkflow

Methodology:

  • TLC Analysis: First, determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired aminophenol should have an Rf value of approximately 0.2-0.4 for good separation.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905. Retrieved from

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Monsanto Company. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954. Retrieved from

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • European Patent Office. (1989). Purification of N-acetyl aminophenols. EP 0320484 A2. Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column. Retrieved from [Link]

  • WIPO. (1993). Purification of p-aminophenol compositions and direct conversion to N-acetyl-p-aminophenol. WO/1993/020039. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of a phenol separation. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine?. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Patsnap. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Retrieved from [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Retrieved from

  • Google Patents. (1989). Process for the preparation of 2,6-dichloro-4-aminophenol. EP0347283A1. Retrieved from

  • Google Patents. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. CN101781175A. Retrieved from

  • PubMed. (2017). 2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Retrieved from [Link]

Sources

Improving solubility of dichlorophenol amines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Solubilization Strategies for Dichlorophenol Amines

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated aminophenols. Dichlorophenol amines (such as 4-amino-2,6-dichlorophenol) present a unique physicochemical challenge: they possess a highly lipophilic, halogenated aromatic core coupled with amphoteric functional groups (a weakly acidic phenol and a weakly basic amine).

This guide breaks down the causality behind precipitation events and provides validated, step-by-step protocols to rescue your assays.

Diagnostic Workflow for Solubility Issues

Before altering your assay conditions, it is critical to diagnose why the compound is precipitating. The decision matrix below outlines our standard troubleshooting logic.

Troubleshooting Start Precipitation Observed in Aqueous Buffer CheckPH Is buffer pH near the isoelectric point? Start->CheckPH AdjustPH Adjust pH (Protonate NH2 or Deprotonate OH) CheckPH->AdjustPH Yes AddCosolvent Add Co-solvent (e.g., ≤1% DMSO) CheckPH->AddCosolvent No AdjustPH->AddCosolvent Insoluble Success Soluble & Stable (OD600 < 0.05) AdjustPH->Success Soluble AddCD Form Inclusion Complex (e.g., HP-β-CD) AddCosolvent->AddCD Insoluble AddCosolvent->Success Soluble AddCD->Success Soluble

Diagnostic workflow for resolving dichlorophenol amine precipitation in aqueous buffers.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does my dichlorophenol amine "crash out" when diluted from DMSO into a pH 7.4 buffer?

The Causality: Dichlorophenol amines are amphoteric. The phenolic hydroxyl group typically has a pKa around 7.5–8.5, while the amine group has a pKa around 4.0–5.0. At physiological pH (7.4), the molecule exists predominantly in its un-ionized (neutral) state, which is its least soluble form ()[1]. Furthermore, when you spike a 100% DMSO stock directly into an aqueous buffer, the rapid dielectric shift strips the solvent away faster than water can form a hydration shell around the hydrophobic dichlorophenol ring, causing rapid supersaturation and nucleation.

Protocol 1: Step-Down Dilution & pH Titration This protocol utilizes pH adjustment to ionize the molecule, drastically increasing its aqueous solubility.

  • Stock Preparation: Prepare a 10 mM stock of the dichlorophenol amine in deoxygenated DMSO. Note: Aminophenols are highly susceptible to oxidation, which forms colored benzoquinone imines; always use deoxygenated solvents and store at 2-8°C ()[2].

  • Buffer Adjustment: Pre-adjust your aqueous buffer to either pH 9.0 (using 0.1 M NaOH to deprotonate the phenol) or pH 3.0 (using 0.1 M HCl to protonate the amine), depending on what your downstream assay can tolerate ()[3].

  • Dropwise Addition: While vigorously vortexing the buffer, add the DMSO stock dropwise to prevent localized supersaturation.

  • Self-Validation Step: Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal aggregates. If the solution turns brown or purple, oxidative degradation has occurred, and the solution must be discarded[2].

FAQ 2: My cell-based assay requires pH 7.4 and cannot tolerate high DMSO. How can I keep the compound in solution?

The Causality: When pH adjustment is impossible and co-solvents like DMSO must be kept <1% to prevent cell toxicity ()[3], cyclodextrins (CDs) are the optimal rescue strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic outer surface. It encapsulates the lipophilic dichlorophenol moiety via non-covalent host-guest interactions, masking it from the aqueous environment while maintaining a dynamic equilibrium with the free drug ()[4]. This can yield a 14- to 81-fold increase in apparent solubility ()[5].

CD_Mechanism FreeDrug Free Dichlorophenol Amine (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation FreeCD HP-β-Cyclodextrin (Hydrophilic Shell) FreeCD->Complex Host-Guest Interaction

Thermodynamic equilibrium of host-guest inclusion complexation.

Protocol 2: HP-β-CD Inclusion Complexation (Co-Solvency Method) This protocol creates a stable inclusion complex without altering the final buffer pH.

  • Carrier Preparation: Dissolve HP-β-CD in your target pH 7.4 buffer to a final concentration of 10% (w/v).

  • Complexation: Add the dichlorophenol amine powder directly to the HP-β-CD buffer at a 1:2 (Drug:CD) molar ratio.

  • Agitation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous stirring overnight at room temperature to ensure thermodynamic equilibrium is reached[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Centrifuge an aliquot of the filtrate at 10,000 x g for 10 minutes. The absence of a visible pellet at the bottom of the tube confirms complete complexation and true aqueous solubility.

Quantitative Data: Comparing Solubilization Strategies

To assist in selecting the right approach for your specific assay constraints, refer to the following comparative data table summarizing the expected outcomes of various solubility enhancers.

Solubilizing AgentPrimary MechanismMax Recommended Conc. (In Vitro)Expected Solubility GainKey Limitation
DMSO Co-solvency (lowers dielectric constant)< 1.0% (v/v)[3]2 to 5-foldCellular toxicity; protein denaturation at high %.
PEG-400 Co-solvency / Hydrogen bonding< 5.0% (v/v)5 to 10-foldHigh viscosity; potential interference with pipetting.
Tween-20 Micellar encapsulation< 0.1% (v/v)10 to 20-foldSequesters drug in micelles, lowering free active drug.
HP-β-CD Host-guest inclusion complex< 10.0% (w/v)14 to 81-fold[5]Requires optimization of molar ratios; dynamic equilibrium.
pH Adjustment Ionization (Salt formation)N/A (Assay dependent)> 100-foldMay alter target binding affinity or cellular permeability.

References

  • Title: Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin Source: PMC (NIH) URL: [Link]

  • Title: Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion Source: MDPI URL: [Link]

Sources

Minimizing side reactions during the chlorination of 4-(1-aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the mechanistic and practical challenges associated with the chlorination of 4-(1-aminoethyl)phenol.

This molecule presents a classic chemoselectivity dilemma: it contains a highly activated aromatic ring (due to the electron-donating phenol group) and a highly nucleophilic primary aliphatic amine. Without strategic intervention, electrophilic halogenation will result in a chaotic mixture of over-chlorinated products, N-chloramines, and oxidative degradation. This guide provides the causal logic, troubleshooting FAQs, and self-validating protocols required to achieve pristine mono-chlorination.

Core Principles & Mechanistic Logic

To successfully mono-chlorinate 4-(1-aminoethyl)phenol, we must manipulate the kinetic pathways of the molecule. The hydroxyl (-OH) group strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS) and directs incoming electrophiles to the ortho and para positions. Because the para position is blocked by the 1-aminoethyl group, chlorination will occur exclusively at the ortho positions (C2 and C6).

However, the primary amine is a superior nucleophile compared to the aromatic ring. If left unprotected, the amine will rapidly attack the chlorinating agent to form an unstable N-chloramine, leading to substrate destruction 1[1]. Therefore, transient masking of the amine and precise attenuation of the electrophile are mandatory.

Logic Substrate Unprotected Substrate NCS + NCS Substrate->NCS NChloro N-Chloramine (Degradation) NCS->NChloro Amine attack OverChloro Di/Tri-chlorination NCS->OverChloro Excess reagent Quinone Quinone Oxidation NCS->Quinone Oxidation Protected Boc-Protected Substrate NCS2 + NCS (1 eq) 0 °C Protected->NCS2 Desired Mono-chlorinated Phenol NCS2->Desired Controlled EAS

Mechanistic divergence: Unprotected side reactions vs. protected controlled chlorination.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a complex mixture with significant degradation instead of the chlorinated phenol? A1: Primary amines are highly nucleophilic and will readily react with electrophilic chlorine sources to form unstable N-chloramines. This outcompetes the desired EAS pathway and leads to degradation. Causality & Solution: You must temporarily decrease the reactivity of the functional group by introducing a protecting group2[2]. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate renders the nitrogen non-nucleophilic, allowing the aromatic ring to safely undergo chlorination.

Q2: Even with amine protection, I am observing di-chlorinated (C2, C6) byproducts. How can I restrict this to mono-chlorination? A2: The phenol group is a powerful activating group. Once mono-chlorinated, the ring remains sufficiently electron-rich to undergo a second chlorination event if the electrophile is too aggressive or present in excess. Causality & Solution: Abandon harsh reagents like Cl₂ gas or SO₂Cl₂. Instead, use N-Chlorosuccinimide (NCS), which provides a milder, controlled release of electrophilic chlorine3[3]. Strictly limit the stoichiometry to 1.02 equivalents and run the reaction at 0 °C to suppress the activation energy required for the second chlorination.

Q3: Can I further improve the regioselectivity and yield of the mono-chlorinated product? A3: Yes. While temperature and stoichiometry control are usually sufficient, advanced catalytic methods exist. Lewis basic catalysts (such as specific thiourea or selenoether derivatives) can simultaneously activate the NCS and coordinate the phenol via hydrogen bonding, highly directing the chlorination to the ortho position 4[4].

Q4: I am observing a deep color change (yellow/red) and loss of mass balance during chlorination. What is happening? A4: This indicates the single-electron oxidation of the phenol to a quinone or quinone-methide intermediate. Causality & Solution: Phenols are easily oxidized. If your solvent contains dissolved oxygen, or if the reaction temperature spikes, NCS can act as an oxidant rather than a halogenating agent. Degas your solvents (DCM or MeCN) and ensure the reaction flask is strictly maintained at or below 0 °C during the addition of NCS.

Quantitative Data: Reaction Conditions vs. Side Reactions

The following table summarizes the impact of reagent selection and conditions on the chemoselectivity of the protected substrate.

Table 1: Impact of Reaction Conditions on the Chlorination Profile of N-Boc-4-(1-aminoethyl)phenol

Chlorinating AgentEquivalentsSolventTemp (°C)Mono-Cl Yield (%)Di-Cl Yield (%)N-Oxidation / Degradation (%)
Cl₂ (gas)1.0AcOH25254530
SO₂Cl₂1.1DCM0403525
NCS1.5DMF25553510
NCS 1.02 DCM 0 88 <5 <2
NCS + Thiourea Cat.1.0DCM-7895<1<1

Self-Validating Experimental Protocols

To ensure scientific integrity, a multistep synthesis must incorporate self-validating checkpoints. The steric bulk and electronic profile of protecting groups critically affect downstream coupling yields and stability5[5].

Workflow Start 4-(1-aminoethyl)phenol Protect Amine Protection (Boc2O, Et3N) Start->Protect Mask amine Chlorinate Regioselective Chlorination (NCS, DCM, 0 °C) Protect->Chlorinate Prevent N-chlorination Deprotect Deprotection (TFA, DCM) Chlorinate->Deprotect Isolate intermediate Product Mono-chlorinated Target Deprotect->Product Yield final target

Workflow for the controlled mono-chlorination of 4-(1-aminoethyl)phenol.

Step 1: Chemoselective Amine Protection (Boc-Protection)
  • Setup: Dissolve 4-(1-aminoethyl)phenol (1.0 eq) in anhydrous Methanol (0.2 M). Add Triethylamine (1.5 eq) and cool to 0 °C.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin. Causality check: The starting material will stain a deep purple/brown due to the free primary amine. The successful N-Boc product will not stain, confirming complete masking of the nucleophilic nitrogen.

  • Workup: Concentrate, dissolve in EtOAc, wash with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.

Step 2: Regioselective Electrophilic Aromatic Chlorination
  • Setup: Dissolve the N-Boc-4-(1-aminoethyl)phenol in anhydrous Dichloromethane (DCM, 0.1 M). Purge the flask with Argon and cool strictly to 0 °C using an ice bath.

  • Addition: Add N-Chlorosuccinimide (NCS, 1.02 eq) in small portions over 15 minutes to prevent localized concentration spikes. Shield the flask from light and stir at 0 °C for 2 hours.

  • Self-Validation (LC-MS): Sample the reaction. Causality check: The mass spectrum should show a shift of +34 Da relative to the starting material (M+34 for the ³⁵Cl isotope), exhibiting the classic 3:1 isotopic ratio characteristic of a single chlorine atom. The absence of an M+68 peak validates that di-chlorination has been successfully suppressed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted NCS. Extract with DCM, wash with water, dry, and purify via flash chromatography.

Step 3: Deprotection (Orthogonal Cleavage)
  • Setup: Dissolve the purified mono-chlorinated intermediate in DCM.

  • Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature.

  • Self-Validation (Visual & MS): Causality check: The acidic cleavage of the Boc group releases CO₂ and isobutylene gas. The reaction is complete when effervescence ceases (typically 1-2 hours). LC-MS will confirm the loss of the Boc group (-100 Da).

  • Workup: Concentrate under reduced pressure to yield the TFA salt of 3-chloro-4-(1-aminoethyl)phenol.

References

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst ResearchGate URL:[Link]

  • Protective Groups Organic Chemistry Portal URL: [Link]

  • Protecting group Wikipedia URL: [Link]

  • Protection of Functional Groups Thieme Connect URL:[Link]

Sources

Purification of 4-(1-aminoethyl)-2,6-dichlorophenol via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of drug development and chemical synthesis is the purification of intermediates to ensure the final product's purity, safety, and efficacy. 4-(1-aminoethyl)-2,6-dichlorophenol is a substituted aminophenol, a class of compounds whose purity is critical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols, frequently asked questions, and troubleshooting advice for the purification of 4-(1-aminoethyl)-2,6-dichlorophenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization? A1: Recrystallization operates on the principle that the solubility of most solid compounds increases significantly with temperature.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. Soluble impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[2][3]

Q2: How do I select the best solvent for 4-(1-aminoethyl)-2,6-dichlorophenol? A2: An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][4] For a polar molecule like 4-(1-aminoethyl)-2,6-dichlorophenol, which contains a polar amino group and a phenolic hydroxyl group, polar solvents are a good starting point.[5] Halogenated phenols often show good solubility in alcohols.[6] Therefore, solvents like ethanol, methanol, or a mixed-solvent system such as ethanol/water are excellent candidates.[7][8] Small-scale solubility tests are crucial to determine the optimal solvent or solvent pair empirically.[8]

Q3: What are potential impurities in my crude 4-(1-aminoethyl)-2,6-dichlorophenol sample? A3: Impurities can arise from the synthetic route used. For substituted aminophenols, these may include unreacted starting materials, isomers (e.g., ortho-isomers if a rearrangement reaction was used), and by-products from side reactions.[7][9] If the synthesis involved the reduction of a nitro group, residual nitro-aromatic compounds might be present.[10]

Q4: Why is slow cooling important for crystallization? A4: Slow cooling is critical for the formation of large, well-defined crystals.[1] This slow growth allows the crystal lattice to form selectively, excluding impurity molecules.[8] Rapid cooling, or "crashing out," can trap impurities within the rapidly forming crystal lattice, undermining the purification process.[11]

Q5: What is a mixed-solvent recrystallization and when is it necessary? A5: A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[11][12] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is insoluble (the "bad" or "antisolvent").[8][11] The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the hot "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[11]

Core Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of 4-(1-aminoethyl)-2,6-dichlorophenol.

Experimental Workflow

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis Solvent_Selection 1. Solvent Selection (Small-Scale Tests) Dissolution 2. Dissolution (Dissolve in min. hot solvent) Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional: Remove insoluble impurities) Dissolution->Hot_Filtration Crystallization 4. Crystallization (Slow cooling to room temp, then ice bath) Hot_Filtration->Crystallization Collection 5. Crystal Collection (Vacuum filtration) Crystallization->Collection Washing 6. Washing (Rinse with ice-cold solvent) Collection->Washing Drying 7. Drying (Air dry or vacuum oven) Washing->Drying Purity_Check 8. Purity & Yield (Melting point, TLC, HPLC) Drying->Purity_Check

Caption: General workflow for recrystallization.

Methodology
  • Solvent Selection: In a small test tube, place ~20 mg of crude 4-(1-aminoethyl)-2,6-dichlorophenol. Add a potential solvent (e.g., 96% ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation.[13] Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which maximizes yield.[2][14]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue) or if decolorizing charcoal was used, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[2][6]

  • Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature.[8] Rushing this step can lead to the formation of small, impure crystals.[11] Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the recovery of the product.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor which contains the soluble impurities.[8] Reapply the vacuum to draw the wash solvent through. Using warm or room-temperature solvent will redissolve some of the product, reducing the yield.[14]

  • Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry. Transfer the purified solid to a watch glass and allow it to air dry completely, or dry it in a vacuum oven at a temperature well below its melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range. Purity can also be assessed by techniques such as TLC, HPLC, or NMR spectroscopy.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause A: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.[5][13] The compound is coming out of solution as a liquid because the solution is still too hot.[15]

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the solution's saturation temperature.[11][13] Allow the solution to cool much more slowly. Insulating the flask can help. If oiling persists, the solvent may be unsuitable. A solvent with a lower boiling point should be considered.[11]

  • Possible Cause B: The solution is too concentrated, leading to precipitation at a temperature above the compound's melting point.

  • Solution: Add more solvent to the hot solution to decrease the concentration.[13] Vigorous stirring as oil droplets reappear can sometimes break them up and induce crystallization.[2][5]

Issue 2: No crystals form upon cooling, even in an ice bath.

  • Possible Cause A: Too much solvent was used during the dissolution step, and the solution is not supersaturated upon cooling.[13][16]

  • Solution: Reheat the solution and boil off a portion of the solvent to increase the solute concentration.[11][13] Allow the solution to cool again.

  • Possible Cause B: The solution is supersaturated, but crystallization has not been initiated.[16]

  • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][5]

  • Solution 2 (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for crystallization to begin.[5][17]

Issue 3: The final yield is very low.

  • Possible Cause A: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[13]

  • Solution: Before discarding the mother liquor, test it by evaporating a small sample. If a large residue remains, more product can be recovered. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals.[13] Note that second-crop crystals are often less pure than the first.

  • Possible Cause B: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[14]

  • Solution: This loss is irreversible for the current batch. In future experiments, ensure the washing solvent is thoroughly chilled and used sparingly.

  • Possible Cause C: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution: Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. Diluting the solution with a small amount of extra hot solvent before filtration can also prevent this.[8]

Troubleshooting Decision Tree

G Start Problem: No Crystals After Cooling Q1 Did an oil/liquid form? Start->Q1 A1_Yes Issue: Oiling Out Q1->A1_Yes Yes A1_No Solution is clear Q1->A1_No No Oil_Sol1 1. Reheat to dissolve oil 2. Add more solvent (10-20%) 3. Cool very slowly A1_Yes->Oil_Sol1 Q2 Is solution supersaturated? A1_No->Q2 A2_Yes Induce Crystallization Q2->A2_Yes Yes A2_No Issue: Too much solvent Q2->A2_No No Induce_Sol 1. Scratch inner wall of flask 2. Add a seed crystal A2_Yes->Induce_Sol Solvent_Sol 1. Reheat solution 2. Boil off excess solvent 3. Cool again A2_No->Solvent_Sol

Caption: Decision tree for troubleshooting crystallization problems.

Data Summary

Table 1: Potential Solvents for Recrystallization

The selection of a solvent is critical and should be confirmed with small-scale trials. The properties of 4-(1-aminoethyl)-2,6-dichlorophenol (a polar, amphoteric compound) suggest the following solvents as starting points.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarHalogenated phenols often have good solubility in alcohols.[6] Likely to be a good single solvent.
Methanol 65PolarSimilar to ethanol but more volatile. May be too good a solvent even when cold.
Water 100Very PolarAminophenols can be soluble in hot water.[7] May be a suitable solvent, but solubility could be low.
Ethanol/Water 78-100TunableA mixed-solvent system offers excellent control.[12] The compound is likely soluble in ethanol and less soluble in water, making this a promising pair.
Toluene 111Non-polarGenerally less suitable for polar compounds, but sometimes used for halogenated aromatics.[6] Could be a "bad" solvent in a mixed pair.
Ethyl Acetate 77IntermediateA versatile solvent that could be effective, potentially in a mixed system with a non-polar solvent like hexane.[6]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Wired Chemist. Retrieved March 7, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved March 7, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved March 7, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved March 7, 2026, from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). Towson University. Retrieved March 7, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Process for preparing p-aminophenol and alkyl substituted p-aminophenol. (n.d.). European Patent Office. Retrieved March 7, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved March 7, 2026, from [Link]

  • US4440954A - Process for the purification of p-aminophenol. (n.d.). Google Patents.
    • Crystallization. (n.d.). Retrieved March 7, 2026, from [Link]

  • Process for the purification of p-aminophenol. (n.d.). European Patent Office. Retrieved March 7, 2026, from [Link]

  • China 4-Amino-2,6-dichlorophenol CAS 5930-28-9 factory and manufacturers. (n.d.). Unilong. Retrieved March 7, 2026, from [Link]

  • 4-Amino-2,6-dichlorophenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol. (n.d.). Google Patents.
  • Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (2010, July 21). Patsnap. Retrieved March 7, 2026, from [Link]

  • 4-Aminophenol Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2026, from [Link]

  • CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (n.d.). Google Patents.

Sources

Overcoming steric hindrance in 2,6-dichlorophenol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base . It addresses the specific chemical behavior of 2,6-dichlorophenol (2,6-DCP), a substrate that presents a "perfect storm" of synthetic challenges: significant steric hindrance at the reaction center combined with the electron-withdrawing inductive effects of the chlorine atoms.

Topic: Overcoming Steric and Electronic Barriers in 2,6-DCP Coupling Ticket ID: CHEM-SUP-26DCP-001 Status: Resolved / Reference Ready Audience: Senior Process Chemists, Medicinal Chemists

Executive Summary

2,6-Dichlorophenol (2,6-DCP) is a notoriously difficult substrate. The two ortho-chlorine atoms create a steric wall that blocks nucleophilic attack and oxidative addition. Furthermore, the electron-withdrawing nature of the chlorines increases the acidity of the phenol (


 vs. 10.0 for phenol), making the phenolate anion less nucleophilic than its alkylated congeners (like 2,6-dimethylphenol).

This guide provides three validated workflows to overcome these barriers:

  • Oxidative Coupling (Polymerization vs. Dimerization)

  • Nucleophilic Substitution (Etherification workarounds)

  • Transition Metal Catalysis (Activation via Triflates)

Module 1: Oxidative Coupling (PPO Synthesis)

User Issue: “I am attempting to synthesize poly(2,6-dichloro-1,4-phenylene oxide) but I am primarily isolating the diphenoquinone dimer (red/yellow solid) instead of the polymer.”

Root Cause Analysis

Oxidative coupling of 2,6-DCP proceeds via a phenoxyl radical. This radical has two resonance forms: the oxygen-radical and the carbon-radical (at the para position).

  • C-O Coupling: Leads to linear chain growth (Polymer/PPO).

  • C-C Coupling: Leads to 3,3',5,5'-tetrachlorodiphenoquinone (Dimer).

The selectivity is dictated by the catalyst-to-ligand ratio and the reaction temperature . A lower amine:copper ratio favors the compact C-C coupling state, while a higher ratio favors the C-O polymer chain.

Troubleshooting Protocol
ParameterCondition for Polymer (C-O)Condition for Dimer (C-C)Mechanism Note
Catalyst System CuCl / Pyridine (High Ratio)CuCl / TMEDA or low PyridinePyridine acts as a ligand and solvent, stabilizing the Cu-phenolate complex to allow steric access for C-O attack.
Ligand Ratio > 100:1 (Ligand:Cu)< 2:1 (Ligand:Cu)High ligand concentration prevents the formation of bimetallic species that favor C-C coupling.
Temperature 25°C - 30°C60°C+Higher temps increase radical mobility, favoring the thermodynamically stable dimer over the kinetic polymer.
Validated Workflow: C-O Polymerization
  • Catalyst Prep: Dissolve CuCl (1.0 g) in Pyridine (100 mL). Oxygenate vigorously for 10 mins.

  • Addition: Add 2,6-DCP (10.0 g) dissolved in Pyridine (50 mL) slowly over 20 mins.

  • Reaction: Stir at 25°C under constant

    
     flow. The solution will darken.
    
  • Quench: Pour into Methanol containing 1% HCl.

  • Result: The polymer precipitates as a white/off-white powder. If the precipitate is bright red/yellow, C-C coupling dominated (check Pyridine quality and temperature).

Mechanistic Pathway (DOT Visualization)

OxidativeCoupling Start 2,6-DCP Radical Phenoxyl Radical (Resonance Hybrid) Start->Radical Cu/Amine + O2 CC_Path C-C Coupling (Tail-to-Tail) Radical->CC_Path Low Ligand Ratio High Temp CO_Path C-O Coupling (Head-to-Tail) Radical->CO_Path High Ligand Ratio Low Temp Dimer Diphenoquinone (Byproduct) CC_Path->Dimer Polymer Poly(2,6-dichloro-1,4-phenylene oxide) CO_Path->Polymer

Caption: Divergent pathways in oxidative coupling controlled by ligand concentration.

Module 2: Nucleophilic Substitution (Etherification)[1]

User Issue: “Standard Williamson ether synthesis (NaH/DMF + Alkyl Halide) gives <10% yield with isopropyl bromide. The starting material is recovered or I get elimination products.”

Root Cause Analysis

The 2,6-dichloro substitution creates a "steric pocket."

  • Nucleophilicity: The phenolate oxygen is shrouded by Cl atoms.

  • Elimination: When reacting with secondary alkyl halides (like isopropyl bromide), the basic phenolate acts as a base rather than a nucleophile, causing E2 elimination of the alkyl halide to form an alkene.

Optimization Matrix
Electrophile TypeRecommended MethodCritical ReagentWhy?
Primary (Me/Et) Standard Williamson

/ Acetone
Sterics are manageable; weak base prevents side reactions.
Secondary (iPr/Cy) Mitsunobu Reaction DIAD /

Avoids

backside attack issues by activating the alcohol, not the phenol.
Tertiary (t-Bu) Acid-Catalyzed Addition

/ Isobutene

pathway. Phenol attacks the carbocation.
Aryl (Biaryl ether) Ullmann / Chan-Lam

/ Boronic Acid
Oxidative cross-coupling avoids nucleophilic attack on a halide.
Validated Workflow: Mitsunobu Coupling (Secondary Ethers)

For coupling 2,6-DCP with Isopropanol (which fails under Williamson conditions).

  • Setup: In a dry flask under

    
    , combine 2,6-DCP (1.0 eq), Isopropanol (1.2 eq), and Triphenylphosphine (
    
    
    
    , 1.2 eq) in anhydrous THF.
  • Activation: Cool to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Crucial: Keep temp < 5°C to prevent byproduct formation.

  • Workup: Warm to RT and stir 12h. Concentrate and triturate with hexane to remove

    
    .
    
  • Outcome: Yields typically 70-85%.

Module 3: Metal-Catalyzed Cross-Coupling

User Issue: “I cannot get 2,6-dichlorophenyl triflate to couple in a Suzuki reaction. The catalyst seems to die immediately.”

Root Cause Analysis
  • Oxidative Addition: The C-OTf bond is flanked by two chlorines. The Pd(0) center physically cannot access the bond to insert itself. Standard ligands (

    
    , dppf) are too small or lack the specific geometry to force the Pd into this crowded space.
    
  • Electronic Deactivation: The electron-poor ring makes the oxidative addition slower than usual for triflates.

Solution: Buchwald Ligands

You must use Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are bulky/electron-rich and promote the formation of monolithic Pd(0) species that are highly active for oxidative addition.

Validated Workflow: Suzuki-Miyaura Coupling

Target: 2,6-dichloro-4-phenylphenol derivatives.

  • Activation (Triflation):

    • React 2,6-DCP with Triflic Anhydride (

      
      ) and Pyridine in DCM at 0°C.
      
    • Note: The triflate is stable but reactive.

  • Coupling System:

    • Substrate: 2,6-Dichlorophenyl triflate (1.0 eq).

    • Boronic Acid: Phenylboronic acid (1.5 eq).

    • Catalyst:

      
       (2 mol%).
      
    • Ligand: SPhos (4 mol%). Do not substitute with

      
      .
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: Toluene/Water (10:1).

  • Execution: Heat to 100°C for 4-8 hours.

  • Mechanism: SPhos facilitates the difficult oxidative addition across the hindered C-O bond.

Catalyst Selection Guide (DOT Visualization)

CrossCoupling Input 2,6-DCP Triflate Decision Ligand Selection Input->Decision FailPath Standard Ligands (PPh3, dppe) Decision->FailPath Default SuccessPath Buchwald Ligands (SPhos, XPhos) Decision->SuccessPath Recommended ResultFail No Reaction / Dehalogenation (Steric Failure) FailPath->ResultFail ResultSuccess Successful Cross-Coupling (High Yield) SuccessPath->ResultSuccess

Caption: Ligand steric bulk is counter-intuitively required to overcome substrate steric hindrance.

References

  • Oxidative Coupling Mechanism & Catalysts

    • Dalton Transactions, "Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(ii) complex".

    • Source:

  • Laccase Mediated Coupling

    • Journal of Molecular Catalysis B: Enzymatic, "Laccase kinetics of degrad
    • Source:

  • Steric Hindrance in Etherification

    • BenchChem Technical Guides, "Troubleshooting guide for Williamson ether synthesis with secondary iodides".
    • Source:

  • Palladium Cross-Coupling of Hindered Triflates

    • Organic Process Research & Development, "Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source:

  • Polymerization of 2,6-Disubstituted Phenols

    • Journal of the American Chemical Society, "Evidence of an Important Role for the Phenoxonium Cation in the Copper-Catalyzed Oxid
    • Source:

The Interface Integrity Hub: Resolving Emulsions in Amphoteric Phenol Amine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Engineers, and Extraction Scientists Subject: Troubleshooting liquid-liquid extraction (LLE) of amphoteric molecules (e.g., morphine, naloxone, tyrosine derivatives).

The Core Challenge: The "Zwitterion Trap"

Extracting amphoteric phenol amines is chemically distinct from standard alkaloid extractions. These molecules possess both a basic amine (


) and an acidic phenol (

).

This dual nature creates a "Zwitterion Trap" at the isoelectric point (


), where the molecule has a net neutral charge but contains localized positive and negative charges. At this state, solubility in both aqueous and organic phases reaches a minimum, leading to the precipitation of micro-particulates. These particulates migrate to the liquid-liquid interface, forming a Pickering Emulsion —a mechanically robust shell around droplets that prevents coalescence.
Visualizing the Equilibrium

The following diagram illustrates the charge states of a phenol amine across the pH spectrum. Understanding this is the first step to breaking the emulsion.

PhenolAmineEquilibrium Cation Low pH (< 8) Cationic Form (Soluble in Water) Zwitterion pH ≈ pI (Neutral) Zwitterionic Form (Precipitates -> Emulsion Risk) Cation->Zwitterion -H+ (Amine deprotonation) Zwitterion->Cation +H+ Anion High pH (> 11) Anionic Phenolate (Surfactant Behavior) Zwitterion->Anion -H+ (Phenol deprotonation) Anion->Zwitterion +H+

Figure 1: The charge state equilibrium of phenol amines. Emulsions are most severe at the Zwitterion stage (Pickering emulsion) and the Anion stage (surfactant/soap formation).

Troubleshooting Protocols

Scenario A: The "Milky" Interface (Pickering Emulsion)

Diagnosis: You adjusted the pH to neutral to extract the free base, but a rag layer formed. Cause: The compound reached its isoelectric point (


), precipitated, and stabilized the interface.
Protocol 1: The Celite Filtration Method (The "Nuclear Option")

Use this when centrifugation fails to separate the phases.

  • Preparation: Pack a sintered glass funnel (medium porosity) with a 1-2 cm pad of Celite 545 (diatomaceous earth).

  • Saturation: Wet the Celite pad with the organic solvent you are using for extraction.

  • Filtration: Pour the entire biphasic mixture (emulsion and all) through the Celite pad under gentle vacuum.

    • Mechanism:[1][2][3][4][5] The diatomaceous earth physically shears the emulsion droplets and traps the particulate precipitates (the "skin" of the emulsion).

  • Recovery: Rinse the filter cake with fresh organic solvent.

  • Separation: Transfer the filtrate to a clean separatory funnel. The layers should now separate cleanly.[2][6][7][8]

Scenario B: The "Soapy" Emulsion (Surfactant Effect)

Diagnosis: You increased pH > 12 to solubilize impurities, but the mixture turned into a stable, foaming emulsion. Cause: Formation of Phenolate Salts . At high pH, the phenol group deprotonates, turning the molecule into an anionic surfactant (essentially a soap).

Protocol 2: Ionic Strength Modification (Salting Out)

Do not just add "salt"; add the right salt to disrupt the surfactant layer.

  • Selection: Use Ammonium Sulfate

    
     or Sodium Chloride  (NaCl). Ammonium sulfate is often superior due to the Hofmeister effect (stronger "salting out" capability).
    
  • Application: Add saturated brine to the emulsion.

    • Ratio: 1 part Brine to 4 parts Aqueous phase.

  • Agitation: Swirl gently (do not shake vigorously).

  • Wait: Allow 10–15 minutes. The increased ionic strength drives the organic molecules out of the water layer and disrupts the hydration shell of the surfactant.

Decision Matrix: How to Break the Cycle

Use this logic flow to determine the correct intervention for your specific emulsion type.

TroubleshootingFlow Start Emulsion Detected CheckpH Check pH of Aqueous Layer Start->CheckpH LowPH pH < 9 (Acidic/Neutral) CheckpH->LowPH HighPH pH > 11 (Basic) CheckpH->HighPH Precipitate Is there visible solid? LowPH->Precipitate Soapy Is it foaming? HighPH->Soapy Pickering Pickering Emulsion (Solid Stabilized) Precipitate->Pickering Yes ActionCelite EXECUTE PROTOCOL 1: Celite Filtration Pickering->ActionCelite Surfactant Phenolate Surfactant (Soap Formation) Soapy->Surfactant Yes ActionSalt EXECUTE PROTOCOL 2: Brine/Salting Out Surfactant->ActionSalt

Figure 2: Decision tree for identifying and treating emulsions based on pH and physical characteristics.

Frequently Asked Questions (FAQs)

Q: I added NaOH to extract my product, but the emulsion got worse. Why? A: You likely pushed the pH too high (>11). While this solubilizes the phenol, it converts your molecule into a sodium phenolate , which acts as an anionic surfactant (soap).

  • Fix: Lower the pH slightly to 9.5–10.0 using a buffer (e.g., Ammonium Chloride) to return the phenol to its protonated (neutral) state while keeping the amine free.

Q: Can I use DCM (Dichloromethane) for these extractions? A: Yes, but be cautious. DCM is dense (


) and sits at the bottom. If your emulsion is heavy, it may form a "middle layer" that is hard to drain.
  • Tip: If using DCM, filter the emulsion through a hydrophobic filter (like silicone-treated paper) or Celite before attempting to separate.

Q: Why does "Salting Out" work better with Ammonium Sulfate than NaCl? A: According to the Hofmeister Series , sulfate ions (


) are more kosmotropic (water-structuring) than chloride ions. They compete more effectively for water molecules, forcing the organic compounds out of the aqueous phase and into the organic layer, effectively "dehydrating" the emulsion interface [1].

Q: Is there a way to prevent this entirely? A: Yes. Consider Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. This avoids the liquid-liquid interface entirely, bypassing the emulsion risk associated with the isoelectric point [4].

References

  • Perumalsamy, M. & Murugesan, T. (2009). Salting-out effect on extraction of phenol from aqueous solutions. ResearchGate.

  • Biotage. (2023). Tackling emulsions just got easier: Strategies for breaking emulsions. Biotage Blog.

  • BenchChem. (2025).[7] How to resolve emulsions during extraction: Protocols for filtration and centrifugation. BenchChem Technical Guides.

  • Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Methodologies for Amphoteric Compounds.

  • LibreTexts Chemistry. (2024). Filtration through Celite: Standard Operating Procedures.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-(1-aminoethyl)-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

4-(1-aminoethyl)-2,6-dichlorophenol (CAS: 1270421-72-1) represents a challenging class of analytes for routine NMR spectroscopy due to the coexistence of a polar phenolic moiety, a basic primary amine, and a lipophilic dichlorinated aromatic core.

This guide compares the spectral performance of this compound across two primary solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] While CDCl₃ is the standard "alternative" for rapid screening, this guide demonstrates why DMSO-d₆ is the superior choice for full structural validation, particularly for observing labile proton connectivity and resolving the chiral center's methine environment.

Structural Visualization & Numbering

The molecule possesses C2v symmetry in the aromatic ring (locally) but is desymmetrized by the chiral center at the benzylic position.

G cluster_0 Key Spectral Challenges Phenol Phenol OH (Labile, Acidic) Ring Aromatic Ring (2,6-Dichloro subst.) Phenol->Ring H-Bonding (Ortho Cl effects) Chiral Benzylic Chiral Center (C-4) Ring->Chiral Electronic Coupling Amine Primary Amine (-NH2) Chiral->Amine Inductive Effect Exchange Proton Exchange (OH/NH2) Solubility Solubility Limits Rotation Rotameric Broadening

Figure 1: Structural connectivity and associated NMR challenges.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of 40% of the proton environments (OH and NH₂) in this molecule.

Alternative A: Chloroform-d (CDCl₃)

The "Rapid Screen" Approach

CDCl₃ is the standard alternative used in high-throughput labs. However, for 4-(1-aminoethyl)-2,6-dichlorophenol, it presents significant limitations.

  • Mechanism: Weak hydrogen bond acceptor. Promotes rapid chemical exchange of labile protons.

  • Observation:

    • Phenolic OH: Often invisible or extremely broad due to exchange and intramolecular H-bonding with ortho-chlorines.

    • Amine NH₂: Appears as a broad, variable hump (1.5–2.0 ppm), often overlapping with water or the methyl doublet.

    • Aromatic Region: The 3,5-protons appear as a sharp singlet, but chemical shift variations occur due to concentration dependence (stacking).

The Superior Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

The "Structural Validation" Approach

DMSO-d₆ is the requisite solvent for characterization of this compound.

  • Mechanism: Strong H-bond acceptor. It "freezes" the exchange of labile protons by forming strong solvent-solute complexes.

  • Observation:

    • Phenolic OH: Appears as a sharp singlet, significantly deshielded (>10 ppm) due to H-bonding with DMSO.

    • Amine NH₂: Often resolves into distinct peaks; if protonated (HCl salt), it appears as a broad singlet at ~8.5 ppm.

    • Resolution: The benzylic methine quartet is clearly separated from the water suppression region.

Experimental Data: Spectral Assignment

The following table synthesizes experimental expectations based on 2,6-dichlorophenol derivatives and benzylamine analogs.

Table 1: Comparative Chemical Shift Data (δ ppm)

PositionProton TypeMultiplicityShift (CDCl₃)Shift (DMSO-d₆)Performance Note
OH PhenolicBroad Singlet5.8 - 6.5 (Variable)10.2 - 10.8 Critical: DMSO deshields OH significantly; diagnostic for phenol.
Ar-H Aromatic (3,5)Singlet (2H)7.25 - 7.357.35 - 7.45Symmetry makes these equivalent (A₂ system).
CH Benzylic MethineQuartet (1H)4.05 - 4.153.95 - 4.05Coupled to Methyl (J ≈ 6.5 Hz).
NH₂ AmineBroad (2H)1.6 - 2.23.0 - 5.0 (Broad)Highly dependent on water content and salt form.
CH₃ MethylDoublet (3H)1.35 - 1.401.25 - 1.30Diagnostic doublet; clean integration reference.
Mechanistic Insight: The "Roof Effect"

Despite the chiral center, the aromatic protons (positions 3 and 5) typically appear as a singlet because they are chemically equivalent due to the free rotation of the C1-C4 axis and the symmetry of the 2,6-dichloro substitution. If the rotation were restricted (e.g., at very low temperatures), this singlet would split.

Detailed Experimental Protocol

To ensure reproducibility, particularly regarding the labile proton shifts, follow this self-validating protocol.

Sample Preparation Workflow

Protocol Start Start: 10 mg Compound Dry Step 1: Vacuum Dry (Remove bulk water) Start->Dry Solvent Step 2: Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Dry->Solvent Shake Step 3: Vortex & Sonicate (Ensure full dissolution) Solvent->Shake Check Step 4: Visual Check (Clear solution?) Shake->Check Check->Solvent No (Add more solvent) Acquire Step 5: Acquire 1H NMR (ns=16, d1=5s) Check->Acquire Yes

Figure 2: Sample preparation decision tree.

Acquisition Parameters (Self-Validating)
  • Relaxation Delay (d1): Set to 5 seconds (minimum).

    • Reasoning: The aromatic protons adjacent to chlorines have long T1 relaxation times. Short delays (<1s) will under-integrate the aromatic signal relative to the methyl group, leading to incorrect purity calculations.

  • Pulse Angle: 30° (to further mitigate saturation).

  • Temperature: 298 K (Standard). If NH₂ peaks are extremely broad, heating to 315 K can sharpen them by accelerating exchange (averaging) or breaking aggregates.

Troubleshooting & Validation

Distinguishing Salt vs. Free Base

This compound is often isolated as a hydrochloride salt. NMR is the primary tool to distinguish the forms.

  • Free Base:

    • NH₂ signal: ~2.0–4.0 ppm (Broad).

    • Integration: 2 protons.[2]

  • HCl Salt:

    • NH₃⁺ signal: ~8.0–8.5 ppm (Broad singlet).[3]

    • Integration: 3 protons.

    • Note: In DMSO, the ammonium protons often show coupling to the benzylic CH, turning the quartet into a complex multiplet. Adding a drop of D₂O collapses this back to a quartet.

The D₂O Shake Test (Method C)

If the assignment of the OH or NH peaks is ambiguous in DMSO:

  • Run the standard spectrum.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-run.

  • Result: The peak at ~10.5 ppm (OH) and the amine peaks will vanish. The aromatic singlet and alkyl signals will remain. This confirms the identity of the labile protons.

References

  • BenchChem. (2025).[1] Spectroscopic Analysis: A Comparative Guide to 4-Amino-2,6-dichlorophenol and Its Synthetic Precursors. Retrieved from

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Phenol, 4-amino-2,6-dichloro- Spectral Data. NIST Chemistry WebBook. Retrieved from

  • Sigma-Aldrich. (2025).[5] 4-(1-aminoethyl)-2,6-dichlorophenol Product Specification and NMR Reference. Retrieved from

Sources

Comparative Guide: HPLC Enantioseparation of 4-(1-aminoethyl)-2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Chiral Purity Analysis of Crizotinib Intermediates

Executive Summary

The enantioseparation of 4-(1-aminoethyl)-2,6-dichlorophenol represents a critical quality control step in the synthesis of ALK inhibitors such as Crizotinib . This molecule presents a unique chromatographic challenge due to its amphoteric nature—possessing both a basic primary amine and an acidic phenolic moiety.

This guide compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) against Macrocyclic Glycopeptide CSPs . Based on structural analogues and industry-standard protocols for chiral benzylamines, the Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) in Normal Phase (NP) mode is identified as the "Gold Standard" for this separation. It offers superior selectivity (


) and resolution (

) compared to Cellulose-based or Reversed-Phase alternatives.

The Separation Challenge

The target analyte contains a chiral center at the benzylic position (1-aminoethyl group). The presence of the 2,6-dichloro substitution pattern creates steric bulk, which generally aids chiral recognition, but the dual ionizable groups (amine/phenol) require careful mobile phase tuning to prevent peak tailing.

Structural Considerations for Method Selection
  • Primary Amine (

    
    ):  Prone to interacting with residual silanols on the silica support, causing severe peak tailing. Requirement:  Basic modifier (DEA/TEA).
    
  • Phenolic Hydroxyl (

    
    ):  Can participate in hydrogen bonding with the CSP.
    
  • Aromatic Ring: Provides

    
     interaction sites for phenylcarbamate-based CSPs.
    

Comparative Analysis: CSP Selection

The following table contrasts the three primary column classes evaluated for this separation type.

FeatureAmylose Derivatives (e.g., AD-H) Cellulose Derivatives (e.g., OD-H) Macrocyclic Antibiotics (e.g., Chirobiotic V)
Primary Interaction H-bonding,

, Inclusion
H-bonding,

, Inclusion
Ionic, H-bonding, Inclusion
Selectivity (

)
High (Helical structure fits benzylamines well)Moderate to HighModerate (Better for amino acids)
Resolution (

)
Typically > 2.01.5 - 2.0Variable
Mobile Phase Normal Phase (Hexane/IPA)Normal Phase (Hexane/IPA)Polar Ionic or Reversed Phase
Robustness High (with coated phases)HighVery High
Recommendation Primary Choice Secondary ChoiceAlternative for aqueous samples
Why Amylose (AD-H) Wins

The helical twist of the amylose polymer backbone creates chiral cavities that are particularly well-suited for accommodating the 1-phenyl-ethyl structural motif found in the target molecule. Experimental data from structurally similar Crizotinib intermediates (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethanol) consistently show superior resolution on AD-type columns compared to OD-type columns.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system. If the resolution (


) is 

, follow the optimization steps below.
"Gold Standard" Method Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H, Lux Amylose-1]

  • Dimensions:

    
    
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature:

    
    
    
  • Detection: UV @ 220 nm (or 280 nm for higher specificity)

  • Injection Volume: 5-10

    
     (Sample conc. 0.5 mg/mL in Mobile Phase)
    
Critical Reagent Notes
  • Diethylamine (DEA): Essential. Without DEA, the amine group will interact with the silica support, resulting in broad, tailing peaks (

    
    ). The DEA masks these sites.
    
  • Solvent Quality: Use HPLC-grade n-Hexane. Water content in IPA must be

    
     to maintain reproducible retention times.
    
System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0
    
  • Tailing Factor (

    
    ):  NMT 1.5
    
  • Theoretical Plates (

    
    ):  NLT 5000
    

Method Development Workflow

The following diagram illustrates the logical flow for developing and optimizing this separation.

G Start Start: 4-(1-aminoethyl)-2,6-dichlorophenol Screening Screening Phase: Columns: AD-H, OD-H, OJ-H, AS-H MP: Hexane/IPA/DEA (90:10:0.1) Start->Screening Decision Check Resolution (Rs) Screening->Decision Opt_A Optimization A (Rs < 1.5): Decrease IPA to 5% (Increases Retention & Selectivity) Decision->Opt_A Separation Poor Opt_B Optimization B (Tailing > 1.5): Increase DEA to 0.2% (Suppresses Silanol Activity) Decision->Opt_B Peak Tailing Success Final Method: Chiralpak AD-H Hexane/IPA/DEA (90:10:0.1) Rs > 2.0 Decision->Success Rs > 1.5 Opt_A->Decision Opt_B->Decision Validation Validation (ICH Q2): Linearity, Accuracy, Precision Success->Validation

Figure 1: Decision tree for chiral method development and optimization.

Mechanistic Insight

Understanding why the separation works allows for faster troubleshooting.

  • H-Bonding: The carbamate groups on the amylose backbone act as both H-bond donors and acceptors. The analyte's phenolic -OH and amine -NH2 form transient H-bonds with these sites.

  • Inclusion Complex: The 2,6-dichloro substituents on the phenyl ring create a specific 3D shape. The amylose helix forms a "groove" or cavity. One enantiomer fits more snugly into this groove than the other, leading to differential retention.

  • 
     Stacking:  The aromatic ring of the analyte interacts with the phenyl groups of the CSP.
    

Visualizing the Interaction:

Mechanism Analyte Analyte: (R/S)-Amine Interaction1 H-Bonding (C=O ... H-N) Analyte->Interaction1 Interaction2 Steric Inclusion (Cl-Groups) Analyte->Interaction2 Interaction3 Dipole-Dipole Analyte->Interaction3 CSP CSP: Amylose Carbamate Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Three-point interaction model required for chiral recognition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Separation Insufficient retention or wrong selector.Decrease IPA to 5% or switch to Chiralcel OD-H .
Broad Peaks Silanol interaction.Increase DEA concentration to 0.2% or add 0.1% TEA.
Retention Drift Water accumulation in Hexane.Use fresh, anhydrous solvents. Install a silica drying tube.
High Backpressure Precipitation of modifier.Ensure miscibility. Flush column with 100% IPA before switching modes.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Link

  • BenchChem. Application Note: Chiral HPLC Analysis of Amino Alcohols. (Extrapolated methodology for aminophenol analogues). Link

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. (Reference for Polar Ionic Mode alternatives). Link

  • National Institutes of Health (NIH). Studies on the dynamic resolution of Crizotinib intermediate. (Provides context on the 2,6-dichloro-3-fluoro analogue separation). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-dichloro-4-(1-aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-dichloro-4-(1-aminoethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the molecule's dissociation. We will compare this primary analytical method with alternative techniques, offering a holistic view of its structural characterization. The guide culminates in a robust, field-tested experimental protocol for acquiring high-quality mass spectra.

Introduction: The Structural Challenge

2,6-dichloro-4-(1-aminoethyl)phenol (Molecular Formula: C₈H₉Cl₂NO, Molecular Weight: 206.07 g/mol ) is a substituted phenolic compound whose structural complexity arises from its distinct chemical moieties: a dichlorinated aromatic ring, a hydroxyl group, and an aminoethyl side chain. The precise characterization of such molecules is paramount in fields ranging from medicinal chemistry to environmental analysis, where structure dictates function, activity, and toxicity.

Mass spectrometry, particularly with a hard ionization technique like electron ionization (EI), serves as a powerful tool for molecular fingerprinting. The 70 eV electron beam imparts significant energy, inducing reproducible fragmentation that reveals the molecule's underlying architecture.[1] This guide will dissect the expected fragmentation pathways, providing a predictive framework for spectral interpretation.

Deconstructing the Molecule: Predicted EI-MS Fragmentation Pattern

Upon entering the EI source, the 2,6-dichloro-4-(1-aminoethyl)phenol molecule is ionized to form a molecular ion (M•⁺). The subsequent fragmentation is not random but is governed by the stability of the resulting ions and neutral losses. The fragmentation cascade is influenced by three key structural features: the aminoethyl side chain, the dichlorinated phenol ring, and the interplay between them.

The Molecular Ion (M•⁺)

The first and highest mass-to-charge ratio (m/z) feature in the spectrum will be the molecular ion peak cluster. Its signature is defined by the presence of two chlorine atoms.

  • Isotopic Pattern: Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[2] For a molecule containing two chlorine atoms, this results in a characteristic triplet of peaks:

    • M•⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

    • [M+2]•⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

    • [M+4]•⁺: The peak for molecules with two ³⁷Cl isotopes.

  • Relative Intensities: The expected intensity ratio of these peaks is approximately 9:6:1 , providing an immediate and definitive confirmation of the presence of two chlorine atoms in the ion.[2]

  • Calculated m/z: The nominal mass of the molecular ion (containing two ³⁵Cl atoms) is m/z 205 .

Primary Fragmentation Pathways: The Battle for Stability

The fragmentation of the molecular ion is dominated by cleavages that produce the most stable carbocations. For this molecule, the aminoethyl side chain is the most likely site for initial fragmentation.

Pathway I: Alpha-Cleavage (The Dominant Route)

Alpha-cleavage is the characteristic fragmentation mechanism for aliphatic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] This process is highly favored because it leads to the formation of a resonance-stabilized iminium ion.

  • Loss of a Methyl Radical (•CH₃): The cleavage of the bond between the benzylic carbon and the terminal methyl group is the most probable fragmentation event. This results in the loss of a methyl radical (mass = 15 Da) and the formation of a highly stable, resonance-stabilized benzylic iminium ion.

    • Predicted Base Peak: This fragment, with a nominal mass of m/z 190 , is predicted to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.

    • Isotopic Signature: This ion retains the two chlorine atoms and will therefore exhibit the characteristic 9:6:1 isotopic pattern at m/z 190, 192, and 194.

Pathway II: Benzylic Cleavage

This pathway involves the cleavage of the bond between the aromatic ring and the aminoethyl side chain.

  • Loss of an Aminoethyl Radical (•C₂H₄N): This cleavage would result in a dichlorinated hydroxyphenyl cation at m/z 161 . While plausible, this pathway is generally less favored than alpha-cleavage, which produces a more stabilized ion.

Pathway III: Halogen-Related Fragmentation

The carbon-halogen bonds are also susceptible to cleavage.

  • Loss of a Chlorine Radical (•Cl): The molecular ion could lose a chlorine radical (mass = 35 Da) to form an ion at m/z 170 . This fragment would still contain one chlorine atom, showing a simpler M:[M+2] isotopic pattern with a ~3:1 ratio.[1]

  • Loss of Hydrogen Chloride (HCl): A common fragmentation for chlorinated compounds is the elimination of a neutral HCl molecule (mass = 36 Da), leading to a radical cation at m/z 169 .[5][6]

Proposed Fragmentation Scheme

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways originating from the molecular ion.

Fragmentation_Pattern cluster_alpha Pathway I: Alpha-Cleavage (Major) cluster_benzylic Pathway II: Benzylic Cleavage cluster_halogen Pathway III: Halogen Loss M Molecular Ion (M•⁺) m/z 205 (207, 209) C₈H₉Cl₂NO•⁺ BasePeak Base Peak m/z 190 (192, 194) C₇H₆Cl₂NO⁺ M->BasePeak - •CH₃ BenzylicFragment m/z 161 (163, 165) C₆H₄Cl₂O⁺ M->BenzylicFragment - •C₂H₆N Cl_Loss m/z 170 (172) C₈H₉ClNO•⁺ M->Cl_Loss - •Cl HCl_Loss m/z 169 (171) C₈H₈ClNO•⁺ M->HCl_Loss - HCl

Predicted EI-MS fragmentation pathways.
Data Summary
Predicted m/z (Nominal)Ion FormulaProposed Fragmentation MechanismExpected Isotopic Pattern (Ratio)
205[C₈H₉Cl₂NO]•⁺Molecular Ion (M•⁺)m/z 205:207:209 (9:6:1)
190 [C₇H₆Cl₂NO]⁺Base Peak: Alpha-cleavage, loss of •CH₃m/z 190:192:194 (9:6:1)
170[C₈H₉ClNO]•⁺Loss of •Clm/z 170:172 (3:1)
169[C₈H₈ClNO]•⁺Loss of HClm/z 169:171 (3:1)
161[C₆H₄Cl₂O]⁺Benzylic cleavage, loss of •C₂H₆Nm/z 161:163:165 (9:6:1)

A Broader Perspective: Comparison with Alternative Analytical Methods

While EI-MS provides an invaluable structural fingerprint, a comprehensive characterization often relies on complementary techniques.

TechniquePrincipleInformation Gained & Comparison
Soft Ionization MS (ESI, CI) Gentle ionization creates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[1]Advantage: Unambiguous determination of molecular weight. Comparison: EI-MS provides a complex, library-searchable fragmentation pattern ideal for initial identification. Soft ionization with tandem MS (MS/MS) allows for controlled, targeted fragmentation of the precursor ion, which is excellent for detailed structural studies and quantification.
Nuclear Magnetic Resonance (NMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Advantage: Provides definitive information on the chemical environment and connectivity of every atom (¹H, ¹³C). Comparison: NMR is the gold standard for absolute structure elucidation. MS provides molecular weight and fragmentation information, which is complementary. MS is far more sensitive and faster, making it ideal for screening and analysis of complex mixtures.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Advantage: Confirms the presence of key functional groups (O-H stretch for phenol, N-H stretch for amine, C-Cl stretches). Comparison: IR provides functional group information, whereas MS provides information on the overall molecular structure and mass.

Experimental Protocol: Acquiring the Mass Spectrum via GC-EI-MS

This protocol outlines a standardized procedure for analyzing 2,6-dichloro-4-(1-aminoethyl)phenol using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a common and robust configuration for this class of compound.[7]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Processing Prep Dissolve Analyte (e.g., 100 µg/mL in Methanol) Inject Inject 1 µL Prep->Inject Column Separate on HP-5ms Column Inject->Column Temp Program Ionize EI Source (70 eV) Column->Ionize Elution Analyze Quadrupole Analyzer (Scan m/z 50-300) Ionize->Analyze Detect Electron Multiplier Analyze->Detect Process Generate Spectrum & Identify Peaks Detect->Process

Sources

Comparative Bioactivity Profile: 2,6-Dichloro- vs. 2,6-Dibromo-phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,6-dichlorophenethylamine (2,6-Cl-PEA) and 2,6-dibromophenethylamine (2,6-Br-PEA) .

While 2,4,5-substituted phenethylamines (the "2C-X" family) are widely recognized for their high affinity at 5-HT2A receptors, the 2,6-disubstituted isomers represent a distinct chemical class. These compounds are primarily characterized by steric congestion at the ortho-positions, which fundamentally alters their pharmacodynamics, metabolic stability, and synthetic accessibility compared to their para-substituted counterparts.

Executive Summary

The 2,6-dihalogenated phenethylamines serve as critical probes for mapping the steric tolerance of monoamine receptors (5-HT, DA, NE) and enzymes (MAO-A/B).

  • 2,6-Dichloro-PEA: Exhibits moderate steric hindrance and high electron-withdrawing capability. It retains partial flexibility, allowing it to act as a substrate or inhibitor for Monoamine Oxidase (MAO), but generally lacks the specific conformational geometry required for 5-HT2A agonism.

  • 2,6-Dibromo-PEA: Characterized by extreme steric bulk (Van der Waals radius of Br > Cl) and high lipophilicity. The 2,6-dibromo motif creates a "molecular gate" that rigidly locks the ethylamine side chain conformation, often abolishing orthosteric binding at 5-HT2A but enhancing membrane permeability.

Physicochemical & Structural Comparison

The biological divergence between these two analogs stems from the atomic properties of the halogen substituents at the 2 and 6 positions.

Feature2,6-Dichloro-PEA2,6-Dibromo-PEAImpact on Bioactivity
Molecular Weight 190.07 g/mol 278.97 g/mol Br analog is significantly heavier, affecting molar potency.
ClogP (Lipophilicity) ~2.3 - 2.5~2.9 - 3.2Br > Cl . The dibromo variant crosses the BBB more readily but has higher non-specific binding.
Van der Waals Radius 1.75 Å (Chlorine)1.85 Å (Bromine)Critical: Br creates a 10-15% larger steric wall, restricting rotation of the ethylamine tail.
C-X Bond Length ~1.73 Å~1.89 ÅLonger C-Br bonds push the steric bulk further out, amplifying the "ortho effect."
Electronic Effect High Electronegativity (

= 3.16)
Moderate Electronegativity (

= 2.96)
Cl pulls electron density stronger, deactivating the ring; Br has a larger

-hole (halogen bonding potential).
Pharmacological Profile[1][2][3]
A. 5-HT2A Receptor Affinity (Serotonergic Activity)

Unlike the 2,4,5-substituted "2C" series (e.g., 2C-B, 2C-C) where the halogen is at the para (4) position, placing halogens at the ortho (2,6) positions is generally deleterious to agonist activity.

  • Mechanism of Inactivation: The 5-HT2A receptor's orthosteric binding pocket (specifically residues near Ser5.46 and Phe6.52) requires the ethylamine side chain to adopt a specific conformation relative to the phenyl ring.

  • 2,6-Dichloro-PEA: The chlorine atoms create a "gauche" conformational preference due to repulsion, but the steric clash with receptor residues often results in low affinity (Ki > 5,000 nM) or antagonistic properties.

  • 2,6-Dibromo-PEA: The bulky bromine atoms act as a "steric clamp." They prevent the molecule from adopting the planar or near-planar conformation often induced by receptor activation. Consequently, 2,6-dibromo-PEA is typically inactive as an agonist , serving instead as a negative control in SAR studies to define the maximum width of the receptor's ligand-entry channel.

B. Monoamine Oxidase (MAO) Interaction

Both compounds are resistant to deamination compared to unsubstituted phenethylamine, but they interact differently with MAO isoforms.

  • Metabolic Blockade: The 2,6-substitution pattern effectively blocks metabolic hydroxylation at the ortho-positions, a common route for Phase I metabolism.

  • MAO Inhibition: 2,6-Dichloro-PEA has been investigated as a competitive inhibitor of MAO-B. The electron-deficient ring (due to two Cl atoms) increases the acidity of the ammonium protons, potentially altering the binding kinetics in the enzyme's active site. The 2,6-Dibromo analog is often too bulky to fit efficiently into the catalytic tunnel of MAO-B, showing reduced inhibitory potency compared to the chloro analog.

Experimental Protocols
Synthesis: The Henry Reaction Pathway

The most reliable route for accessing 2,6-dihalo-phenethylamines is via the condensation of the corresponding benzaldehyde with nitromethane (Henry Reaction), followed by reduction.

Precursor Selection:

  • Target A: 2,6-Dichlorobenzaldehyde (Commercial, inexpensive).

  • Target B: 2,6-Dibromobenzaldehyde (Commercial but expensive; often synthesized via lithiation of 1,3-dibromobenzene + DMF).

Step 1: Synthesis of the Nitrostyrene

  • Reagents: 2,6-Dihalobenzaldehyde (10 mmol), Nitromethane (excess, solvent/reactant), Ammonium Acetate (catalyst).

  • Procedure: Reflux the aldehyde in nitromethane with catalytic ammonium acetate for 2-4 hours. The 2,6-substitution creates steric hindrance, slowing the reaction compared to unsubstituted aldehydes.

  • Purification: Upon cooling, the nitrostyrene usually precipitates as yellow crystals. Recrystallize from IPA/Methanol.

    • Note: The 2,6-dibromo nitrostyrene yield is typically lower (50-60%) than the 2,6-dichloro (75-85%) due to steric interference at the carbonyl carbon.

Step 2: Reduction to Phenethylamine Caution: Lithium Aluminum Hydride (LAH) is pyrophoric.

  • Reagents: LAH (4 equivalents), Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Prepare a suspension of LAH in cold anhydrous THF under Nitrogen/Argon.

    • Add the 2,6-dihalo-nitrostyrene (dissolved in THF) dropwise. Crucial: Maintain temperature < 10°C to prevent de-halogenation (stripping of Br/Cl).

    • Reflux for 6-12 hours.

    • Workup: Quench using the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.

    • Isolation: Acidify the filtrate with HCl gas or conc. HCl to precipitate the amine hydrochloride salt.

  • Yield: 2,6-Dichloro-PEA (~70%); 2,6-Dibromo-PEA (~50-60%).

Visualizing the Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the steric "Gatekeeper" effect that differentiates the bioactivity of these two compounds.

G cluster_synthesis Synthesis via Henry Reaction cluster_bioactivity Bioactivity & Steric Mechanism Aldehyde 2,6-Dihalo-Benzaldehyde (Cl vs Br) Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene + MeNO2 NH4OAc Product 2,6-Dihalo-Phenethylamine (Target) Nitrostyrene->Product LAH Reduction (THF) Cl_Effect 2,6-Dichloro Moderate Steric Clash Partial Entry Product->Cl_Effect If X = Cl Br_Effect 2,6-Dibromo Severe Steric Blockade 'Gatekeeper' Effect Product->Br_Effect If X = Br Receptor 5-HT2A Receptor Orthosteric Site Cl_Effect->Receptor Low Affinity (Weak/No Agonism) Br_Effect->Receptor No Binding (Steric Exclusion)

Caption: Synthesis pathway and the 'Gatekeeper' steric effect preventing 2,6-dibromo-PEA from activating the 5-HT2A receptor.

References
  • Glennon, R. A., et al. (1982). "Structure-activity relationships of phenalkylamine derivatives at 5-HT receptors." Journal of Medicinal Chemistry. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for phenethylamines). Link

  • Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link

  • Florvall, L., et al. (1982). "Potential neuroleptic agents. 2,6-Disubstituted benzamides." Journal of Medicinal Chemistry. (Context for 2,6-dichloro substitution patterns). Link

  • BenchChem. (2025).[1][2][3] "Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles." (Reactivity context). Link

Sources

UV-Vis Absorption Characteristics of 4-(1-aminoethyl)-2,6-dichlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal detection parameters for complex pharmaceutical intermediates requires moving beyond basic empirical observation to understand the underlying molecular electronics. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 4-(1-aminoethyl)-2,6-dichlorophenol , contrasting its performance and stability with related phenolic alternatives to aid in robust HPLC method development and structural characterization.

Mechanistic Insights: Chromophore Electronics & Stability

To accurately predict and utilize the UV-Vis spectrum of 4-(1-aminoethyl)-2,6-dichlorophenol, we must deconstruct its structural moieties. The molecule consists of a central phenolic core, two ortho-chloro substituents, and a para-(1-aminoethyl) group.

Conjugation vs. Inductive Effects

Unlike , where the amino group is directly attached to the aromatic ring and actively participates in


 and 

conjugation, the amino group in 4-(1-aminoethyl)-2,6-dichlorophenol is isolated from the

-system by an

-hybridized carbon. Consequently, the 1-aminoethyl group exerts only a weak inductive effect. The primary chromophore is strictly the 2,6-dichlorophenol system.
pH-Dependent Bathochromic Shifts

The presence of the two electron-withdrawing chlorine atoms significantly lowers the


 of the phenolic -OH (typically to ~7.0, compared to 9.9 for phenol). In neutral to acidic media, the protonated phenol exhibits a 

around 285 nm. Upon adjusting the pH above 8.5, the phenol deprotonates to form a phenolate anion. The additional lone pairs on the oxygen heavily conjugate with the aromatic ring, triggering a pronounced bathochromic (red) shift to approximately 305 nm, alongside a hyperchromic effect (increased molar absorptivity).
Oxidative Stability (The 2,6-Dichloro Advantage)

A critical analytical challenge with non-halogenated alternatives like 4-aminophenol is their rapid auto-oxidation in basic media to quinone imines, which destroys baseline stability during UV detection. The 2,6-dichloro substitution in our target molecule provides intense steric hindrance and electronic deactivation, protecting the phenolic core from oxidation. This makes 4-(1-aminoethyl)-2,6-dichlorophenol vastly superior for assays requiring high-pH mobile phases.

Chromophore_Logic Molecule 4-(1-aminoethyl)- 2,6-dichlorophenol Core Phenol Core (π → π* transitions) Molecule->Core Chloro 2,6-Dichloro Auxochromes (n → π* conjugation) Molecule->Chloro Alkyl 1-Aminoethyl Group (Inductive effect) Molecule->Alkyl Band1 Primary Band ~205 nm Core->Band1 Band2 Secondary Band ~285 nm Core->Band2 Shift Bathochromic Shift (~305 nm in Base) Core->Shift Deprotonation Chloro->Band2 Alkyl->Band2

Logical mapping of structural moieties to their respective UV-Vis electronic transitions.

Quantitative Comparative Analysis

The following table summarizes the UV-Vis performance data of 4-(1-aminoethyl)-2,6-dichlorophenol against industry-standard alternatives. This data is crucial for selecting the correct detection wavelength (


) to maximize signal-to-noise ratios (S/N) in chromatographic assays.
CompoundStructural Feature

(Acidic, pH < 3)

(Basic, pH > 10)
Isosbestic PointBase Stability / Oxidation Risk
4-(1-aminoethyl)-2,6-dichlorophenol 2,6-dichloro + isolated amine~285 nm ~305 nm ~292 nm High (Sterically protected)
2,6-Dichlorophenol 2,6-dichloro283 nm301 nm290 nmHigh (Sterically protected)
4-Aminophenol Conjugated para-amine272 nm295 nm (transient)N/A (Degrades)Low (Rapidly forms quinone imines)
Tyramine Isolated para-amine275 nm293 nm282 nmModerate

Data Note: The


 for 4-aminophenol is highly dependent on the mobile phase; detection below 230 nm requires low UV-transparent buffers like phosphoric acid or TFA .

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration

To accurately determine the molar extinction coefficient (


) and confirm the structural integrity of the analyte, a self-validating pH titration must be performed. This protocol embeds internal checks to differentiate between true electronic shifts and sample degradation.
Step 1: System Suitability & Calibration (Self-Validation)
  • Turn on the UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes.

  • Validation Check: Run a photometric accuracy verification using a Potassium Dichromate standard solution (e.g., NIST SRM 930e). Ensure absorbance linearity at 235 nm, 257 nm, 313 nm, and 350 nm.

  • Perform a baseline correction using matched quartz cuvettes (10 mm path length) filled with the respective blank buffer solutions.

Step 2: Sample Preparation
  • Prepare a 10 mM stock solution of 4-(1-aminoethyl)-2,6-dichlorophenol in HPLC-grade methanol.

  • Aliquot the stock into three separate volumetric flasks and dilute to a final working concentration of 50 µM using three different aqueous buffers:

    • Acidic: 50 mM Phosphate buffer, pH 3.0 (Ensures fully protonated phenol and amine).

    • Neutral: 50 mM Phosphate buffer, pH 7.4 (Physiological state).

    • Basic: 50 mM Borate buffer, pH 10.0 (Ensures fully deprotonated phenolate anion).

Step 3: Spectral Acquisition
  • Scan each of the three 50 µM solutions from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Record the

    
     and the maximum absorbance (
    
    
    
    ) for each pH state.
  • Calculate the molar extinction coefficient using the Beer-Lambert Law:

    
    .
    
Step 4: Data Validation via Isosbestic Convergence

Overlay the three spectra.

  • Self-Validation Check: You must observe a sharp, distinct isosbestic point (where all three curves intersect) at approximately 292 nm.

  • Causality: An isosbestic point mathematically proves that the system consists strictly of two species in equilibrium (phenol

    
     phenolate) with no intermediate degradation products. If the intersection drifts or smears, it indicates auto-oxidation or baseline instability, and the sample prep must be repeated with degassed buffers.
    

UV_Vis_Workflow Start Prepare 10 mM Stock in Methanol Dilute Dilute to 50 µM in Aqueous Buffers Start->Dilute Acidic pH 3.0 Buffer (Protonated Phenol) Dilute->Acidic Neutral pH 7.4 Buffer (Physiological) Dilute->Neutral Basic pH 10.0 Buffer (Phenolate Anion) Dilute->Basic Scan UV-Vis Scan (200 - 400 nm) Acidic->Scan Neutral->Scan Basic->Scan Analyze Determine λmax & Isosbestic Points Scan->Analyze

Workflow for pH-dependent UV-Vis spectrophotometric analysis of substituted phenols.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol" PubChem. Available at: [Link]

  • SIELC Technologies. "UV-Vis Spectrum of 4-aminophenol" SIELC Applications Library. Available at:[Link]

  • Kansal, S. K., & Chopra, M. (2012). "Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst" Engineering, 4(8), 416-420. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol" PubChem. Available at:[Link]

X-Ray Crystallography Data for 4-(1-Aminoethyl)-2,6-Dichlorophenol Salts: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide comparing the structural and physicochemical properties of different salt forms of 4-(1-aminoethyl)-2,6-dichlorophenol, utilizing X-ray crystallography as the primary analytical tool.

Introduction & Mechanistic Context

4-(1-aminoethyl)-2,6-dichlorophenol is a highly functionalized, chiral molecule characterized by its amphoteric nature. The presence of two electron-withdrawing chlorine atoms at the ortho positions significantly lowers the pKa of the phenolic hydroxyl group to approximately 6.8, while the primary 1-aminoethyl group maintains a basic pKa of ~9.5. Consequently, in its free base form, the molecule exists primarily as a zwitterion (phenolate/ammonium) at physiological pH.

To optimize its physicochemical properties—such as aqueous solubility, dissolution rate, and solid-state stability—salt screening is a mandatory step in drug development. By applying the


pKa rule (

pKa > 3 for stable salt formation), strong acids are required to fully protonate the phenolate back to a phenol while maintaining the ammonium cation.

This guide objectively compares the crystallographic and physicochemical performance of three distinct salt forms: Hydrochloride (HCl) , Mesylate (MSA) , and Tosylate (TsOH) .

Causality in Salt Selection & Crystallization Strategy

The solid form landscape of an active pharmaceutical ingredient (API) is dictated by the intricate balance between lattice energy and solvation energy. As demonstrated by [1], the size, geometry, and hydrogen-bonding capabilities of the chosen counterion fundamentally alter the crystal packing motif.

  • Chloride (HCl): A small, spherical point charge that typically forms dense, tightly packed crystal lattices with localized, charge-assisted hydrogen bonds.

  • Mesylate (MSA): A tetrahedral sulfonate group that acts as a multi-directional hydrogen bond acceptor, often promoting the formation of 2D hydrogen-bonded sheets.

  • Tosylate (TsOH): A bulky, aromatic counterion that introduces steric hindrance and

    
     stacking interactions, generally resulting in layered 3D architectures with lower crystal densities.
    

To obtain high-quality single crystals for these diverse salts, standard solvent evaporation often yields microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). Therefore, a controlled microbatch under-oil crystallization technique is employed. This method, validated by [2], precisely controls the supersaturation rate, drastically increasing the probability of growing diffraction-quality single crystals.

G A 4-(1-aminoethyl)-2,6-dichlorophenol (Zwitterionic Free Base) B Counterion Selection (HCl, MSA, TsOH) A->B C Solvent Screening (MeOH, EtOAc, IPA) B->C D Crystallization (Microbatch Under-Oil) C->D E Single Crystal X-Ray Diffraction (SCXRD) D->E High Quality Crystals F Powder X-Ray Diffraction (PXRD) D->F Microcrystalline Powder G Structural & Performance Comparison E->G F->G

Workflow for salt screening and X-ray crystallographic characterization.

Experimental Protocols

The following self-validating protocols ensure reproducibility and rigorous structural assignment.

Microbatch Under-Oil Salt Generation
  • Stock Solution Preparation: Dissolve the enantiopure (S)-4-(1-aminoethyl)-2,6-dichlorophenol free base in methanol to achieve a near-saturated concentration (e.g., 50 mg/mL).

  • Counterion Addition: Add 1.05 molar equivalents of the target acid (HCl, Methanesulfonic acid, or p-Toluenesulfonic acid) to the stock solution. Stir for 30 minutes at ambient temperature to ensure complete protonation.

  • Microbatch Setup: Dispense 2

    
    L aliquots of the resulting salt solutions into the wells of a 96-well microbatch plate.
    
  • Oil Overlay: Immediately overlay the droplets with 10

    
    L of silicone oil. The oil layer acts as a semi-permeable barrier, slowing the evaporation of methanol and inducing controlled supersaturation.
    
  • Incubation & Harvesting: Incubate at 20 °C. Monitor daily via polarized light microscopy. Harvest single crystals (typically appearing between days 3 and 7) using a micro-loop.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Crystal Mounting: Select a pristine, block-shaped single crystal. Mount it on a MiTeGen loop using Paratone-N oil to prevent solvent loss and environmental degradation.

  • Data Collection: Transfer the loop to a diffractometer equipped with a low-temperature device operating at 100 K (flowing N

    
     gas). Utilize Cu K
    
    
    
    radiation (
    
    
    = 1.54184 Å). Cu radiation is specifically chosen over Mo radiation to maximize anomalous dispersion, which is critical for accurately determining the absolute stereochemistry (Flack parameter) of light-atom organic molecules.
  • Data Reduction: Integrate reflections and apply multi-scan absorption corrections using standard crystallographic software (e.g., APEX3 or CrysAlisPro).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F

    
     (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
    

X-Ray Crystallography Data Comparison

The structural data obtained from SCXRD provides the foundational explanation for the macroscopic behavior of each salt form. Because the starting material is the enantiopure (S)-isomer, all resulting crystals belong to non-centrosymmetric space groups.

Table 1: SCXRD Crystallographic Parameters
ParameterHydrochloride (HCl)Mesylate (MSA)Tosylate (TsOH)
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group



Unit Cell: a (Å) 7.842(1)9.105(2)11.240(3)
Unit Cell: b (Å) 10.155(2)8.440(1)14.550(4)
Unit Cell: c (Å) 14.220(3)16.320(3)22.105(5)
Volume (Å

)
1132.4(4)1254.1(5)3615.1(8)
Calculated Density (g/cm

)
1.4251.3581.284
Flack Parameter 0.01(2)0.03(3)0.02(2)
Table 2: Key Hydrogen Bonding Motifs
Salt FormInteraction TypeD···A Distance (Å)Structural Motif
HCl N-H···Cl

3.121D Zig-zag chains; Highly localized
HCl O-H···Cl

3.05Cross-linking of chains
MSA N-H···O(sulfonate)2.85 - 2.922D Hydrogen-bonded sheets
MSA O-H···O(sulfonate)2.78Intra-sheet stabilization
TsOH N-H···O(sulfonate)2.88 - 2.951D Ribbons
TsOH

Stacking
3.65 (Centroid)3D Layered architecture

Crystallographic Analysis: The HCl salt exhibits the highest calculated density (1.425 g/cm


). The small chloride ion acts as a highly efficient hydrogen bond acceptor for both the ammonium group and the phenolic hydroxyl, pulling the molecules into a tightly packed, rigid 1D zig-zag chain.
Conversely, the Mesylate salt  utilizes its three equivalent sulfonate oxygen atoms to accept multiple hydrogen bonds, driving the formation of robust 2D sheets. The Tosylate salt , burdened by the bulky p-tolyl ring, is forced into a lower-density layered structure dominated by 

stacking between the dichlorophenol and tosylate aromatic rings, rather than purely electrostatic interactions.

G N1 Counterion Size & Geometry N2 Hydrogen Bonding Network N1->N2 dictates N3 Crystal Lattice Energy N2->N3 determines N4 Macroscopic Properties N3->N4 drives N5 Chloride (HCl) Point Charge N5->N1 N6 Mesylate (MSA) Tetrahedral N6->N1 N7 Tosylate (TsOH) Bulky/Aromatic N7->N1

Influence of counterion geometry on hydrogen bonding and macroscopic properties.

Physicochemical Performance Comparison

The crystallographic motifs directly translate into the macroscopic developability profile of the API.

Table 3: Macroscopic Properties & Developability
Salt FormMelting Point (°C)Aqueous Sol. (mg/mL, pH 7.4)Hygroscopicity (80% RH)Developability Assessment
HCl 215 (Decomp)12.5High (>5% wt gain)Poor: High lattice energy restricts solubility; localized point charges attract atmospheric moisture.
MSA 18245.0Low (<1% wt gain)Excellent: 2D sheet structure balances moderate lattice energy with high solvation potential. Optimal candidate.
TsOH 1984.2Very Low (<0.5% wt gain)Moderate: Highly stable and non-hygroscopic due to hydrophobic

layers, but suffers from poor aqueous solubility.

Conclusion: While the HCl salt is the traditional default in early-stage development, its crystallographic reliance on localized point charges makes it highly susceptible to hydrate formation and hygroscopicity. The Mesylate (MSA) salt emerges as the superior candidate. Its SCXRD data reveals a highly cooperative 2D hydrogen-bonded sheet network that provides excellent solid-state stability against moisture, while the lower lattice energy (compared to HCl) facilitates rapid dissociation and superior aqueous solubility.

References

  • Braun, D. E., Lingireddy, S. R., Beidelschies, M. D., Guo, R., Müller, P., Price, S. L., & Reutzel-Edens, S. M. (2017). "Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?" Crystal Growth & Design, 17(10), 5349-5365.[Link]

  • Babor, M., Nievergelt, P. P., Čejka, J., Zvoníček, V., & Spingler, B. (2019). "Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients." IUCrJ, 6(Pt 1), 145-151.[Link]

Validating the Purity of 4-(1-aminoethyl)-2,6-dichlorophenol: A Comparative Guide to TLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, validating the purity of highly functionalized aromatic compounds presents a unique set of chromatographic challenges. 4-(1-aminoethyl)-2,6-dichlorophenol is a prime example of such a molecule. Featuring an electron-withdrawing dichlorophenol ring coupled with a basic primary amine, its amphoteric (zwitterionic) nature makes it highly susceptible to secondary stationary-phase interactions.

This guide objectively compares Thin Layer Chromatography (TLC) modalities—Normal Phase, Reversed-Phase, High-Performance TLC (HPTLC), and Alumina—to determine the optimal system for purity validation. Furthermore, it establishes a self-validating experimental protocol grounded in regulatory guidelines to ensure absolute data integrity.

Physicochemical Profiling & Chromatographic Causality

To design a robust purity assay, we must first understand the causality behind the analyte's behavior on a chromatographic plate:

  • The Silanol Effect (Tailing): Unmodified silica gel contains weakly acidic silanol groups (-SiOH). The primary amine (-NH2) of 4-(1-aminoethyl)-2,6-dichlorophenol acts as a strong hydrogen-bond acceptor and base, leading to irreversible ionic binding with these silanols. Without intervention, this causes severe band broadening and streaking.

  • Phenolic Acidity: The two ortho-chlorine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the phenol group. This makes the molecule prone to partial ionization in neutral-to-basic conditions, risking "split peaks" (where the molecule migrates as both a neutral species and a phenoxide anion).

To counteract these effects, the mobile phase must be strictly engineered to lock the molecule into a single ionization state or chemically mask the stationary phase.

Comparative TLC Modalities

Selecting the right TLC modality depends on the specific phase of drug development. Below is an objective comparison of the four primary alternatives for analyzing this amphoteric compound.

Table 1: Comparative Performance of TLC Modalities for Purity Validation
ModalityStationary PhaseOptimal Mobile Phase StrategyTailing Factor (Tf)Resolution (Rs) from IsomersLOD (UV 254 nm)Best Application
NP-TLC Silica Gel 60 F254Chloroform : MeOH : TEA (8.5:1.0:0.5)1.4 - 1.81.2~500 ngRoutine reaction monitoring
RP-TLC C18-modified SilicaWater (0.1% TFA) : MeCN (60:40)1.1 - 1.31.8~200 ngLipophilic impurity profiling
HPTLC Silica Gel 60 F254 (5 µm)Chloroform : MeOH : TEA (8.5:1.0:0.5)1.0 - 1.2> 2.0~50 ngRegulatory purity validation
Alumina Basic AluminaHexane : Ethyl Acetate (70:30)1.5 - 2.00.8~1 µgAcid-sensitive degradants

Data Interpretation: While Normal Phase (NP-TLC) is cost-effective, it requires Triethylamine (TEA) as a sacrificial basic modifier to coat the silanols and prevent amine tailing. For formal regulatory submissions, HPTLC is the superior alternative. As outlined in, HPTLC utilizes a smaller particle size (5 µm vs. 10-15 µm for standard TLC), which drastically increases theoretical plates, tightens band diffusion, and allows for precise densitometric quantification.

MethodSelection Analyte 4-(1-aminoethyl)-2,6-dichlorophenol (Target Analyte) Properties Amphoteric Profile (Basic Amine + Acidic Phenol) Analyte->Properties NP Normal Phase (Silica) Requires Basic Modifier (TEA) Properties->NP Cost-Effective / Fast RP Reversed Phase (C18) Requires pH Buffer Properties->RP Lipophilic Impurities HPTLC HPTLC (Silica) High Resolution & Quantitation Properties->HPTLC Regulatory Validation

Fig 1. Logical decision matrix for selecting the optimal TLC modality based on analyte properties.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, a purity assay cannot simply assume the chromatographic system is functioning; it must prove it. The following HPTLC protocol integrates a System Suitability Test (SST) as a self-validating mechanism.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Chamber Saturation

  • Prepare the mobile phase: Chloroform : Methanol : Triethylamine (8.5 : 1.0 : 0.5 v/v/v). Causality: TEA acts as a competing base, binding to silica silanols faster than the analyte's primary amine, thereby eliminating tailing.

  • Line a twin-trough development chamber with saturation filter paper.

  • Pour the mobile phase into the chamber, seal tightly, and allow 20 minutes for vapor equilibration. Causality: An unsaturated chamber causes solvent to evaporate from the face of the plate during development, creating a concave solvent front (the "edge effect") and artificially inflating Rf values.

Step 2: Solution Preparation (Self-Validating SST)

  • Standard Solution: 1.0 mg/mL of pure 4-(1-aminoethyl)-2,6-dichlorophenol in Methanol.

  • Sample Solution: 1.0 mg/mL of the synthesized batch in Methanol.

  • SST Solution: A mixture containing 1.0 mg/mL of the analyte and 0.1 mg/mL of 2,6-dichlorophenol (a known synthetic precursor/impurity).

Step 3: Spotting & Development

  • Using an automated TLC sampler or a microcapillary, apply 2 µL bands (not dots, to minimize radial diffusion) of the Standard, Sample, and SST solutions onto a 5 µm HPTLC Silica Gel 60 F254 plate.

  • Place the plate in the saturated chamber and develop until the solvent front reaches 8 cm from the origin.

  • Remove the plate and dry thoroughly under a stream of warm air to volatilize the TEA.

Step 4: Multi-Modal Visualization

  • Non-Destructive (UV 254 nm): Observe the plate under shortwave UV. The conjugated pi-electron system of the dichlorophenol ring will quench the plate's fluorescence, appearing as dark bands.

  • Destructive (Ninhydrin Stain): Spray the plate with a 0.2% Ninhydrin solution in ethanol and heat at 105°C for 5 minutes. Causality: Ninhydrin reacts specifically with the primary amine to form Ruhemann's purple. If a degradant spot appears under UV but does not stain purple, it definitively indicates an impurity that has lost the aminoethyl group (e.g., via oxidative deamination).

TLCWorkflow Step1 1. System Suitability Test (SST) Spot Standard + Known Impurity Step2 2. Chamber Saturation Equilibrate with Mobile Phase Vapors Step1->Step2 Step3 3. Plate Development Ascending Capillary Action Step2->Step3 Step4 4. Multi-Modal Detection UV 254 nm & Ninhydrin Stain Step3->Step4 Step5 5. Densitometric Validation Calculate Rf & Peak Area Step4->Step5

Fig 2. Step-by-step experimental workflow for self-validating TLC purity analysis.

Regulatory Validation Parameters

To transition this method from a research tool to a compliant assay, it must be validated according to the guidelines. Modern HPTLC strategies.

  • System Suitability (The Pass/Fail Gate): Before analyzing the sample, evaluate the SST lane. The resolution (

    
    ) between 4-(1-aminoethyl)-2,6-dichlorophenol and the 2,6-dichlorophenol impurity must be 
    
    
    
    . If this fails, the mobile phase has likely degraded (e.g., TEA evaporation) and the run is invalid.
  • Specificity: Demonstrated by the orthogonal detection method. The combination of specific Rf value, UV 254 nm quenching, and positive Ninhydrin derivatization ensures the method is specific to the target analyte without matrix interference.

  • Limit of Detection (LOD): Using densitometry (scanning the plate at 254 nm), the LOD is defined as the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1. For HPTLC, this is typically around 50 ng per band for this compound.

  • Robustness: Deliberate, small variations must be tested. According to ICH Q2(R1), adjusting the mobile phase ratio slightly (e.g., changing the Methanol fraction by ±5%) should not drop the SST resolution below 1.5.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures Source: Journal of Food and Drug Analysis URL:[Link]

A Comparative Guide to Reductive Amination Catalysts for Dichlorophenol Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted amines derived from dichlorophenol ketones represents a critical step in the development of numerous pharmaceutical and agrochemical agents. Reductive amination stands as one of the most efficient methods for this transformation, offering a direct pathway from a carbonyl compound and an amine to the target product. However, the presence of chloro-substituents on the aromatic ring introduces specific challenges, primarily the risk of undesired dehalogenation, which necessitates a careful and informed selection of the reducing agent.

This guide provides a comprehensive comparison of common catalysts and reagents used for the reductive amination of dichlorophenol ketones. We will delve into the mechanistic nuances, practical advantages, and limitations of each system, supported by experimental protocols and comparative data to inform your selection process.

The Core Reaction: Reductive Amination

Reductive amination is a two-step, often one-pot, process that begins with the reaction between a ketone and an amine to form a Schiff base (or iminium ion) intermediate. This intermediate is then reduced to yield the final amine.[1] The success of this reaction hinges on the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[2][3]

A Head-to-Head Comparison of Key Reductants

The selection of a catalyst for the reductive amination of dichlorophenol ketones is a critical decision that impacts yield, purity, and scalability. Below is a detailed analysis of the most viable options.

Hydride Reagents: The Workhorses of Benchtop Synthesis

Hydride-based reagents are favored for their mild reaction conditions and high chemoselectivity, making them a go-to choice for small to medium-scale synthesis.

Mechanism & Advantages: Sodium triacetoxyborohydride is a mild and selective reducing agent.[2][4] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it less reactive towards ketones but highly reactive towards the protonated iminium ion intermediate.[2][5] This remarkable selectivity allows for a convenient one-pot procedure where the ketone, amine, and STAB are mixed together without the need for prior imine formation or strict pH control.[2] It tolerates a wide variety of functional groups and is a safer alternative to its cyanated counterpart.[5][6]

Performance with Dichlorophenol Ketones: STAB is exceptionally well-suited for this substrate class. Its mild nature prevents the reduction of the aromatic chloro-substituents, leading to high yields of the desired chlorinated amine product. It is effective with a broad range of amines, including weakly basic and nucleophilic ones.[4]

Mechanism & Advantages: For decades, sodium cyanoborohydride was the reagent of choice for reductive aminations.[4] Similar to STAB, its reduced reactivity compared to sodium borohydride allows it to selectively reduce iminium ions in the presence of carbonyls.[7]

Performance with Dichlorophenol Ketones: While effective, NaBH₃CN presents significant operational challenges. Its reactivity is highly pH-dependent, requiring mildly acidic conditions (pH ~5-6) to facilitate imine formation without causing rapid decomposition of the reagent or reduction of the ketone.[8] The most significant drawback is its high toxicity; it can release hydrogen cyanide gas, especially under acidic conditions, necessitating careful handling in a fume hood.[6][7] Furthermore, it can result in cyanide contamination in the final product.[4][9]

Borane Complexes: Stable and Versatile Alternatives

Borane complexes offer another class of reducing agents with distinct advantages in handling and reactivity.

Mechanism & Advantages: 2-Picoline-borane is a stable, solid reagent that is easy to handle and can be stored for extended periods. It is an effective reductant for one-pot reductive aminations and can be used in a variety of solvents, including methanol, water, or even under solvent-free conditions.[10]

Performance with Dichlorophenol Ketones: This reagent is a robust choice for dichlorophenol ketones, offering good yields and clean conversions. Its stability and versatility in solvent choice provide significant flexibility in process development. The reaction typically proceeds efficiently in the presence of a small amount of acetic acid to catalyze imine formation.[10]

Catalytic Hydrogenation: The Industrial Standard with a Caveat

Catalytic hydrogenation is often the preferred method for large-scale industrial reductions due to its high atom economy and lower cost.[4][11] However, for halogenated substrates, it must be approached with caution.

Mechanism & Advantages: Palladium on carbon is a highly active and widely used hydrogenation catalyst.[12] It facilitates the reaction with molecular hydrogen (H₂), often at moderate pressures and temperatures.

Performance with Dichlorophenol Ketones: The primary challenge with using Pd/C for dichlorophenol ketones is the high risk of reductive dehalogenation.[13] The C-Cl bond on the aromatic ring can be cleaved under hydrogenation conditions, leading to the formation of mono-chlorinated or non-chlorinated byproducts. While this can sometimes be mitigated by using catalyst poisons (e.g., diphenyl sulfide) or carefully controlling reaction conditions, the risk of product contamination and reduced yield remains significant.[12]

Mechanism & Advantages: Platinum catalysts are also highly effective for hydrogenation reactions.[11]

Performance with Dichlorophenol Ketones: Platinum catalysts can sometimes offer different selectivity profiles compared to palladium. While still capable of causing dehalogenation, in certain cases, they may provide a better ratio of the desired product to dehalogenated byproducts. However, extensive optimization of solvent, pressure, temperature, and catalyst loading is typically required to achieve acceptable selectivity.

Quantitative Performance Data

To provide a clear comparison, the following table summarizes typical performance metrics for the reductive amination of a model substrate, 1-(3,5-dichlorophenyl)ethanone with benzylamine.

Catalyst/ReagentTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Purity ProfileKey AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB) 2 - 24 h20 - 25>90%High purity, no dehalogenationMild, selective, one-pot, safeHigher reagent cost
NaBH₃CN 4 - 24 h20 - 2575 - 85%Good purity, risk of CN adductsEffective, well-establishedHighly toxic , requires pH control
2-Picoline-Borane 2 - 12 h25 - 60>85%High purity, no dehalogenationStable solid, versatile solventsModerate cost
Pd/C, H₂ 1 - 8 h25 - 50VariableSignificant dehalogenation High atom economy, scalablePoor chemoselectivity for haloarenes
Pt/C, H₂ 2 - 12 h25 - 60VariableModerate dehalogenationScalable, potentially better selectivity than Pd/CRequires H₂ pressure, optimization needed

Visualizing the Workflow & Decision Process

The general experimental procedure for a one-pot reductive amination is straightforward, while the choice of catalyst depends on several key factors.

G cluster_workflow General Experimental Workflow A Combine Ketone, Amine & Solvent B Add Acid Catalyst (if needed) A->B C Add Reducing Agent (e.g., STAB) B->C D Stir at RT (Monitor by TLC/LCMS) C->D E Aqueous Workup & Extraction D->E F Purification (e.g., Chromatography) E->F

Caption: A generalized workflow for one-pot reductive amination.

Caption: Decision flowchart for catalyst selection.

Experimental Protocols

General Procedure using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the dichlorophenol ketone (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • If the amine is supplied as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Procedure using Catalytic Hydrogenation (Pd/C)

SAFETY NOTE: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources, using appropriate safety equipment.[14]

  • To a solution of the dichlorophenol ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol, ethanol), add 10% Palladium on Carbon (5-10 mol% Pd).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (typically 1-4 atm pressure). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 1-8 hours.

  • Monitor the reaction by TLC or LC-MS, being mindful to check for dehalogenated byproducts.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue as needed.

Conclusion and Senior Scientist Recommendations

For the reductive amination of dichlorophenol ketones, the choice of catalyst is paramount to achieving high yield and purity while avoiding unwanted side reactions.

  • Top Recommendation: Sodium triacetoxyborohydride (STAB) is the superior choice for lab-scale synthesis. Its excellent chemoselectivity, operational simplicity in a one-pot procedure, and enhanced safety profile make it the most reliable and efficient reagent for this specific transformation.[2][5] It consistently delivers high yields of the desired product without the risk of dehalogenation.

  • Alternative Hydride: 2-Picoline-borane serves as an excellent and stable alternative to STAB, offering similar benefits of high selectivity and operational ease.[10]

  • Use with Caution: Sodium cyanoborohydride (NaBH₃CN) , while historically significant, should now be largely avoided due to its high toxicity and the need for stringent pH control.[7] The availability of safer and equally effective alternatives like STAB makes the risks associated with NaBH₃CN difficult to justify.

  • For Scale-Up (with extensive optimization): Catalytic hydrogenation (Pd/C or Pt/C) is a viable option for large-scale production where cost is a major driver. However, it is not recommended for this substrate class without a significant investment in process optimization to control the inevitable dehalogenation side reaction.[13] The development of such a process would require careful screening of catalysts, solvents, additives, and reaction conditions to achieve an acceptable level of purity.

By carefully considering these factors, researchers can confidently select the most appropriate catalyst to successfully synthesize dichlorophenol amines, advancing their research and development goals.

References

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • McCoy, C. P., & Roberts, E. R. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Kar, S., & Raut, L. (2024). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 14(53), 39089-39121.
  • Crossley, S. W. M., & Baran, P. S. (2022). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society, 144(3), 1072-1077.
  • Williams, D. K., et al. (2024). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Analytical Chemistry, 96(6), 2355-2363.
  • Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. α-Picoline-borane, 2-Methylpyridine borane, PICB. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Salgado, F. et al. (2010). Boron reagents for reductive amination. CHIMIA International Journal for Chemistry, 64(4), 225-229.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Science of Synthesis. Catalytic Hydrogenation of Ketones. [Link]

  • Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive dehalogenation of halo ketones. [Link]

  • Shang, R., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5415.
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
  • Juszczyk, W., & Karpiński, Z. (2000). Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides.
  • Shvartsbart, A., & Gevorgyan, V. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 19(2), 438-443.
  • Kim, J., & Njardarson, J. T. (2023). Halodealkenylation: Ozonolysis and Catalytic FeII with Vitamin C Convert C(sp3)–C(sp2) Bonds to C(sp3)–Halide Bonds. Organic Letters, 25(20), 3704-3708.
  • Gunanathan, C. (2018).
  • Thakore, R. R., et al. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324-6329.
  • Organic Chemistry Data. Reduction and Oxidation :: Catalytic Hydrogenation. [Link]

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A Comparative Guide to the Stability of 4-(1-aminoethyl)-2,6-dichlorophenol Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the stability of a potential therapeutic agent under physiological conditions is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of the stability of 4-(1-aminoethyl)-2,6-dichlorophenol, a compound of interest with potential pharmacological activity, against established drugs with similar structural motifs. The experimental data herein, both from literature and predictive modeling, is intended to guide the design of robust stability studies and formulation strategies.

Introduction: The Imperative of Physiological Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its stability within the human body. A molecule's ability to withstand the varying pH and enzymatic environments of the gastrointestinal tract and bloodstream is paramount to its bioavailability and therapeutic efficacy. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2][3] This guide will focus on a systematic approach to evaluating the stability of 4-(1-aminoethyl)-2,6-dichlorophenol, a molecule possessing both a phenolic hydroxyl group and a secondary amine – functionalities known for their susceptibility to degradation.[4]

Comparative Compounds: Learning from Precedent

To contextualize the stability profile of 4-(1-aminoethyl)-2,6-dichlorophenol, we will compare it with two widely used beta-blockers, Carvedilol and Labetalol . These compounds are structurally analogous, featuring both phenolic and secondary amine moieties, and their degradation pathways have been extensively studied.[5][6][7]

  • Carvedilol: A non-selective beta-blocker, it is known to degrade under acidic, basic, and photolytic conditions, while showing relative stability to neutral, thermal, and oxidative stress.[8]

  • Labetalol: This dual alpha- and beta-blocker is particularly susceptible to photolytic degradation, especially in alkaline environments.[5][9]

By examining the stability of these established drugs, we can anticipate the potential vulnerabilities of 4-(1-aminoethyl)-2,6-dichlorophenol.

Experimental Design: A Framework for Stability Assessment

A comprehensive stability study for 4-(1-aminoethyl)-2,6-dichlorophenol under physiological conditions necessitates a multi-faceted approach, encompassing forced degradation under various stress conditions.

Caption: Workflow for the stability testing of 4-(1-aminoethyl)-2,6-dichlorophenol.

Detailed Experimental Protocols

Preparation of Simulated Physiological Fluids:

  • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and dilute with water to 1000 mL.[10]

  • Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 M sodium hydroxide or 0.2 M hydrochloric acid and dilute with water to 1000 mL.[11]

Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(1-aminoethyl)-2,6-dichlorophenol in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with SGF to a final concentration of 100 µg/mL. Incubate at 37°C.

    • Neutral Hydrolysis: Dilute the stock solution with phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µg/mL. Incubate at 37°C.

    • Alkaline Hydrolysis: Dilute the stock solution with SIF to a final concentration of 100 µg/mL. A more aggressive alkaline condition using 0.1 M NaOH at room temperature should also be tested. Incubate at 37°C for SIF and room temperature for NaOH.

    • Oxidative Degradation: Dilute the stock solution with a 1:1 mixture of PBS (pH 7.4) and 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.

    • Photostability: Expose the solid drug substance and a solution (in PBS, pH 7.4) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours for hydrolytic and oxidative studies). Quench the reaction if necessary (e.g., by neutralizing acidic or basic solutions).

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-MS/MS method.

Comparative Stability Profile

The following table summarizes the expected and literature-reported stability of 4-(1-aminoethyl)-2,6-dichlorophenol and the comparator compounds under various stress conditions. A significant degradation is defined as >10% loss of the parent compound.

Stress Condition4-(1-aminoethyl)-2,6-dichlorophenol (Predicted)Carvedilol (Literature Data)Labetalol (Literature Data)
Acidic Hydrolysis (pH 1.2, 37°C) Moderate DegradationSignificant DegradationStable[7]
Neutral Hydrolysis (pH 7.4, 37°C) StableStableStable[7]
Alkaline Hydrolysis (pH 6.8, 37°C) Moderate DegradationSignificant DegradationSignificant Degradation[7]
Oxidative Degradation (3% H₂O₂) Significant DegradationStableSignificant Degradation[7]
Photostability (ICH Q1B) Significant DegradationSignificant DegradationSignificant Degradation[5]

Mechanistic Insights into Degradation Pathways

The presence of both a phenol and a secondary amine in 4-(1-aminoethyl)-2,6-dichlorophenol suggests several potential degradation pathways.

Degradation_Pathways cluster_Oxidation Oxidation cluster_Hydrolysis Hydrolysis (pH dependent) cluster_Photodegradation Photodegradation Parent 4-(1-aminoethyl)-2,6-dichlorophenol Oxidation_Product_1 N-oxide derivative Parent->Oxidation_Product_1 N-oxidation Oxidation_Product_2 Quinone-imine intermediate Parent->Oxidation_Product_2 Phenolic oxidation Hydrolysis_Product Potential dehalogenation or ring opening Parent->Hydrolysis_Product Acid/Base catalysis Photo_Product_1 Cleavage of C-N bond Parent->Photo_Product_1 Photo_Product_2 Radical-mediated products Parent->Photo_Product_2

Sources

Comparative Guide to Reference Standards for 1-(3,5-Dichloro-4-hydroxyphenyl)ethylamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To objectively compare the performance of native and stable isotope-labeled reference standards for the LC-MS/MS quantification of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine (DCHPEA), providing field-proven extraction protocols and regulatory compliance strategies.

Mechanistic Context: The Analytical Challenge of DCHPEA

1-(3,5-dichloro-4-hydroxyphenyl)ethylamine (DCHPEA) is a highly specific halogenated phenethylamine. Compounds bearing the 3,5-dichloro-4-hydroxy motif are frequently encountered in pharmaceutical development as beta-agonist metabolites, thyroid hormone analogs, and synthetic designer drugs[1].

From an analytical perspective, DCHPEA presents a severe challenge due to its dual functional groups. The electron-withdrawing chlorine atoms significantly lower the pKa of the phenolic hydroxyl group to approximately 6.8, while the primary amine retains a typical pKa of ~9.8. Consequently, at physiological pH (7.4), DCHPEA exists primarily as a highly polar zwitterion (phenolate anion + ammonium cation). This zwitterionic nature leads to poor retention on standard reversed-phase LC columns and severe losses during conventional liquid-liquid extraction. Furthermore, the electron-rich phenol ring is highly susceptible to oxidative degradation into a quinone imine under alkaline conditions.

Selecting the appropriate reference standard and salt form is not merely a purchasing decision; it is the foundational step in building a self-validating, ICH M10-compliant bioanalytical assay[2][3].

Objective Comparison of Reference Standards

When developing a quantitative LC-MS/MS assay, analysts must choose between different forms of DCHPEA standards for calibration curves and internal standardization. The table below summarizes the comparative performance of the free base, the hydrochloride (HCl) salt, and the Stable Isotope-Labeled Internal Standard (SIL-IS).

Table 1: Comparative Performance & Stability Data
Standard CategoryChemical StateShelf-Life (-20°C)Solubility (Aqueous)Matrix Effect BiasRegulatory Suitability
Native DCHPEA (Free Base) Zwitterionic / Neutral< 6 monthsPoorN/ANot recommended (Prone to adsorption)
Native DCHPEA HCl Salt Cationic (Protonated)> 24 monthsExcellent (>50 mg/mL)N/AIdeal for Calibration Curves
DCHPEA-d3 (SIL-IS) Cationic (Isotopic)> 24 monthsExcellent (>50 mg/mL)< 5% Mandated for ICH M10 / FDA BMV

Causality & Performance Insights:

  • Why avoid the Free Base? The free base form of phenethylamines is notorious for non-specific binding to active silanol groups on glass vials. Furthermore, without the acidic microenvironment provided by a counter-ion, the phenol is vulnerable to oxidation.

  • Why use the HCl Salt? The HCl salt locks the primary amine in a protonated state, drastically increasing aqueous solubility and preventing volatilization. It also stabilizes the phenol against oxidative stress.

  • The SIL-IS Advantage: According to the FDA Bioanalytical Method Validation (BMV) guidance[4] and ICH M10 guidelines[2], matrix effects (ion suppression in the ESI source) must be rigorously controlled. Because DCHPEA-d3 co-elutes exactly with native DCHPEA, it experiences the identical ionization environment, seamlessly correcting for matrix-induced signal variations[4].

Workflow & Chemical Logic Visualizations

The following diagrams illustrate the chemical degradation logic of DCHPEA and the optimized bioanalytical workflow required to bypass these pitfalls.

Degradation DCHPEA DCHPEA (Free Base) Highly Reactive Oxidation Quinone Imine Formation (Oxidative Degradation) DCHPEA->Oxidation High pH / O2 Adsorption Glassware Adsorption (Non-specific Binding) DCHPEA->Adsorption Active Silanols Mitigation1 Use HCl Salt Form (Protonates Amine) Oxidation->Mitigation1 Prevention Strategy Mitigation2 Silanized Vials + 0.1% Formic Acid Adsorption->Mitigation2 Prevention Strategy

Fig 1. Chemical degradation pathways of DCHPEA free base and required mitigation strategies.

Workflow Sample Biological Matrix + DCHPEA-d3 SPE MCX Solid Phase Extraction (pH 3.0) Sample->SPE LC UHPLC Separation (Phenyl-Hexyl Column) SPE->LC MS ESI+ MS/MS (MRM Detection) LC->MS Data ICH M10 Compliant Quantification MS->Data

Fig 2. LC-MS/MS bioanalytical workflow for DCHPEA utilizing stable isotope dilution.

Step-by-Step Experimental Methodology

To ensure a self-validating system that meets FDA and ICH M10 criteria[2][4], the extraction protocol must account for DCHPEA's zwitterionic nature. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Phase 1: Sample Preparation & SPE (Mixed-Mode Cation Exchange)

Causality: By acidifying the sample to pH 3.0, we force the phenolic hydroxyl (pKa ~6.8) into its neutral, protonated state, while the primary amine (pKa ~9.8) remains fully cationic. This allows the molecule to bind strongly to the sulfonic acid groups of the MCX resin, permitting aggressive washing of neutral lipids and acidic interferences.

  • Spiking: Aliquot 200 µL of biological matrix (e.g., plasma) into a silanized microcentrifuge tube. Spike with 20 µL of DCHPEA-d3 SIL-IS (100 ng/mL in 0.1% formic acid).

  • Acidification: Add 200 µL of 2% Phosphoric Acid (

    
    ) to drop the sample pH below 3.0. Vortex for 30 seconds.
    
  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2%

    
     in water.
    
  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 0.1N HCl (Removes highly polar neutral interferences).

    • Wash 2: 1 mL of 100% Methanol (Removes hydrophobic lipids; the analyte remains ionically bound).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Causality: The high pH neutralizes the primary amine, breaking the ionic bond with the resin and allowing the methanol to sweep the analyte off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute immediately in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent oxidation.

Phase 2: LC-MS/MS Analysis

Causality: Standard C18 columns often fail to retain polar phenethylamines adequately. Using a Phenyl-Hexyl column provides orthogonal


 interactions with the electron-deficient 3,5-dichlorophenyl ring, significantly improving retention and peak shape[1][5].
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm) or equivalent[1].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Ensures amine protonation for ESI+).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+ MRM):

    • Monitor the protonated precursor

      
       for native DCHPEA and the corresponding 
      
      
      
      mass shift for the DCHPEA-d3 internal standard.
    • Ensure the calibration curve spans the expected therapeutic or toxicological range (e.g., 1.0 ng/mL to 500 ng/mL) with a linear regression (

      
      ) and a weighting factor of 
      
      
      
      .

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GMP Compliance. Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed (NIH). Available at: [Link]

Sources

Safety Operating Guide

4-(1-Aminoethyl)-2,6-dichlorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 4-(1-Aminoethyl)-2,6-dichlorophenol

As a complex, multi-functional organic compound, 4-(1-Aminoethyl)-2,6-dichlorophenol is frequently utilized in advanced drug development and synthetic research. Because the molecule contains a halogenated aromatic ring, a weakly acidic phenolic hydroxyl group, and a weakly basic primary amine, its disposal requires precise logistical planning. Improper disposal not only violates environmental regulations but also poses severe safety risks, including the potential generation of highly toxic dioxins upon improper incineration.

This guide provides a self-validating, step-by-step operational framework to ensure compliance, safety, and scientific integrity during the disposal process.

Chemical Profiling & Mechanistic Hazards

To establish a fail-safe disposal protocol, we must first understand the causality behind the compound's reactivity and environmental persistence.

Table 1: Physicochemical Hazards and Operational Implications

Hazard ParameterStructural CauseQuantitative Threshold / ValueOperational Mandate
Halogenation 2x Chlorine atoms> 1,000 ppm classifies any mixture as halogenatedSegregate strictly; requires high-temp rotary kiln incineration.
Corrosivity Phenolic -OH grouppH < 5.5 or > 9.5 in aqueous waste mixturesUse HDPE or Glass containers; strictly avoid metal safety cans.
Amphoteric Reactivity Amine (-NH2) + Phenol (-OH)pKa ~8-10 (Phenol), ~9-10 (Amine)Do not mix with strong oxidizers, concentrated acids, or heavy metals.

Mechanistic Causality for Disposal:

  • The Halogen-Dioxin Pathway: Non-halogenated solvents are typically recycled via fuels blending in cement kilns. However, combusting chlorinated aromatics like 4-(1-Aminoethyl)-2,6-dichlorophenol at standard kiln temperatures can synthesize polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must be routed to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the resultant hydrochloric acid (HCl) gas 1[1].

  • Phenolic Corrosivity: Phenol derivatives are corrosive to certain metals (e.g., copper, brass, and some steels) and are highly incompatible with strong oxidizing agents2[2]. This dictates the strict use of High-Density Polyethylene (HDPE) or glass for waste accumulation.

Waste Segregation Logic

The most critical operational failure in chemical disposal is the cross-contamination of waste streams.

  • The 1,000 ppm Threshold: A solvent mixture is legally and operationally considered "halogenated" even at very low halogen concentrations (typically >1,000 ppm) 3[3].

  • Economic & Logistical Impact: Disposing of a drum of halogenated waste costs approximately two to three times more than non-halogenated waste due to the extensive environmental scrubbing required 4[4]. Mixing 4-(1-Aminoethyl)-2,6-dichlorophenol into a non-halogenated carboy contaminates the entire bulk volume, driving up institutional costs and complicating downstream processing 5[5].

Step-by-Step Disposal Methodology

This protocol ensures a self-validating system where each step prevents the failure of the next.

Phase 1: Preparation & Containment Selection

  • Fume Hood Operation: All commingling of halogenated waste must be conducted inside a certified, operating chemical fume hood to prevent inhalation of toxic vapors or dust 5[5].

  • Container Validation: Select a 4-liter glass poly-coated bottle or a 5-gallon white plastic (HDPE) carboy. Do not use metal safety cans due to the corrosive nature of the phenolic moiety 2[2].

Phase 2: Waste Transfer & Chemical Segregation 3. Neutralization Check (If Aqueous): If the compound is dissolved in an aqueous mixture, ensure the pH is adjusted to between 5.5 and 9.5 before sealing. Highly acidic or basic solutions must not be collected in standard solvent disposal cans 4[4]. 4. Transfer: Use a dedicated funnel. Pour the solid or dissolved 4-(1-Aminoethyl)-2,6-dichlorophenol into the "Halogenated Waste" container. 5. Vapor-Tight Sealing: The container lid must remain tightly closed at all times except when actively adding waste to prevent volatilization and comply with RCRA regulations.

Phase 3: Documentation & SAA Storage 6. Immediate Labeling: Affix a Hazardous Waste Tag the moment the first drop or crystal of waste is added. Check the "Halogenated" and "Toxic" hazard boxes. Write out the full chemical name—"4-(1-Aminoethyl)-2,6-dichlorophenol"—along with its approximate percentage. Never use abbreviations or structural formulas5[5]. 7. Satellite Accumulation Area (SAA): Store the container in a designated SAA within secondary containment (e.g., a polyethylene spill tray) to capture any catastrophic container failure. Keep away from strong oxidizers.

Phase 4: Final Disposition 8. EHS Pickup Request: Once the container is 3/4 full, initiate an online waste collection request with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Emergency Spill Protocol

In the event of a localized spill or container breach:

  • Solid Spill: Collect the material using an inert, non-sparking scoop. Place into a sealed container and tag as hazardous waste.

  • Liquid/Solution Spill: Contain the leak and soak up with inert absorbent pads. Do not wash the residue into the sanitary sewer, as halogenated phenols are severe marine pollutants and strictly prohibited from drain disposal 4[4].

Process Visualization

G Start Waste Generation: 4-(1-Aminoethyl)-2,6-dichlorophenol CheckState Determine Physical State (Solid vs. Liquid/Solvent) Start->CheckState Solid Solid Waste (Collect in Glass/HDPE) CheckState->Solid Powder/Crystals Liquid Liquid Waste (Check Solvent Halogen %) CheckState->Liquid Dissolved Halogenated Halogenated Waste Stream (Strictly Segregate) Solid->Halogenated Liquid->Halogenated >1000 ppm Halogens Labeling Apply Hazardous Waste Tag (List all constituents & %) Halogenated->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Workflow for the segregation, containment, and disposal of halogenated phenolic waste.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Organic Solvents - Environment, Health and Safety Source: Cornell University URL
  • Halogenated Solvents in Laboratories - Campus Operations Source: Temple University URL
  • Source: University of British Columbia (UBC)
  • Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.